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(Trichloromethyl)silane

Cat. No.: B8347051
M. Wt: 149.47 g/mol
InChI Key: DWAWYEUJUWLESO-UHFFFAOYSA-N
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Description

(Trichloromethyl)silane is a useful research compound. Its molecular formula is CH3Cl3Si and its molecular weight is 149.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Cl3Si B8347051 (Trichloromethyl)silane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH3Cl3Si

Molecular Weight

149.47 g/mol

IUPAC Name

trichloromethylsilane

InChI

InChI=1S/CH3Cl3Si/c2-1(3,4)5/h5H3

InChI Key

DWAWYEUJUWLESO-UHFFFAOYSA-N

Canonical SMILES

C([SiH3])(Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

(Trichloromethyl)silane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Trichloromethyl)silane , also known as methyltrichlorosilane (B1216827) (MTS), is a highly reactive organosilicon compound with the chemical formula CH₃SiCl₃.[1][2] It serves as a crucial monomer and intermediate in the synthesis of a wide array of organosilicon compounds, including cross-linked siloxane polymers, surface modifiers, and silane (B1218182) coupling agents.[1][2] This colorless, fuming liquid possesses a sharp, pungent odor akin to hydrochloric acid and is notable for its high flammability and reactivity, particularly with water.[1][3] Its versatility makes it an essential reagent in materials science, organic synthesis, and the semiconductor industry.[2] This guide provides an in-depth analysis of its chemical properties, reactivity, and associated experimental protocols.

Chemical and Physical Properties

This compound is a volatile and corrosive liquid.[3] Its fundamental physical and chemical properties are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

PropertyValueSource
IUPAC Name Trichloro(methyl)silane[3]
Synonyms Methyltrichlorosilane, Trichloromethylsilane[1][3][4]
CAS Number 75-79-6[1][2]
Molecular Formula CH₃Cl₃Si[1][2][4]
Molar Mass 149.47 g/mol [1][2][3]
Appearance Colorless to almost clear fuming liquid with a pungent, sharp odor[1][2][3]
Density 1.273 g/cm³[1]
Melting Point -77 °C (-107 °F; 196 K)[1]
Boiling Point 66 °C (151 °F; 339 K)[1][2]
Flash Point 8 °C (46 °F)[1][3]
Autoignition Temperature 490 °C (914 °F)[1]
Vapor Pressure 167 mmHg at 25 °C[3]
Vapor Density 5.2 (air = 1)[3]
Refractive Index n20/D 1.41[2]
Solubility Reacts violently with water; Decomposes in ethanol.[1][3]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Key data from various spectroscopic techniques are provided below.

Spectroscopic TechniqueObserved Data / PeaksSource
¹H NMR Data available in spectral databases.[3][5]
¹³C NMR Data available in spectral databases.[5][6]
²⁹Si NMR Data available in spectral databases.[5][7]
Infrared (IR) Spectroscopy IR: 5540 (Coblentz Society Spectral Collection)[3]
Mass Spectrometry (MS) Mass spectrum data is available through the NIST WebBook.[4][8]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the presence of the three reactive Si-Cl bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms. The molecule is highly sensitive to moisture and air, reacting to release corrosive hydrogen chloride gas.[3][9]

Hydrolysis and Alcoholysis

This compound reacts vigorously with water in a hydrolysis reaction to form methylsilanetriol (B1219558) (CH₃Si(OH)₃) and hydrochloric acid.[1] The resulting silanol (B1196071) is unstable and readily undergoes self-condensation to produce a cross-linked polysiloxane network.[1]

Idealized Hydrolysis Reaction: CH₃SiCl₃ + 3 H₂O → CH₃Si(OH)₃ + 3 HCl

Condensation: n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O

Similarly, it reacts with alcohols (alcoholysis) to yield alkoxysilanes. For instance, with methanol, it forms trimethoxymethylsilane.[1]

Alcoholysis Reaction (Methanol): CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl

G Figure 1. Hydrolysis and Alcoholysis Pathways MTS This compound (CH₃SiCl₃) Silanetriol Methylsilanetriol (CH₃Si(OH)₃) MTS->Silanetriol + 3 H₂O Alkoxysilane Alkoxymethylsilane (CH₃Si(OR)₃) MTS->Alkoxysilane + 3 R-OH Water Water (H₂O) Alcohol Alcohol (R-OH) Polymer Polysiloxane Network ((CH₃SiO₁.₅)n) Silanetriol->Polymer Condensation HCl1 3 HCl HCl2 3 HCl

Caption: Reaction pathways for this compound.

Reactions with Nucleophiles

The silicon center in this compound is highly electrophilic and readily attacked by nucleophiles. This general reactivity is fundamental to its application in synthesis.

  • Organometallic Reagents : Powerful nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) react to form new silicon-carbon bonds, displacing the chloride ions.[10] This is a primary method for synthesizing more complex organosilanes.[11] For example, the reaction with phenylmagnesium bromide can be used to produce (chloromethyl)triphenylsilane, though this specific reaction starts from chloromethyltrichlorosilane.[11] The principle of substituting chlorides with organic groups via Grignard reagents is directly applicable.

  • Amines : Primary and secondary amines react to form N-silylated amines, typically in the presence of a base to neutralize the HCl byproduct.[10]

Use in Organic Synthesis

In combination with sodium iodide, this compound is a versatile reagent for cleaving carbon-oxygen bonds under mild conditions.[1] This system can be used for:

  • Cleaving methyl ethers.[1]

  • Converting esters and lactones to their corresponding carboxylic acids.[1]

  • Deprotecting acetals to yield carbonyl compounds.[1]

  • Transforming alcohols into their corresponding iodides, although this is less effective for primary alcohols.[1]

Thermal Decomposition

At elevated temperatures, this compound undergoes decomposition.[12] Experimental studies show that in a high-temperature flow reactor, the major decomposition products are methane (B114726) and hydrogen chloride.[12][13] The decomposition is thought to proceed via a radical-chain mechanism, and the rate is increased in the presence of hydrogen as a carrier gas.[12][13] This process is particularly relevant to the chemical vapor deposition (CVD) of silicon carbide, where MTS is a common precursor.[12]

Synthesis

Industrial Synthesis: The Müller-Rochow Process

The primary industrial method for producing this compound is the Müller-Rochow process.[1][14] This process involves the direct reaction of chloromethane (B1201357) (CH₃Cl) with elemental silicon at high temperatures (250-300 °C) in the presence of a copper catalyst.[1][14] While this reaction is a cornerstone of silicone production, it yields a mixture of chloromethylsilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) often being the major product.[1] To favor the formation of this compound, the amount of catalyst is typically reduced.[1] The resulting raw silane mixture is then separated by fractional distillation.[14]

G Figure 2. Müller-Rochow Process Workflow cluster_reactor Fluidized Bed Reactor (250-300 °C) Silicon Silicon Powder (Si) Reactor Reaction Silicon->Reactor Chloromethane Chloromethane (CH₃Cl) Chloromethane->Reactor Catalyst Copper Catalyst (Cu) Catalyst->Reactor Condenser Condensation Reactor->Condenser Raw Silane Mixture Distillation Fractional Distillation Condenser->Distillation Product_MTS This compound (CH₃SiCl₃) Distillation->Product_MTS Product_DMDCS Dimethyldichlorosilane ((CH₃)₂SiCl₂) Distillation->Product_DMDCS Recycle Recycle Unreacted CH₃Cl Distillation->Recycle Recycle->Reactor

Caption: Industrial synthesis of chloromethylsilanes.

Laboratory Synthesis

In a laboratory setting, (chloromethyl)silanes can be synthesized via chlorination or methylation reactions. For example, trichloro(chloromethyl)silane can be synthesized by the chlorination of this compound. A related method involves the liquid-phase chlorination of this compound using chlorine gas with a catalyst mixture of ferric chloride and benzoyl peroxide.[15]

Experimental Protocols

Detailed, reproducible protocols are essential for laboratory work. Below are representative procedures for key reactions involving chlorosilanes.

Protocol: Nucleophilic Substitution using a Grignard Reagent (Adapted for Analogue Synthesis)

This protocol is adapted from the synthesis of (chloromethyl)dimethylphenylsilane (B155712) and provides a reliable template for the reaction of a chlorosilane with a Grignard reagent.[11]

Objective: To synthesize an organosilane by reacting a chlorosilane with a Grignard reagent.

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of bromobenzene in anhydrous ether/THF dropwise. Stir the mixture until the magnesium is consumed.

  • Reaction with Silane: Cool the prepared Grignard reagent in an ice bath. Dropwise, add a solution of the chlorosilane in anhydrous ether/THF, maintaining the reaction temperature below 10 °C.[11]

  • Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[11]

  • Workup: Carefully quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of ammonium chloride.[11]

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[11]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.[11]

G Figure 3. Grignard Reaction Experimental Workflow Start Start: Prepare Apparatus (Flame-dried, Inert Atmosphere) PrepGrignard Prepare Grignard Reagent (PhMgBr from Mg and PhBr) Start->PrepGrignard Cool Cool Grignard Reagent (Ice Bath) PrepGrignard->Cool AddSilane Add Chlorosilane Solution (Dropwise, < 10 °C) Cool->AddSilane Stir Stir at Room Temperature (2-4 hours) AddSilane->Stir Quench Quench Reaction (Ice-cold aq. NH₄Cl) Stir->Quench Separate Separate Organic Layer Quench->Separate Extract Extract Aqueous Layer (Ethyl Acetate) Separate->Extract CombineWashDry Combine Organic Layers, Wash with Brine, Dry (MgSO₄) Extract->CombineWashDry Filter Filter CombineWashDry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Purify Purify Product (Distillation or Recrystallization) Evaporate->Purify End End: Pure Organosilane Purify->End

Caption: Step-by-step workflow for Grignard synthesis.

Protocol: Chlorination of a Methylsilane (Adapted from Literature)

This protocol outlines the free-radical chlorination of a methylsilane using sulfuryl chloride, a common method for producing chloromethylsilanes.

Objective: To synthesize chloro(chloromethyl)dimethylsilane (B161097) from chlorotrimethylsilane (B32843).

Materials:

  • Chlorotrimethylsilane

  • Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide (initiator)

  • Two-necked flask (500 mL), magnetic stirrer, condenser, guard tube

Procedure:

  • Setup: Charge a two-necked flask equipped with a magnetic stirrer, reflux condenser, and calcium chloride guard tube with chlorotrimethylsilane (0.25 M) and sulfuryl chloride (0.25 M).

  • Initiation: Heat the reaction mixture to reflux. To the refluxing solution, add benzoyl peroxide (0.2 g) in portions at 2-hour intervals.

  • Reaction: Continue heating the solution for an additional 10 hours after the final addition of the initiator.

  • Purification: After the reaction period, distill the mixture to separate the unreacted starting material and the desired chloro(chloromethyl)dimethylsilane product.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards : It is a highly flammable liquid and vapor.[1][16] It reacts violently with water, steam, or moist air to produce heat and toxic, corrosive fumes of hydrogen chloride.[3][9] Contact can cause severe skin and eye irritation or burns.[3][16] Inhalation may cause respiratory irritation, choking, and shortness of breath.[16][17]

  • Handling : Handle only in a well-ventilated area or a closed system, using explosion-proof electrical equipment.[16] Keep away from heat, sparks, open flames, and hot surfaces.[16] All containers and transfer equipment must be grounded and bonded to prevent static discharge.[9][16] Use non-sparking tools.[16]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[16] In case of insufficient ventilation, a suitable respirator is required.[18]

  • Storage : Store in a cool, dry, well-ventilated place in tightly closed containers, away from moisture.[9]

  • Spills : In case of a spill, do not use water. Collect leaking liquid in sealable, dry containers. Absorb the remainder with dry sand or an inert absorbent.[16] Evacuate the area and consult an expert.[16]

References

An In-depth Technical Guide to the Synthesis and Purification of (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for (trichloromethyl)silane, an important organosilicon compound. This document details the prevalent industrial and laboratory-scale synthesis routes, offering insights into reaction conditions, catalysts, and product distributions. Furthermore, it elaborates on the essential purification techniques required to isolate this compound from the crude reaction mixture.

Synthesis of this compound

This compound, with the chemical formula CCl₃SiH₃, is primarily synthesized through two main routes: the direct process (Müller-Rochow process) and the chlorination of methyltrichlorosilane (B1216827).

Direct Process (Müller-Rochow Process)

The Müller-Rochow process is the cornerstone of industrial organosilicon chemistry and the most common method for producing methylchlorosilanes.[1][2] This process involves the reaction of methyl chloride with elemental silicon at elevated temperatures in the presence of a copper catalyst.[3] While the primary target of this process is often dimethyldichlorosilane, this compound is a significant co-product.[2]

The overall reaction is complex and yields a mixture of methylchlorosilanes, as shown in the following general equation:

x CH₃Cl + Si → (CH₃)₃SiCl, (CH₃)₂SiCl₂, CH₃SiCl₃, etc.[2]

Experimental Protocol: Müller-Rochow Process (Industrial Scale)

A detailed experimental protocol for the industrial-scale Müller-Rochow process is as follows:

  • Materials:

    • Metallurgical-grade silicon powder (97-99% purity, particle size 45-250 µm).[1]

    • Methyl chloride (gaseous).

    • Copper catalyst (e.g., copper(I) chloride or a mixture of copper and zinc promoters).[1]

  • Equipment:

    • Fluidized-bed reactor.[1]

    • Heating system capable of maintaining temperatures of 250-300°C.[1]

    • Gas feeding system for methyl chloride.

    • Condensation system to collect the product mixture.

  • Procedure:

    • The fluidized-bed reactor is charged with a mixture of silicon powder and the copper-based catalyst.

    • The reactor is heated to the reaction temperature, typically between 250°C and 300°C.[1]

    • A stream of gaseous methyl chloride is introduced into the reactor, which fluidizes the solid particles and initiates the reaction. The reaction is typically carried out at a pressure of 1-5 bar.[1]

    • The reaction is highly exothermic, and the temperature is carefully controlled to maintain optimal product selectivity.

    • The gaseous product stream, containing a mixture of methylchlorosilanes and unreacted methyl chloride, exits the reactor.

    • The product stream is passed through a series of condensers to liquefy the chlorosilanes.

    • The unreacted methyl chloride is typically recycled back into the reactor.[1]

    • The crude liquid mixture of methylchlorosilanes is then collected for purification.

Product Distribution and Quantitative Data

The product distribution of the Müller-Rochow process can be influenced by various factors, including temperature, pressure, catalyst composition, and the presence of promoters.[1] A typical product distribution is outlined in the table below.

ProductFormulaTypical Yield (%)Boiling Point (°C)
Dimethyldichlorosilane(CH₃)₂SiCl₂75-9470
Methyltrichlorosilane CH₃SiCl₃ 5-15 66
Trimethylchlorosilane(CH₃)₃SiCl2-457
MethyldichlorosilaneCH₃HSiCl₂1-441
Dimethylchlorosilane(CH₃)₂HSiCl0.1-0.535

Data compiled from various sources.[2][4]

Mueller_Rochow_Process cluster_reactants Reactants cluster_reactor Fluidized-Bed Reactor cluster_products Products Si Silicon Powder Reactor Reaction at 250-300°C, 1-5 bar Si->Reactor MeCl Methyl Chloride MeCl->Reactor Catalyst Copper Catalyst Catalyst->Reactor Crude_Mixture Crude Methylchlorosilane Mixture Reactor->Crude_Mixture Condensation Recycled_MeCl Recycled Methyl Chloride Reactor->Recycled_MeCl Gas Separation Recycled_MeCl->MeCl

Figure 1: Workflow of the Müller-Rochow Process.

Chlorination of Methyltrichlorosilane

Another method for synthesizing this compound derivatives is through the direct chlorination of methyltrichlorosilane. This can be achieved through liquid-phase or gas-phase chlorination. A patented method describes the liquid-phase chlorination of methyltrichlorosilane to produce chloromethyl trichlorosilane (B8805176).[5]

Experimental Protocol: Liquid-Phase Chlorination

  • Materials:

    • Methyltrichlorosilane (CH₃SiCl₃).

    • Chlorine gas (Cl₂).

    • Catalyst: A mixture of benzoyl peroxide and ferric chloride.[5]

  • Equipment:

    • Reaction vessel equipped with a stirrer, gas inlet, reflux condenser, and thermometer.

    • Heating mantle.

    • Gas flow meter.

  • Procedure:

    • The reaction vessel is charged with methyltrichlorosilane and the catalyst mixture.

    • The mixture is heated to 40-50°C to initiate the reaction.

    • Chlorine gas is introduced into the reaction mixture at a controlled rate. The molar ratio of methyltrichlorosilane to chlorine is maintained between 1:0.6 and 1:0.9.[5]

    • The reaction temperature is maintained throughout the addition of chlorine.

    • After the chlorine addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete conversion.

    • The crude product is then subjected to purification.

Quantitative Data for Liquid-Phase Chlorination

ParameterValue
Conversion Rate of Methyltrichlorosilane70-80%
Selectivity for Chloromethyl Trichlorosilane95%
Poly-chloromethyl Trichlorosilane Content< 5%
Final Product Purity (after distillation)> 99%
Overall Yield (after distillation)68-80%

Data from patent literature.[5]

Chlorination_Process cluster_reactants Reactants cluster_reactor Reaction Vessel cluster_products Products MeSiCl3 Methyltrichlorosilane Reaction Liquid-Phase Reaction at 40-50°C MeSiCl3->Reaction Cl2 Chlorine Gas Cl2->Reaction Catalyst Benzoyl Peroxide / Ferric Chloride Catalyst->Reaction Crude_Product Crude Chloromethyl Trichlorosilane Reaction->Crude_Product

Figure 2: Workflow of the Liquid-Phase Chlorination Process.

Purification of this compound

The crude product from the synthesis, particularly from the Müller-Rochow process, is a mixture of various methylchlorosilanes with close boiling points.[2] Therefore, purification is a critical step to obtain this compound of high purity. Fractional distillation is the universally employed method for this separation.[1]

Fractional Distillation

Fractional distillation separates components of a liquid mixture based on their different boiling points.[6][7][8] For the separation of methylchlorosilanes, this requires a distillation column with a high number of theoretical plates to achieve good separation.[2]

Experimental Protocol: Fractional Distillation

  • Equipment:

    • Distillation flask.

    • Fractionating column (e.g., Vigreux or packed column).

    • Condenser.

    • Receiving flasks.

    • Heating mantle with a temperature controller.

    • Vacuum source (for vacuum distillation if necessary, though typically atmospheric pressure is used for these compounds).

  • Procedure:

    • The crude methylchlorosilane mixture is charged into the distillation flask.

    • The fractional distillation apparatus is assembled.

    • The mixture is heated to its boiling point.

    • The temperature at the top of the column is monitored closely.

    • Fractions are collected based on their boiling points. The initial fractions will be rich in lower-boiling components like dimethylchlorosilane and methyldichlorosilane.

    • The fraction collected at or around the boiling point of this compound (66°C) is the desired product.

    • Higher-boiling components, such as dimethyldichlorosilane, will distill over at higher temperatures.

    • The purity of the collected fractions is typically analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

A patent for the purification of chloromethyl trichlorosilane suggests a distillation where fractions boiling below 117°C are recycled, and the product is collected between 117-119°C, indicating this specific derivative has a higher boiling point than the parent methyltrichlorosilane.[5]

Analytical Characterization

Gas chromatography (GC) is a standard analytical technique for determining the composition of the chlorosilane mixture and assessing the purity of the final product.[9]

Typical GC Conditions for Chlorosilane Analysis:

ParameterCondition
Column 10% diethyl phthalate (B1215562) on 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel column
Column Temperature 60°C
Injection Temperature 110°C
Detector Temperature 140°C (Thermal Conductivity Detector - TCD)
Carrier Gas H₂ at a flow rate of 60 mL/min

Data from a study on chlorosilane analysis.[9]

Purification_Workflow Crude Crude Methylchlorosilane Mixture Distillation Fractional Distillation Column Crude->Distillation Low_Boilers Low-Boiling Fraction (e.g., (CH₃)₃SiCl, CH₃HSiCl₂) Distillation->Low_Boilers < 66°C Product Pure this compound (CH₃SiCl₃) Distillation->Product ~ 66°C High_Boilers High-Boiling Fraction (e.g., (CH₃)₂SiCl₂) Distillation->High_Boilers > 66°C Analysis GC/GC-MS Analysis Product->Analysis

Figure 3: Purification and Analysis Workflow for this compound.

References

An In-depth Technical Guide on the Hydrolysis Mechanism and Kinetics of (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrolysis of (trichloromethyl)silane (CH₃SiCl₃), a pivotal reaction in the synthesis of silicones and for surface modification. Due to its highly reactive nature, understanding the mechanism and kinetics of its hydrolysis is crucial for controlling the properties of the resulting polysiloxane networks. This document outlines the reaction mechanism, discusses the challenges in measuring its rapid kinetics, presents theoretical kinetic data, and provides an example of an experimental protocol for analogous, slower-reacting silanes.

The Core Reaction: Hydrolysis and Condensation

This compound, also known as methyltrichlorosilane, is a colorless, fuming liquid that reacts vigorously with water.[1] The overall process can be described in two main stages: hydrolysis and condensation.

1.1. Hydrolysis

In the initial step, the three chlorine atoms attached to the silicon are sequentially replaced by hydroxyl (-OH) groups from water molecules. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.[1][2] The idealized hydrolysis reaction is as follows:

CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl[2]

The intermediate products are methylchlorosilanols, which are also highly reactive. The resulting methylsilanetriol (B1219558) (CH₃Si(OH)₃) is unstable and readily undergoes condensation.[2]

1.2. Condensation

The silanol (B1196071) intermediates, particularly the final methylsilanetriol, are highly prone to condensation reactions. In this step, silanol groups react with each other to form siloxane bonds (Si-O-Si), releasing water in the process. Due to the trifunctional nature of the methylsilanetriol monomer, a highly cross-linked polysiloxane network is formed.[2][3] This solid product is a type of silicone resin.[2][3]

The condensation can be represented as:

n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O[2]

The resulting solid polymer is a coarse white powder.[3] The extensive cross-linking is responsible for the rapid formation of a solid material upon contact with water.[3]

Hydrolysis Mechanism

Computational studies, particularly using density functional theory (DFT), have elucidated the mechanism of chlorosilane hydrolysis. The reaction is understood to proceed via a nucleophilic substitution (SN2-type) mechanism at the silicon center.[4] Water molecules act as nucleophiles, attacking the electrophilic silicon atom.

The presence of multiple water molecules plays a crucial role in facilitating the reaction by forming hydrogen-bonded clusters.[4][5] These water clusters can act as proton relays, lowering the activation energy of the reaction.[4] Theoretical studies have shown that the energy barrier for hydrolysis decreases significantly with an increasing number of participating water molecules.[4]

Hydrolysis_Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation TCS This compound CH₃SiCl₃ Silanetriol Methylsilanetriol CH₃Si(OH)₃ TCS->Silanetriol + 3 H₂O Silanetriol2 n CH₃Si(OH)₃ H2O 3 H₂O HCl 3 HCl Silanetriol->HCl - 3 HCl Polymer Polymethylsilsesquioxane (CH₃SiO₁.₅)n Silanetriol2->Polymer Condensation Water_byproduct 1.5n H₂O Polymer->Water_byproduct - 1.5n H₂O

Figure 1: Overall reaction pathway for the hydrolysis and condensation of this compound.

Kinetics of Hydrolysis

The hydrolysis of this compound is known to be extremely rapid, which makes experimental determination of its kinetic parameters very challenging.[3][5] In fact, it is often stated that the rapid hydrolysis precludes quantitative measurements.[5]

3.1. Quantitative Data

Due to the challenges in experimental measurement, computational studies provide the most insight into the kinetics of this reaction. The table below summarizes theoretical data for the activation energy of the hydrolysis of various chlorosilanes.

Silane (B1218182)Number of Water Molecules in ModelActivation Energy (kcal/mol)Method
H₃SiCl122-24Comprehensive Computational Study[4]
H₃SiCl2~16Comprehensive Computational Study[4]
H₃SiCl58 (in unit cell)2 (Free Energy Barrier)Molecular Dynamics Study[4]
(CH₃)₃SiCl1Not specifiedComputational Study[5]
SiCl₄1Not specifiedComputational Study[4]

3.2. Factors Influencing Reaction Rate

Several factors are known to influence the rate of silane hydrolysis:

  • Number of Chlorine Atoms: The reactivity of chlorosilanes towards hydrolysis generally increases with the number of chlorine atoms.

  • Steric Hindrance: Bulky substituents on the silicon atom can sterically hinder the approach of water molecules, slowing down the hydrolysis rate.

  • pH: The hydrolysis of silanes is catalyzed by both acids and bases, with the slowest rates typically observed at neutral pH.[6]

  • Solvent: The polarity of the solvent can influence the reaction rate by stabilizing the transition state.

Experimental Protocols

While direct kinetic measurements for this compound are difficult, methods have been developed for studying the hydrolysis of less reactive silanes. One such method involves monitoring the change in conductivity of the solution as hydrochloric acid is produced.

4.1. Protocol: Conductivity Measurement for Chlorosilane Hydrolysis

This protocol is adapted for chlorotrimethylsilane (B32843) and dichlorodimethylsilane (B41323) and is not recommended for this compound due to the formation of a solid precipitate that would foul the conductivity probe.[4]

Materials:

  • Chlorotrimethylsilane or Dichlorodimethylsilane

  • Deionized water

  • Conductivity meter and probe

  • Magnetic stirrer and stir bar

  • Beakers

  • Stopwatch

  • Constant temperature bath

Procedure:

  • Set up a beaker with a known volume of deionized water in a constant temperature bath.

  • Place a magnetic stir bar in the beaker and begin stirring at a constant rate.

  • Immerse the conductivity probe in the water and allow the reading to stabilize.

  • At time t=0, rapidly inject a known amount of the chlorosilane into the water.

  • Record the conductivity of the solution at regular time intervals until the reading becomes constant.

  • The rate of reaction can be determined from the rate of change of conductivity, which is proportional to the concentration of HCl produced.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Constant Temperature Bath with Water and Stirrer C Inject Chlorosilane at t=0 A->C B Calibrate and Stabilize Conductivity Probe B->C D Record Conductivity over Time C->D E Plot Conductivity vs. Time D->E F Determine Rate from Slope of the Curve E->F

Figure 2: Experimental workflow for monitoring chlorosilane hydrolysis via conductivity.

4.2. Alternative Techniques for Fast Reactions

For extremely fast reactions like the hydrolysis of this compound, more advanced techniques would be necessary to attempt kinetic measurements:

  • Stopped-flow Spectroscopy: This technique allows for the rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale, often using UV-Vis or fluorescence spectroscopy.

  • Calorimetry: Isothermal titration calorimetry (ITC) or reaction calorimetry could be used to measure the heat evolved during the rapid exothermic reaction, from which the reaction rate can be derived.

  • Quantitative Analysis of HCl Evolution: A setup to rapidly bubble an inert gas through the reaction mixture and into a trapping solution (e.g., a standard base with an indicator) could potentially quantify the rate of HCl production.

Conclusion

The hydrolysis of this compound is a rapid, exothermic reaction that proceeds through a nucleophilic substitution mechanism, followed by a condensation step to form a highly cross-linked polymethylsilsesquioxane network. While the extreme reactivity of this compound makes experimental kinetic studies challenging, computational chemistry has provided valuable insights into the reaction mechanism and the factors influencing its rate. For practical applications, it is critical to recognize the speed of this reaction and the trifunctional nature of the monomer, which leads to the rapid formation of a solid silicone resin. Understanding these fundamental principles is essential for controlling the outcomes of processes that rely on the hydrolysis of this compound.

References

Spectroscopic Analysis of (Trichloromethyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Trichloromethyl)silane (CH₃SiCl₃). It is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the spectral properties of this organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Data from ¹H, ¹³C, and ²⁹Si NMR provides specific insights into the chemical environment of the hydrogen, carbon, and silicon atoms within the molecule.

1.1. Data Summary

The following tables summarize the key quantitative NMR data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicitySolvent
1.131SingletCDCl₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmMultiplicitySolvent
~1.1SingletNot specified

Table 3: ²⁹Si NMR Spectral Data

Chemical Shift (δ) ppmMultiplicitySolventReference
12.5SingletNot specifiedTMS

1.2. Experimental Protocols

1.2.1. Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within an NMR tube. The concentration is adjusted to obtain an optimal signal-to-noise ratio.

1.2.2. ¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. The acquisition parameters are optimized to ensure quantitative results, including a sufficient relaxation delay between pulses. The spectrum is referenced to the residual solvent peak or an internal standard.

1.2.3. ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained to provide a single peak for the methyl carbon. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a satisfactory signal-to-noise ratio.

1.2.4. ²⁹Si NMR Spectroscopy: ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer.[1] Tetramethylsilane (TMS) is commonly used as a reference standard for chemical shifts.[1] Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed to enhance signal intensity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the chemical bonds within this compound, aiding in the identification of functional groups.

2.1. Data Summary

The IR spectrum of this compound exhibits several characteristic absorption bands. The key peaks from the spectrum provided by the Coblentz Society are summarized below.[2]

Table 4: Principal IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~2970C-H stretch (asymmetric)
~2910C-H stretch (symmetric)
~1410CH₃ deformation (asymmetric)
~1270Si-CH₃ symmetric deformation
~840CH₃ rock
~600-550Si-Cl stretch

2.2. Experimental Protocol

2.2.1. Sample Preparation: For liquid samples like this compound, a thin film is prepared between two infrared-transparent salt plates (e.g., KBr or NaCl). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform film, ensuring no air bubbles are trapped.

2.2.2. Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first and subsequently subtracted from the sample spectrum to eliminate any interference from the plates and the atmosphere (e.g., CO₂ and water vapor). The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which provides valuable information for its identification and structural confirmation.

3.1. Data Summary

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The most significant peaks observed in the NIST mass spectrum are listed below.[3]

Table 5: Major Mass Spectral Fragments (Electron Ionization)

m/zRelative Intensity (%)Assignment
148~10[CH₃SiCl₃]⁺ (Molecular ion)
133100[SiCl₃]⁺
98~5[SiCl₂]⁺
63~25[SiCl]⁺

3.2. Experimental Protocol

3.2.1. Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the ion source.

3.2.2. Ionization: Electron Ionization (EI) is the standard method for volatile compounds. In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy transferred during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

3.2.3. Mass Analysis and Detection: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_NMR_Types NMR Experiments cluster_Data Data Analysis & Interpretation cluster_Conclusion Final Structure Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR Si29_NMR ²⁹Si NMR NMR->Si29_NMR IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts Multiplicity H1_NMR->NMR_Data C13_NMR->NMR_Data Si29_NMR->NMR_Data Conclusion Structural Confirmation of This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Hazards: A Technical Guide to the Safe Handling of (Trichloromethyl)silane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Trichloromethyl)silane (CH₃SiCl₃), also known as methyltrichlorosilane, is a highly reactive and flammable organosilicon compound with significant applications in chemical synthesis, including the production of silicones and surface modification of materials.[1][2][3] Its utility, however, is matched by its hazardous nature, necessitating stringent safety protocols to mitigate risks in a laboratory setting. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required for the safe use of this compound.

Physicochemical Properties and Hazards

This compound is a colorless, fuming liquid with a pungent, irritating odor similar to hydrochloric acid.[2][4] It is a highly flammable and volatile substance that reacts violently with water and moisture.[5][6][7] Understanding its physicochemical properties is paramount to appreciating its inherent hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula CH₃SiCl₃[2][6]
Molar Mass 149.47 g/mol [2][6]
Appearance Colorless, fuming liquid[2][4]
Odor Pungent, sharp, irritating[2][4]
Boiling Point 66 °C (151 °F)[2][6]
Melting Point -77 °C (-107 °F)[2]
Flash Point 8 °C (46.4 °F)[4][5]
Autoignition Temperature >760 °F (>404 °C)[5]
Density 1.273 g/cm³ at 25 °C[2][6]
Vapor Density 5.2 (Air = 1)[5]
Vapor Pressure 150 mm Hg at 25 °C[5][6]
Water Solubility Reacts violently[6][7]
Solubility in Organic Solvents Soluble in nonpolar and moderately polar organic solvents such as hexane, benzene, and ether.[1]

Reactivity and Incompatibilities

The high reactivity of this compound is a primary safety concern. It reacts violently with water, moist air, steam, alcohols, and acetone, generating heat and producing corrosive hydrogen chloride (HCl) gas and flammable hydrogen (H₂) gas.[4][7] This reaction is rapid and can lead to a dangerous buildup of pressure in enclosed spaces.

Key Incompatibilities:

  • Water and Moisture: Reacts violently, producing HCl gas.[7]

  • Strong Oxidizing Agents: Reacts violently.[8]

  • Acids and Bases: Reacts vigorously with both organic and inorganic acids and bases.[7][9]

  • Alcohols: Reacts to liberate hydrogen chloride.[9]

  • Metals: Can attack metals such as aluminum and magnesium.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body PartRecommended PPESpecifications
Respiratory Protection NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a self-contained breathing apparatus (SCBA) for emergency situations.[4][9]A closed system or adequate ventilation is the primary control measure.[5]
Eye and Face Protection Chemical goggles or a face shield in combination with breathing protection.[5][9]Contact lenses should not be worn.[9]
Hand Protection Neoprene or nitrile rubber gloves.[9]
Skin and Body Protection Protective clothing, such as a lab coat. In case of a spill or emergency, a fully-encapsulating, chemical-resistant suit may be necessary.[4][5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.

Handling
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Eliminate all ignition sources, including open flames, sparks, and hot surfaces.[5] Use non-sparking tools and explosion-proof electrical equipment.[5]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Inert Atmosphere: Handle and store under an inert gas like nitrogen to prevent contact with moisture.[10]

  • Avoid Contact: Avoid all eye and skin contact and do not breathe vapors.[9]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling.[5]

Storage
  • Container: Store in a tightly closed, properly labeled container.[5]

  • Location: Store in a cool, dry, well-ventilated, and fireproof area.[5][8]

  • Incompatibles: Store separately from incompatible materials such as oxidants, acids, bases, and moisture.[8][9]

  • Moisture Control: Never allow the product to come into contact with water during storage.

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and well-rehearsed emergency response is crucial.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a this compound spill in the laboratory.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Is it a minor spill? large_spill Large Spill or Unknown Risk assess->large_spill Is it a major spill? ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe Yes emergency_services Call Emergency Services large_spill->emergency_services Yes contain Contain Spill with Inert Absorbent (Dry Sand, Vermiculite) ppe->contain collect Collect Absorbed Material (Use Non-Sparking Tools) contain->collect dispose Dispose of as Hazardous Waste (Sealable, Dry Container) collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end End of Response decontaminate->end emergency_services->end

Caption: Workflow for this compound Spill Response.

Experimental Protocols for Spill Neutralization

For a small, manageable spill, the following protocol should be followed by trained personnel with appropriate PPE:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure maximum ventilation.

  • Containment: Cover the spill with a dry, inert absorbent material such as dry sand, vermiculite, or a commercial absorbent for non-polar solvents.[8] Do NOT use water or combustible materials.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, dry, non-plastic container for hazardous waste disposal.[5][8]

  • Decontamination: Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., methylene (B1212753) chloride), followed by a thorough cleaning.[6] Ensure all cleaning materials are also disposed of as hazardous waste.

  • Reporting: Report the incident to the appropriate laboratory and safety personnel.

First Aid
  • Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the victim is conscious, have them drink water or milk.[11] Seek immediate medical attention.

Conclusion

This compound is an invaluable reagent in many areas of chemical research and development. However, its hazardous properties demand a thorough understanding and a disciplined approach to safety. By implementing the comprehensive safety precautions outlined in this guide, including the use of appropriate personal protective equipment, adherence to strict handling and storage protocols, and preparedness for emergency situations, researchers can mitigate the risks and ensure a safe laboratory environment.

References

The Pivotal Role of (Trichloromethyl)silane in Engineering Cross-Linked Siloxane Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trichloromethyl)silane, also known as methyltrichlorosilane (B1216827) (CH₃SiCl₃), is a crucial monomer and cross-linking agent in the synthesis of advanced siloxane polymers. Its trifunctional nature enables the formation of highly stable, three-dimensional polymer networks with tunable physicochemical properties. This technical guide provides an in-depth analysis of the role of this compound in creating cross-linked siloxane polymers, with a particular focus on polydimethylsiloxane (B3030410) (PDMS). It details the underlying reaction mechanisms, provides comprehensive experimental protocols for synthesis and characterization, and presents a summary of the impact of this compound concentration on the final polymer properties. This guide is intended to be a valuable resource for researchers and professionals in materials science and drug development, offering insights into the design and fabrication of siloxane-based materials for a range of applications, including controlled drug delivery systems.

Introduction

Polysiloxanes, commonly referred to as silicones, are a versatile class of polymers characterized by a silicon-oxygen backbone (...-Si-O-Si-...). Their unique properties, including high thermal stability, biocompatibility, chemical inertness, and gas permeability, have led to their widespread use in various fields, from industrial coatings and sealants to advanced biomedical devices and drug delivery platforms.[1][2] The performance of these materials is critically dependent on their molecular architecture, particularly the degree of cross-linking within the polymer matrix.

This compound is a key reagent utilized to introduce cross-links into siloxane polymer chains.[3] The three chlorine atoms attached to the silicon atom are highly reactive and susceptible to hydrolysis, which is the initial step in the cross-linking process. This trifunctionality allows for the formation of a dense and robust network structure, significantly influencing the mechanical, thermal, and surface properties of the resulting polymer.[4][5] Understanding and controlling the cross-linking process initiated by this compound is therefore paramount for tailoring siloxane polymers for specific, high-performance applications.

Reaction Mechanism: Hydrolysis and Condensation

The cross-linking of siloxane polymers, such as hydroxyl-terminated polydimethylsiloxane (PDMS), with this compound proceeds via a two-step hydrolysis and condensation reaction.

Step 1: Hydrolysis

This compound reacts rapidly with water, leading to the substitution of its chloro groups (-Cl) with hydroxyl groups (-OH), forming a highly reactive silanetriol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[3][6]

CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl

Step 2: Condensation

The newly formed silanol (B1196071) groups (Si-OH) on the this compound derivative and the terminal silanol groups of the linear siloxane polymer chains are highly reactive and undergo condensation reactions. This process involves the elimination of water molecules to form stable siloxane bridges (Si-O-Si), resulting in a three-dimensional cross-linked network.[6][7]

...-Si-OH + HO-Si(CH₃)(OH)-... → ...-Si-O-Si(CH₃)(OH)-... + H₂O ...-Si(CH₃)(OH)-OH + HO-Si-R → ...-Si(CH₃)(OH)-O-Si-R + H₂O

The trifunctional nature of the this compound allows each molecule to act as a junction point, connecting multiple polymer chains and leading to the formation of a robust and stable network.[4][5]

G cluster_0 Hydrolysis cluster_1 Condensation TCS This compound (CH₃SiCl₃) Silanetriol Silanetriol Intermediate (CH₃Si(OH)₃) TCS->Silanetriol + 3H₂O Water Water (H₂O) Water->Silanetriol HCl HCl Silanetriol->HCl Silanetriol_c Silanetriol Intermediate (CH₃Si(OH)₃) PDMS_OH Hydroxyl-terminated PDMS (...-Si(CH₃)₂-OH) Crosslinked_Network Cross-linked Siloxane Network (...-Si-O-Si(CH₃)-O-Si-...) PDMS_OH->Crosslinked_Network Silanetriol_c->Crosslinked_Network Water_out Water (H₂O) Crosslinked_Network->Water_out - H₂O

Figure 1: Reaction pathway for cross-linking of PDMS with this compound.

Impact of this compound Concentration on Polymer Properties

The concentration of this compound as a cross-linking agent has a profound effect on the final properties of the siloxane polymer. Generally, increasing the cross-linker concentration leads to a higher cross-link density, which in turn enhances the material's rigidity and thermal stability while potentially affecting its surface properties and permeability. A study by Puyam et al. (2015) investigated the properties of PDMS membranes prepared with varying weight ratios of a trichloro(alkyl)silane cross-linker to the pre-polymer, including 13:87, 33:67, and 50:50.[4][5] While specific data for this compound were part of a broader study, the general trends observed are summarized below.

Quantitative Data Summary

The following tables summarize the expected trends in the properties of cross-linked PDMS as a function of this compound concentration, based on typical observations in siloxane polymer chemistry.

Table 1: Effect of this compound Concentration on Cross-linking and Mechanical Properties

This compound : PDMS Pre-polymer (w/w)Cross-link DensityExpected HardnessExpected Tensile Strength
Low (e.g., 13:87)LowerSofter, more elastomericLower
Medium (e.g., 33:67)IntermediateIncreased rigidityHigher
High (e.g., 50:50)HigherBrittleMay decrease after an optimum

Table 2: Effect of this compound Concentration on Thermal Properties

This compound : PDMS Pre-polymer (w/w)Onset Decomposition Temp. (TGA)Glass Transition Temp. (Tg) (DSC)
Low (e.g., 13:87)LowerLower
Medium (e.g., 33:67)HigherHigher
High (e.g., 50:50)HighestHighest

Table 3: Effect of this compound Concentration on Surface Properties

This compound : PDMS Pre-polymer (w/w)Water Contact AngleSurface Hydrophobicity
Low (e.g., 13:87)HigherMore hydrophobic
Medium (e.g., 33:67)IntermediateIntermediate
High (e.g., 50:50)LowerLess hydrophobic

Note: The data in these tables represent general trends. Absolute values can vary depending on the specific molecular weight of the PDMS pre-polymer and the precise reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of cross-linked PDMS membranes using this compound.

Synthesis of Cross-linked PDMS Membrane

This protocol is adapted from the general procedure described by Puyam et al. (2015).[4][5]

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS) pre-polymer

  • This compound (cross-linker)

  • n-Heptane (solvent)

  • Dibutyltindilaurate (catalyst)

  • Nitrogen gas

Procedure:

  • In a clean, dry reaction vessel, dissolve the hydroxyl-terminated PDMS pre-polymer in n-heptane to create a 20% (w/w) solution under a nitrogen atmosphere.

  • To this solution, add the desired amount of this compound. For example, to achieve a 13:87 weight ratio of cross-linker to pre-polymer, add the corresponding mass of this compound.

  • Add a catalytic amount of dibutyltindilaurate to the mixture.

  • Stir the solution vigorously at room temperature to ensure homogeneous mixing.

  • Cast the resulting solution onto a flat, non-stick surface (e.g., a petri dish) to a uniform thickness.

  • Allow the solvent to evaporate in a controlled manner under a nitrogen environment.

  • Cure the membrane at room temperature for 12 hours, followed by further drying under vacuum to remove any residual solvent and byproducts.

G start Start dissolve Dissolve PDMS Pre-polymer in n-Heptane (20% w/w) under Nitrogen start->dissolve add_crosslinker Add this compound (e.g., 13:87 w/w ratio) dissolve->add_crosslinker add_catalyst Add Dibutyltindilaurate (Catalyst) add_crosslinker->add_catalyst stir Stir vigorously at Room Temperature add_catalyst->stir cast Cast solution onto a non-stick surface stir->cast evaporate Evaporate solvent under Nitrogen cast->evaporate cure Cure at Room Temperature for 12 hours evaporate->cure dry Dry under vacuum cure->dry characterize Characterize the Cross-linked Membrane dry->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of a cross-linked PDMS membrane.
Characterization Methods

Objective: To determine the thermal stability and degradation profile of the cross-linked PDMS.

Protocol:

  • Place a small, precisely weighed sample (5-10 mg) of the cross-linked PDMS membrane into a TGA crucible.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • The onset decomposition temperature is determined from the resulting TGA curve.

Objective: To determine the glass transition temperature (Tg) of the cross-linked PDMS.

Protocol:

  • Seal a small, weighed sample (5-10 mg) of the cross-linked PDMS membrane in an aluminum DSC pan.

  • Use an empty, sealed aluminum pan as a reference.

  • Perform a heat-cool-heat cycle. For example, heat from -150°C to 50°C at a rate of 10°C/min, cool back to -150°C at the same rate, and then perform a second heating scan at 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Objective: To assess the hydrophobicity of the cross-linked PDMS surface.

Protocol:

  • Place a flat sample of the cross-linked PDMS membrane on the stage of a contact angle goniometer.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the membrane.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the tangent of the droplet and the solid surface.

  • Perform measurements at multiple locations on the sample surface to ensure statistical reliability.

Objective: To characterize the chemical structure and the extent of cross-linking in the siloxane network.

Protocol:

  • Swell a solid sample of the cross-linked PDMS in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the 29Si NMR spectrum using a high-field NMR spectrometer.

  • Different silicon environments (e.g., monofunctional (M), difunctional (D), trifunctional (T), and quaternary (Q) units) will have distinct chemical shifts, allowing for the analysis of the network structure. The relative integration of these peaks can provide information about the degree of cross-linking.

Applications in Drug Development

The ability to precisely tune the properties of siloxane polymers through cross-linking with this compound opens up numerous possibilities in the field of drug development. The biocompatibility and versatile nature of PDMS make it an excellent candidate for various drug delivery applications.[1][8]

  • Controlled Release Matrices: The cross-link density of the siloxane network can be adjusted to control the diffusion rate of encapsulated drugs, enabling sustained and controlled release profiles.

  • Transdermal Patches: The adhesive and mechanical properties of cross-linked silicones can be optimized for the fabrication of transdermal drug delivery systems.

  • Implantable Devices: The biocompatibility and biostability of highly cross-linked siloxane polymers make them suitable for long-term implantable drug delivery devices.

  • Microfluidic Devices: Cross-linked PDMS is a standard material for fabricating microfluidic "lab-on-a-chip" devices used in high-throughput drug screening and diagnostics.

The selection of the appropriate concentration of this compound is a critical parameter in the design of these systems, as it directly influences the drug release kinetics, device durability, and interaction with biological systems.

Conclusion

This compound plays a fundamental role as a trifunctional cross-linking agent in the synthesis of high-performance siloxane polymers. The hydrolysis and condensation reactions it undergoes with silanol-terminated polymers lead to the formation of stable, three-dimensional networks. By carefully controlling the concentration of this compound, researchers can systematically tune the mechanical, thermal, and surface properties of the resulting polymer to meet the demands of a wide range of applications, from industrial materials to sophisticated drug delivery systems. The experimental protocols and data trends presented in this guide offer a solid foundation for the rational design and fabrication of novel cross-linked siloxane materials.

References

An In-depth Technical Guide to Surface Modification Using (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of surface modification utilizing (Trichloromethyl)silane, also known as methyltrichlorosilane. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and a clear visualization of the underlying chemical processes. The information presented herein is curated for professionals in research and development who seek to manipulate surface properties for a variety of applications, from enhancing biocompatibility to controlling surface energy.

Introduction to this compound and Its Applications

This compound (CH₃SiCl₃) is a highly reactive organosilicon compound widely employed for the chemical modification of surfaces.[1][2] Its utility stems from the three chlorine atoms attached to the silicon, which can readily react with hydroxyl groups (-OH) present on the surface of many materials, such as glass, silicon wafers, and ceramics.[3] This reaction forms stable siloxane bonds (Si-O-Si), covalently grafting the methyl group to the surface.

The primary outcome of this surface modification is a significant change in surface energy, most notably rendering hydrophilic surfaces hydrophobic.[2] The attached methyl groups form a low-energy layer that repels water. This alteration of surface properties is critical in a multitude of fields:

  • Biomedical Devices: Modifying the surface of implants and diagnostic tools to reduce biofouling and improve biocompatibility.

  • Microelectronics: Creating hydrophobic insulating layers on semiconductor components.[2]

  • Drug Delivery: Functionalizing carrier particles to control their interaction with biological environments.

  • Materials Science: Fabricating self-cleaning surfaces and enhancing the adhesion of polymers to inorganic substrates.[4]

Quantitative Data on Surface Modification

The effectiveness of surface modification with this compound and analogous alkyltrichlorosilanes is typically quantified by measuring the change in water contact angle, surface energy, and the thickness of the deposited film. The following tables summarize representative data from various studies to provide a basis for comparison.

Table 1: Water Contact Angle Before and After Silanization

SubstrateInitial Water Contact Angle (°)Silanizing AgentPost-Silanization Water Contact Angle (°)Reference
Glass~20 - 30Dichlorooctamethyltetrasiloxane~96[5]
Silicon/Silicon Dioxide< 10Octadecyltrichlorosilane (OTS)> 110[6]
PMMA (plasma-treated)HydrophilicTrichlorosilane (B8805176) derivativeNot specified, but increased hydrophobicity[1]
Bamboo CelluloseHydrophilicMethyltrichlorosilane156.2[7]

Table 2: Surface Film Thickness After Silanization

Silane (B1218182)SubstrateDeposition MethodFilm Thickness (nm)Reference
Phenyltriethoxysilane (PTS)Silicon WaferSolution Deposition0.47[8]
Dodecyltrichlorosilane (DTS)Silicon WaferSolution Deposition~2.33[8]
Aminopropyltriethoxysilane (APTES)Silicon WaferDip-coating0.7 - 1.0 (monolayer)[9]
bis-1,2-(triethoxysilyl)ethane (BTSE)AluminumNot specifiedVariable (decreases with higher cure temp)[10]

Experimental Protocols

The following are detailed methodologies for the surface modification of common substrates using a generic trichlorosilane, which can be adapted for this compound. It is crucial to perform these procedures in a controlled environment, typically under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, due to the reactivity of trichlorosilanes with atmospheric moisture and the release of hydrochloric acid (HCl) as a byproduct.[11][12]

Substrate Cleaning and Hydroxylation (Critical Step)

A pristine and well-hydroxylated surface is essential for achieving a uniform and stable silane layer.

Protocol 3.1.1: Piranha Solution Cleaning (for Glass and Silicon Wafers)

  • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).

  • Prepare the Piranha solution by slowly adding a 1:3 volume ratio of 30% hydrogen peroxide (H₂O₂) to concentrated sulfuric acid (H₂SO₄).

  • Immerse the substrates in the Piranha solution for 15-30 minutes at room temperature or heated to 90°C for a more aggressive clean.[13]

  • Carefully remove the substrates and rinse them copiously with deionized (DI) water.

  • Dry the substrates under a stream of high-purity nitrogen or in an oven at 110-120°C.[14] The hydroxylated surface should be used immediately for silanization.

Protocol 3.1.2: RCA-1 Cleaning (for Silicon Wafers)

  • Prepare the RCA-1 solution by mixing DI water, 27% ammonium (B1175870) hydroxide (B78521) (NH₄OH), and 30% hydrogen peroxide (H₂O₂) in a 5:1:1 volume ratio.[15]

  • Heat the solution to 75-80°C and immerse the silicon wafers for 10-15 minutes.[15]

  • Rinse the wafers thoroughly with DI water.

  • Dry the wafers using a nitrogen gun.

Silanization Procedures

Protocol 3.2.1: Solution Phase Deposition

  • In a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or hexane.[6][14]

  • Immerse the cleaned and dried substrates in the silane solution. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.

  • Allow the reaction to proceed for 1-2 hours at room temperature.[14]

  • Remove the substrates and rinse them sequentially with fresh anhydrous solvent (e.g., toluene) and then isopropanol (B130326) to remove any physisorbed silane molecules.[14]

  • Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[14]

  • Store the modified substrates in a desiccator.

Protocol 3.2.2: Vapor Phase Deposition

  • Place the cleaned and dried substrates in a desiccator.

  • In a separate small, open container (e.g., a watch glass) inside the desiccator, place a small volume (e.g., 100-500 µL) of this compound.[16]

  • Evacuate the desiccator using a vacuum pump to lower the pressure and induce vaporization of the silane.

  • Seal the desiccator and allow the vapor deposition to proceed for several hours (e.g., 4 hours or more).[16]

  • Vent the desiccator in a fume hood and remove the coated substrates.

  • (Optional) Cure the substrates in an oven at 110-120°C for 30-60 minutes.

  • Store the modified substrates in a desiccator.

Visualizing the Process: Diagrams

Reaction Mechanism of this compound with a Hydroxylated Surface

The following diagram illustrates the chemical reactions involved in the surface modification process.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Intermediates TCS This compound CH₃SiCl₃ Hydrolysis Hydrolysis TCS->Hydrolysis reacts with Surface Hydroxylated Surface (Substrate-OH) Condensation1 Condensation with Surface Surface->Condensation1 Water Trace Water (H₂O) Water->Hydrolysis Silanol Methylsilanetriol CH₃Si(OH)₃ Hydrolysis->Silanol HCl Hydrochloric Acid (HCl) Hydrolysis->HCl Condensation1->Water releases ModifiedSurface Modified Surface (Substrate-O-Si(CH₃)-) Condensation1->ModifiedSurface Condensation2 Cross-linking Condensation Condensation2->Water releases Polymer Polysiloxane Network Condensation2->Polymer Silanol->Condensation1 reacts with Silanol->Condensation2 self-condenses

Caption: Reaction mechanism of this compound surface modification.

Experimental Workflow for Surface Modification and Characterization

This diagram outlines the typical sequence of steps in a surface modification experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_modification Modification cluster_characterization Characterization Substrate Select Substrate (e.g., Glass, Si Wafer) Cleaning Substrate Cleaning (e.g., Piranha, RCA-1) Substrate->Cleaning Silanization Silanization (Solution or Vapor Phase) Cleaning->Silanization Rinsing Rinsing with Anhydrous Solvent Silanization->Rinsing Curing Curing (Oven Baking) Rinsing->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle Analyze Ellipsometry Spectroscopic Ellipsometry (Film Thickness) Curing->Ellipsometry Analyze XPS X-ray Photoelectron Spectroscopy (XPS) (Chemical Composition) Curing->XPS Analyze AFM Atomic Force Microscopy (AFM) (Surface Morphology) Curing->AFM Analyze

Caption: General experimental workflow for surface modification and analysis.

References

(Trichloromethyl)silane as a monomer in polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Trichloromethyl)silane as a Monomer in Polymer Chemistry

Introduction

This compound, also known as methyltrichlorosilane (B1216827) (MTCS), is an organosilicon compound with the formula CH₃SiCl₃.[1] It is a highly reactive, colorless liquid with a pungent odor, which serves as a fundamental building block in silicone chemistry.[1] Its trifunctional nature, with three hydrolyzable chlorine atoms, allows it to act as a critical cross-linking agent and a precursor to complex, three-dimensional polymer networks.[1][2] This guide provides a comprehensive technical overview of this compound as a monomer, detailing its polymerization mechanisms, experimental protocols for polymer synthesis, and the properties of the resulting materials. This document is intended for researchers and professionals in materials science, polymer chemistry, and related fields.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling and application in polymerization processes. It is a volatile and highly flammable liquid that reacts vigorously with water.[1][3] A summary of its key properties is presented in Table 1.

PropertyValueReference
IUPAC Name Trichloro(methyl)silane[1][3]
CAS Number 75-79-6[1]
Molecular Formula CH₃SiCl₃[1]
Molar Mass 149.47 g·mol⁻¹[1]
Appearance Colorless fuming liquid[1][3]
Density 1.273 g·cm⁻³[1]
Melting Point -77 °C[1]
Boiling Point 66 °C[1]
Vapor Pressure 167 mmHg at 25 °C[3]
Flash Point 8.0 °C[1]
Solubility Reacts with water; Decomposes in ethanol[1][3]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of the monomer.

Polymerization Mechanisms

This compound can be polymerized through several distinct mechanisms, with hydrolysis and polycondensation being the most common. Its reactivity also allows it to be used as a linking agent in other types of polymerization.

Hydrolysis and Polycondensation

The most significant polymerization pathway for this compound is its reaction with water. The process involves two main stages: hydrolysis of the chloro-groups to form silanols, followed by the condensation of these silanol (B1196071) intermediates to form a highly cross-linked polysiloxane network, known as a methylpolysilsesquioxane (MeSiO₁.₅)n.[1][4]

The silanol intermediate, methylsilanetriol (B1219558) (CH₃Si(OH)₃), is unstable and readily self-condenses, releasing water and forming a stable siloxane (Si-O-Si) backbone.[1] The resulting methyl silicone resins are noted for their high thermal stability, capable of withstanding temperatures up to 550 °C in a vacuum, making them suitable for high-temperature electrical insulation.[1]

G Monomer CH₃SiCl₃ (this compound) Water + 3 H₂O Intermediate CH₃Si(OH)₃ (Methylsilanetriol) Water->Intermediate Hydrolysis HCl - 3 HCl Condensation_H2O - 1.5 H₂O Polymer {MeSiO₁.₅}n (Methylpolysilsesquioxane Network) Condensation_H2O->Polymer

Figure 1: Hydrolysis and polycondensation pathway of this compound.

Reductive Coupling (Wurtz-type Reaction)

This compound can undergo reductive coupling when treated with alkali metals, such as sodium. This reaction forms a highly cross-linked polymer known as poly(methylsilyne), with the formula [MeSi]n.[1] This material is soluble in organic solvents and serves as a valuable precursor to silicon carbide (SiC) ceramics upon pyrolysis.[1]

G Monomer n CH₃SiCl₃ (this compound) Reagent + 3n Na Polymer [MeSi]n (Poly(methylsilyne)) Reagent->Polymer Reductive Coupling Byproduct + 3n NaCl

Figure 2: Reductive coupling of this compound to form poly(methylsilyne).

Role as a Linking Agent in Living Polymerizations

In chain-growth polymerizations, particularly living anionic polymerization, this compound is not typically used as a propagating monomer. Instead, its high reactivity makes it an excellent coupling or terminating agent.[5] The silicon center can react with multiple living polymer chains (e.g., polystyryl lithium) to create complex macromolecular architectures, such as star-shaped polymers.[5][6] This allows for precise control over the final polymer structure.

G Monomer CH₃SiCl₃ LivingChains 3 P-Li⁺ (Living Polymer Chains) StarPolymer CH₃Si(P)₃ (3-Arm Star Polymer) Monomer->StarPolymer Coupling Reaction LivingChains->StarPolymer Byproduct + 3 LiCl

Figure 3: this compound as a coupling agent for living anionic polymer chains.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis of polymers from this compound. The following protocols are representative of key polymerization techniques.

Protocol 1: Synthesis of Methylpolysilsesquioxane via Hydrolysis

This protocol describes the controlled hydrolysis and condensation of this compound to produce a high molecular weight methylpolysilsesquioxane, adapted from procedures designed to control the reaction's exothermicity and prevent premature gelation.[4]

G Start Start Step1 Dissolve MTCS and triethylamine (B128534) in toluene (B28343) under inert gas (N₂) Start->Step1 Step2 Cool reaction mixture to -20°C to -50°C Step1->Step2 Step3 Add water dropwise over 90 mins while maintaining low temperature Step2->Step3 Step4 Gradually heat mixture to 60-100°C and reflux for 4-8 hours Step3->Step4 Step5 Cool to room temperature. Separate organic layer. Step4->Step5 Step6 Wash organic layer with water to remove triethylamine hydrochloride Step5->Step6 Step7 Dry organic layer (e.g., over MgSO₄) and remove solvent via rotary evaporation Step6->Step7 End Obtain high molecular weight methylpolysilsesquioxane Step7->End

Figure 4: Experimental workflow for the synthesis of methylpolysilsesquioxane.

Methodology:

  • Reactor Setup: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: The flask is charged with a suitable organic solvent (e.g., toluene), this compound, and an acid scavenger such as triethylamine.

  • Hydrolysis: The mixture is cooled to a temperature between -20 °C and -50 °C. Water is then added dropwise from the dropping funnel over a period of 90 minutes. The low temperature and slow addition are critical to control the exothermic reaction and prevent uncontrolled polymerization.[4]

  • Condensation: After the water addition is complete, the reaction mixture is gradually warmed to a reflux temperature of 60-100 °C and maintained for 4 to 8 hours to promote condensation and increase the polymer's molecular weight.[4]

  • Work-up: The mixture is cooled, and the aqueous layer containing triethylamine hydrochloride is separated. The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the final polymer.

Protocol 2: Synthesis of Poly(methylsilyne) via Reductive Coupling

This protocol outlines the synthesis of poly(methylsilyne) using an alkali metal reductant.[1] Caution: This reaction involves highly reactive alkali metals and should be performed under strictly anhydrous and anaerobic conditions by trained personnel.

Methodology:

  • Reactor Setup: A flame-dried, three-neck flask is fitted with a condenser, a mechanical stirrer, and a nitrogen inlet.

  • Solvent and Reagent: Anhydrous toluene is added to the flask, followed by a dispersion of metallic sodium.

  • Reaction: this compound, dissolved in anhydrous toluene, is added dropwise to the stirred sodium dispersion at a controlled rate to manage the reaction temperature. The reaction is typically performed at the reflux temperature of the solvent.

  • Work-up: After the reaction is complete, the excess sodium is quenched carefully (e.g., with isopropanol). The mixture is then filtered to remove sodium chloride.

  • Isolation: The solvent is evaporated from the filtrate to yield poly(methylsilyne) as a solid.[1]

Properties of Derived Polymers

Polymers derived from this compound exhibit a range of useful properties, largely dictated by the method of synthesis. These materials are generally characterized by high thermal stability and chemical resistance.

Polymer TypeSynthesis MethodKey PropertiesPotential ApplicationsReference
Methylpolysilsesquioxane Hydrolysis/PolycondensationHigh thermal stability (to 550°C), excellent electrical insulation, hydrophobicity. Wt. avg. MW: 600,000 - 1,000,000.High-temperature electrical insulation, water-repellent surface coatings, computer chip coatings.[1][4][7]
Poly(methylsilyne) Reductive CouplingSoluble in organic solvents, ceramic precursor.Precursor for silicon carbide (SiC) fibers and materials.[1]
Copolymers Co-hydrolysisCan be formulated to have a wide range of properties, including specific boiling points (e.g., 201°C for a copolymer with dichlorodimethylsilane (B41323) and trichlorophenylsilane).Coatings, adhesives, sealants.[2][8]

Table 2: Properties and Applications of Polymers Derived from this compound.

Conclusion

This compound is a versatile and indispensable monomer in polymer chemistry. Its trifunctionality is key to producing highly cross-linked, thermally stable, and chemically resistant silicone polymers through hydrolysis and polycondensation. Furthermore, its utility extends to the synthesis of pre-ceramic polymers via reductive coupling and the creation of complex, well-defined polymer architectures as a linking agent in living polymerizations. The ability to control the polymerization process allows for the tailoring of material properties, making these polymers valuable in advanced applications ranging from electronics and aerospace to specialized coatings.

References

(Trichloromethyl)silane: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Trichloromethyl)silane (CH₃SiCl₃), also known as methyltrichlorosilane, is a highly reactive organosilicon compound with significant applications in the synthesis of silicones and as a surface modifying agent. Its utility in these fields is fundamentally linked to its interaction with and solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in different solvent classes and presenting a protocol for its quantitative solubility determination, adapted for its reactive nature.

Physicochemical Properties

A foundational understanding of this compound's properties is crucial for interpreting its solubility. It is a colorless, fuming liquid with a pungent odor.[1] Its high reactivity is primarily due to the presence of the silicon-chlorine bonds, which are susceptible to nucleophilic attack, particularly by protic species.[2]

Key Physicochemical Data:

PropertyValue
Molecular Formula CH₃SiCl₃
Molecular Weight 149.47 g/mol
Boiling Point 66 °C[3][4]
Melting Point -77 °C[3][4]
Density 1.273 g/cm³ at 25 °C[4]

Qualitative Solubility of this compound

This compound exhibits a clear solubility pattern dictated by the principle of "like dissolves like." It is generally soluble in nonpolar and moderately polar aprotic organic solvents.[2][5][6] Conversely, it is reactive and considered insoluble in protic solvents, most notably water.

Summary of Qualitative Solubility:

Solvent ClassRepresentative SolventsQualitative Solubility
Nonpolar Aprotic Hexane, Benzene, TolueneSoluble[2][5][6]
Moderately Polar Aprotic Diethyl Ether, Methylene (B1212753) ChlorideSoluble[2][4][5][7]
Polar Protic Water, Alcohols (e.g., Ethanol, Methanol)Insoluble (Reacts)[1][3][5][6]

The reaction with water is vigorous, leading to the formation of hydrochloric acid and methylsilanetriol, which subsequently condenses to form a polysiloxane network.[3][6] Similarly, it reacts with alcohols to form alkoxysilanes.[3] This reactivity precludes straightforward dissolution in these solvents.

Quantitative Solubility Data

Publicly available, specific quantitative solubility data for this compound in various organic solvents (e.g., in g/100 mL or mol/L at a given temperature) is scarce in the scientific literature. The information is predominantly qualitative. To obtain precise solubility values for specific applications, experimental determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The high reactivity of this compound, particularly its moisture sensitivity, necessitates a carefully designed experimental protocol. Standard methods for solubility determination must be adapted to be performed under inert, anhydrous conditions.

Principle

The isothermal saturation method is employed. A saturated solution of this compound in the desired anhydrous solvent is prepared at a constant temperature. The concentration of the solute in the supernatant is then determined gravimetrically after solvent evaporation.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., hexane, benzene, diethyl ether, methylene chloride)

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or glovebox

  • Temperature-controlled shaker or magnetic stirrer with a water bath

  • Anhydrous glassware (e.g., Schlenk flasks, syringes, needles, filtration apparatus)

  • Syringe filters (PTFE, 0.2 µm)

  • Analytical balance

  • Drying oven

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_glassware Dry Glassware prep_solvent Add Anhydrous Solvent to Flask prep_glassware->prep_solvent Under Inert Atmosphere prep_silane Add Excess this compound prep_solvent->prep_silane equilibrate Equilibrate at Constant Temperature with Agitation prep_silane->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw Supernatant via Syringe settle->sample filter Filter through PTFE Syringe Filter sample->filter add_sample Add Filtered Sample to Vial and Weigh filter->add_sample weigh_vial Weigh Tare Vial weigh_vial->add_sample evaporate Evaporate Solvent under Inert Gas add_sample->evaporate weigh_residue Weigh Vial with Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Figure 1: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation (under inert atmosphere):

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

    • To a Schlenk flask, add a known volume of the anhydrous organic solvent.

    • Carefully add an excess of this compound to the solvent. The presence of undissolved liquid indicates that a saturated solution can be formed.

  • Equilibration:

    • Seal the flask and place it in a temperature-controlled shaker or a water bath on a magnetic stirrer.

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • After equilibration, cease agitation and allow the excess this compound to settle.

  • Sampling (under inert atmosphere):

    • Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a needle.

    • Attach a PTFE syringe filter to the syringe and discard the initial few drops to saturate the filter material.

  • Analysis:

    • Weigh a clean, dry vial (tare weight).

    • Dispense a known volume of the filtered supernatant into the tared vial and record the total weight.

    • Gently evaporate the solvent under a slow stream of inert gas.

    • Once all the solvent has evaporated, reweigh the vial containing the this compound residue.

    • The difference in weight corresponds to the mass of dissolved this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant) x 100

Safety Precautions

This compound is a hazardous substance that requires strict safety protocols.

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[8] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]

  • Reactivity: Avoid contact with water, moisture, and protic solvents, as it reacts violently to produce corrosive hydrogen chloride gas.[9][10]

  • Fire Hazard: this compound is a flammable liquid.[10] Keep away from ignition sources. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide); do not use water.[9]

Logical Relationships in Solubility Determination

The accurate determination of the solubility of a reactive compound like this compound depends on a series of logical dependencies.

logical_relationships Accurate_Solubility Accurate Solubility Value Equilibrium_Saturation Equilibrium Saturation Equilibrium_Saturation->Accurate_Solubility Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Equilibrium_Saturation Anhydrous_Conditions Anhydrous Conditions Inert_Atmosphere->Anhydrous_Conditions Anhydrous_Conditions->Equilibrium_Saturation Constant_Temperature Constant Temperature Constant_Temperature->Equilibrium_Saturation Precise_Measurement Precise Measurement Precise_Measurement->Accurate_Solubility

Figure 2: Logical dependencies for accurate solubility determination.

This diagram illustrates that achieving an accurate solubility value is contingent upon reaching equilibrium saturation and employing precise measurement techniques. Equilibrium saturation, in turn, is dependent on maintaining an inert atmosphere, anhydrous conditions, and a constant temperature throughout the experiment. The dotted line indicates that an inert atmosphere is a prerequisite for maintaining anhydrous conditions.

Conclusion

This compound is readily soluble in a range of common aprotic organic solvents. While quantitative data is not widely published, this guide provides a robust experimental framework for its determination. The protocol emphasizes the critical need for anhydrous and inert conditions to mitigate the compound's high reactivity. Adherence to these methodologies and safety precautions will enable researchers, scientists, and drug development professionals to accurately assess the solubility of this compound for their specific applications, thereby facilitating its effective use in synthesis and material science.

References

Thermal Stability of Polymethylsilsesquioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of polymers derived from (trichloromethyl)silane, primarily focusing on polymethylsilsesquioxane (PMSQ). This document delves into the synthesis, thermal decomposition characteristics, and analytical methodologies pertinent to researchers and professionals in materials science and drug development.

Introduction

Polymers derived from this compound, specifically polymethylsilsesquioxane (PMSQ), are a class of organosilicon polymers characterized by a three-dimensional cross-linked structure. The fundamental repeating unit, [CH₃SiO₁.₅]n, imparts unique properties, including high thermal stability, excellent dielectric properties, and hydrophobicity. These characteristics make PMSQ and its derivatives highly valuable in a range of applications, from microelectronics to advanced coatings and as excipients in drug delivery systems where thermal stability during manufacturing and storage is critical. This guide explores the key factors influencing the thermal stability of these polymers, methods for their characterization, and the underlying mechanisms of their thermal degradation.

Synthesis of Polymethylsilsesquioxane

The primary method for synthesizing PMSQ from this compound, CH₃SiCl₃, is through hydrolysis and subsequent condensation. Due to the vigorous and exothermic nature of the reaction with water, which produces corrosive hydrochloric acid, a two-step process involving an intermediate alkoxide is often preferred for better control.

Synthesis Pathway

The synthesis of PMSQ typically proceeds through the hydrolysis and condensation of a methyltrialkoxysilane precursor, which is itself derived from this compound.

G cluster_0 Alkoxylation cluster_1 Hydrolysis & Condensation MTS This compound (CH₃SiCl₃) MTA Methyltrialkoxysilane (CH₃Si(OR)₃) MTS->MTA + 3 ROH - 3 HCl Alcohol Alcohol (e.g., Methanol) 3 ROH Silanetriol Methylsilanetriol (intermediate) (CH₃Si(OH)₃) MTA->Silanetriol + 3 H₂O - 3 ROH Water Water (H₂O) PMSQ Polymethylsilsesquioxane ([CH₃SiO₁.₅]n) Silanetriol->PMSQ Condensation - 1.5 H₂O HCl HCl ROH_out ROH H2O_out H₂O

Caption: Synthesis of PMSQ from this compound.

Thermal Stability and Decomposition

Polymethylsilsesquioxane exhibits high thermal stability due to the strength of the siloxane (Si-O) bonds in its cross-linked network. The onset of thermal degradation is influenced by factors such as the degree of cross-linking, the presence of residual silanol (B1196071) (Si-OH) groups, and the atmospheric conditions. Generally, PMSQ films are thermally stable up to approximately 350°C[1].

Quantitative Thermal Analysis Data

The thermal stability of silsesquioxane-based polymers can be quantified using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes typical thermal properties for polymethylsilsesquioxane and related materials.

Material SystemOnset Decomposition Temp. (Tonset) (°C)Temp. of Max. Decomposition (Tmax) (°C)Char Yield at 800°C (Nitrogen) (%)Char Yield at 800°C (Air) (%)Reference
Polymethylsilsesquioxane (PMSQ)~350 - 400~500 - 600High (Varies with structure)Lower than in N₂[1]
POSS-modified Phenolic Resin> Tonset of neat resin~61777.7721.68[2]
Neat Phenolic Resin~300 - 350~54770.826.95[2]
Thermal Decomposition Pathway

The thermal degradation of PMSQ is a complex process that occurs in multiple stages. In an inert atmosphere, the primary decomposition involves the cleavage of Si-C and C-H bonds, followed by rearrangement of the siloxane backbone. In the presence of oxygen, thermo-oxidative degradation occurs, leading to the formation of silica (B1680970) (SiO₂) at lower temperatures and a lower char yield compared to pyrolysis in an inert atmosphere.

G PMSQ Polymethylsilsesquioxane ([CH₃SiO₁.₅]n) Initial_Deg Initial Degradation (~350-500°C) PMSQ->Initial_Deg Si_C_cleavage Si-CH₃ Bond Cleavage Initial_Deg->Si_C_cleavage CH_cleavage C-H Bond Cleavage Initial_Deg->CH_cleavage Backbone_Rearrange Siloxane Backbone Rearrangement (> 500°C) Initial_Deg->Backbone_Rearrange Volatiles Volatile Organic Fragments (e.g., CH₄) Si_C_cleavage->Volatiles Radicals Radical Species CH_cleavage->Radicals Crosslinking Further Cross-linking Backbone_Rearrange->Crosslinking SiOC Silicon Oxycarbide (SiₓOᵧCₙ) Crosslinking->SiOC Final_Product Silica (SiO₂) (in air, >600°C) SiOC->Final_Product Oxidation

Caption: Proposed thermal decomposition pathway of PMSQ.

Experimental Protocols

Synthesis of Polymethylsilsesquioxane via Hydrolysis of Methyltrichlorosilane (B1216827)

This protocol describes a controlled, two-cycle hydrolysis of methyltrichlorosilane to produce polymethylsilsesquioxane powder.

Materials:

  • Methyltrichlorosilane (CH₃SiCl₃)

  • Deionized water

  • Reaction vessel with stirring and temperature control

Procedure:

  • Preparation: For a total mass ratio of methyltrichlorosilane to water of 1:8 to 1:12, divide both the total required volume of methyltrichlorosilane and water into two or three equal portions for the corresponding number of cycles.

  • First Cycle:

    • Add the first portion of water (30-50% of the total) to the reaction vessel.

    • While stirring, gradually introduce the first portion of methyltrichlorosilane (30-50% of the total) into the water.

    • Maintain the reaction temperature between 40-60°C. The reaction is exothermic and may require cooling.

    • After the addition is complete, continue stirring for approximately 30 minutes.

    • Stop stirring and allow the phases to separate. Decant and separate the aqueous hydrochloric acid solution from the precipitated PMSQ.

  • Subsequent Cycles:

    • To the PMSQ from the previous cycle, add the next portion of water and methyltrichlorosilane under the same conditions as the first cycle.

    • Repeat the stirring, separation, and decanting steps.

  • Washing and Drying:

    • After the final cycle, wash the resulting PMSQ powder with deionized water until the pH of the wash water is approximately 5.0.

    • Collect the powder by filtration and dry it in an oven at a suitable temperature (e.g., 110°C) to a constant weight.

Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability and compositional analysis of PMSQ using TGA.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., PerkinElmer TGA 7, TA Instruments Q50)

  • Alumina or platinum crucibles

  • Precision microbalance

Procedure:

  • Sample Preparation:

    • Ensure the PMSQ sample is a fine, homogeneous powder to promote uniform heating.

    • Weigh 5-10 mg of the dried sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis, air for oxidation) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature of 800-1000°C.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the final char yield as the percentage of residual weight at the final temperature.

Differential Scanning Calorimetry (DSC)

This protocol describes the determination of thermal transitions, such as the glass transition temperature (Tg), of PMSQ.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 1)

  • Aluminum crucibles and lids

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the PMSQ powder into a tared aluminum DSC pan.

    • Hermetically seal the pan with a lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a rate of 10°C/min to a temperature above any expected transitions but below the decomposition temperature (e.g., 200°C). This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

    • Second Heating Scan: Heat the sample again at 10°C/min to the upper temperature limit.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve. Other transitions, such as melting (endotherm) or curing (exotherm), may also be observed.

Conclusion

Polymers derived from this compound, particularly polymethylsilsesquioxane, offer exceptional thermal stability that is advantageous for a multitude of high-performance applications. Understanding the synthesis-structure-property relationships is crucial for tailoring these materials to specific needs. The experimental protocols provided in this guide offer a standardized approach for the synthesis and thermal characterization of PMSQ, enabling researchers to obtain reliable and comparable data. The insights into the thermal decomposition pathways further aid in the development of even more robust and stable materials for advanced scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for Creating Hydrophobic Coatings with (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to creating hydrophobic surfaces using (Trichloromethyl)silane, also known as methyltrichlorosilane (B1216827) (MTCS). The protocols detailed below are intended for use in a controlled laboratory setting by trained professionals.

Introduction

This compound (CH₃SiCl₃) is a volatile organosilane compound used to create hydrophobic coatings on various substrates rich in hydroxyl groups (-OH), such as glass, silicon wafers, and certain ceramics. The process, known as silanization, involves the reaction of the trichlorosilyl (B107488) group (-SiCl₃) with surface hydroxyl groups. This reaction forms stable, covalent siloxane bonds (Si-O-Si), anchoring the molecule to the surface. The non-polar methyl groups (-CH₃) orient outwards, forming a low-energy surface that repels water. This method is effective for applications requiring self-cleaning surfaces, moisture resistance, and control over surface wettability in microfluidic and biomedical devices.

Extreme Hazard Warning: this compound is a highly hazardous chemical. It is extremely flammable, reacts violently with water and moisture to produce corrosive hydrogen chloride (HCl) gas, and is fatal if inhaled.[1] It also causes severe skin burns and serious eye damage.[1][2][3] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.[1][3][4]

Quantitative Data Summary

The effectiveness of the hydrophobic coating is primarily assessed by the water contact angle (WCA). A higher contact angle signifies greater hydrophobicity. A surface is generally considered hydrophobic if the WCA is above 90° and superhydrophobic if it exceeds 150°.[5][6]

SubstrateSilanization MethodReagents/ConditionsResulting Water Contact Angle (θ)Reference
Geopolymer MembraneSolution Deposition30-70 vol% MTCS in ethanol (B145695), 24-hour immersionFrom 28° to 136.5°[5]
GlassSolution DepositionDilute MTCS in toluene (B28343), followed by ethanol extraction> 150° (superhydrophobic)[7]
GlassGas Phase ReactionControlled humidity environment154° (superhydrophobic)[8]
Silicon/Silicon DioxideVapor Deposition (Analog: OTS)N/A~110°[9]
GlassSolution Deposition (Analog: OTS)1 mM in anhydrous hexane, 60 min~105-115°[10]

*Data for Octadecyltrichlorosilane (OTS) is included as a predictive model for long-chain alkyltrichlorosilanes, which behave similarly.

Signaling Pathway and Reaction Mechanism

The silanization process with this compound occurs in two main steps: hydrolysis and condensation.

  • Hydrolysis: The trichlorosilyl groups (-SiCl₃) of the MTCS molecule readily react with trace amounts of water or moisture present on the substrate surface. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate (CH₃Si(OH)₃) and releasing hydrogen chloride (HCl) as a byproduct.[11][12]

  • Condensation: The newly formed silanol (B1196071) groups on the MTCS intermediate then condense with the hydroxyl groups (-OH) on the substrate, forming strong, covalent siloxane bonds (Si-O-substrate).[12][13] Additionally, adjacent silanol groups can cross-link with each other, creating a stable, polymerized monolayer on the surface.

Reaction_Mechanism sub Substrate Surface with -OH groups final_surface {Hydrophobic Surface | -O-Si(CH₃)-O-} sub->final_surface Condensation reagent reagent intermediate intermediate product product byproduct byproduct mtcs This compound CH₃SiCl₃ silanetriol Reactive Silanetriol CH₃Si(OH)₃ mtcs->silanetriol Hydrolysis water Surface Moisture (H₂O) water->silanetriol hcl HCl Gas silanetriol->hcl Byproduct silanetriol->final_surface

Reaction mechanism of this compound on a hydroxylated surface.

Experimental Protocols

Two primary methods for applying this compound coatings are detailed below: Solution-Phase Deposition and Vapor-Phase Deposition. Vapor deposition often results in higher quality, more uniform monolayers.[9]

Protocol 1: Solution-Phase Deposition

This protocol involves immersing the substrate in a dilute solution of this compound.

A. Materials and Equipment

  • This compound (CH₃SiCl₃), anhydrous grade

  • Anhydrous solvent (e.g., toluene, hexane)

  • Substrates (e.g., glass slides, silicon wafers)

  • Cleaning agents (e.g., Piranha solution [H₂SO₄/H₂O₂], acetone, isopropanol (B130326), deionized water)

  • Glass beakers and petri dishes

  • Nitrogen or argon gas line for drying

  • Oven or hotplate for curing

  • Sonicator

  • Mandatory: Certified chemical fume hood, face shield, acid-resistant gloves, and lab coat.

B. Experimental Workflow

Workflow for creating hydrophobic coatings via solution-phase deposition.

C. Step-by-Step Methodology

  • Substrate Cleaning (Critical Step):

    • Standard Method: Sonicate substrates sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each.

    • For Silicon/Glass (Aggressive): Immerse substrates in Piranha solution (typically 3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials). Handle with extreme care for 15-30 minutes.

  • Rinsing and Drying: Thoroughly rinse the substrates with DI water and dry under a stream of nitrogen or argon gas.

  • Surface Hydroxylation: To ensure a high density of surface -OH groups, treat the cleaned substrates with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes. Alternatively, soaking in an ethanol-water solution can activate the surface.[5]

  • Silane (B1218182) Solution Preparation: Inside the fume hood, prepare a 1-5 mM solution of this compound in an anhydrous solvent like toluene or hexane. The solution must be prepared fresh as MTCS reacts with ambient moisture.

  • Silanization: Immerse the dry, hydroxylated substrates into the silane solution for 30-60 minutes at room temperature. The container should be covered to minimize exposure to air.

  • Post-Silanization Rinsing: Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any excess, unreacted silane. Follow with a rinse in a more polar solvent like isopropanol or ethanol.[7]

  • Curing: Cure the coated substrates in an oven or on a hotplate at 100-120°C for 1-2 hours to promote cross-linking and remove residual solvent.[14]

  • Characterization: The coated substrates are now ready for characterization of their hydrophobic properties.

Protocol 2: Vapor-Phase Deposition

This method exposes the substrate to this compound vapor in a sealed environment, often leading to a more uniform monolayer.

A. Materials and Equipment

  • Same as Protocol 1, with the addition of a glass vacuum desiccator and a small vial or dish for the silane.

B. Experimental Workflow

Workflow for creating hydrophobic coatings via vapor-phase deposition.

C. Step-by-Step Methodology

  • Substrate Preparation: Clean, rinse, and hydroxylate the substrates exactly as described in steps 1-3 of Protocol 1. A pristine, dry, and hydroxyl-rich surface is essential.

  • Setup: Place the clean, dry substrates inside a glass vacuum desiccator. In the center of the desiccator, place a small, open container (like a glass vial or petri dish) containing a few drops (e.g., 100-200 µL) of this compound.

  • Sealing: Seal the desiccator. For a more uniform coating, you can apply a gentle vacuum to lower the pressure, which enhances the vaporization of the silane.

  • Deposition: Allow the deposition to proceed for several hours (e.g., 2-12 hours) at room temperature. The silane's vapor pressure is sufficient to fill the chamber and allow the reaction to occur on the substrate surfaces.[15]

  • Venting and Removal: Carefully and slowly vent the desiccator inside the fume hood to avoid inhaling any residual vapor. Open the desiccator and remove the coated substrates.

  • Rinsing and Curing: Rinse the substrates with an anhydrous solvent (e.g., toluene or hexane) to remove physisorbed molecules, followed by a polar solvent rinse (isopropanol). Cure the substrates in an oven at 100-120°C for 1-2 hours.

  • Characterization: The substrates are now ready for analysis.

Characterization of Modified Surfaces

To confirm the successful creation of a hydrophobic coating, the following characterization techniques are recommended:

  • Contact Angle Goniometry: This is the primary method to quantify surface wettability. A sessile water drop is placed on the surface, and the angle between the substrate and the droplet edge is measured.[6][14]

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology. A successful coating should result in a uniform surface, though nanostructures can sometimes form depending on the conditions.[14][16]

  • X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the silane coating.[14]

  • Ellipsometry: This technique can be used to measure the thickness of the deposited silane layer, which is typically in the nanometer range for a monolayer.[14]

References

Application Notes and Protocols for the Use of Silylating Agents in Gas Chromatography-Mass Spectrometry (GC-MS) with a Focus on (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, many molecules of interest in pharmaceutical and biomedical research, such as amino acids, steroids, and fatty acids, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them non-volatile.[1] Chemical derivatization is a critical sample preparation step that chemically modifies these polar analytes into more volatile and thermally stable derivatives, enabling their analysis by GC-MS.[2]

Silylation is one of the most prevalent derivatization techniques, involving the replacement of an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[1][2] This process effectively masks the polar functional groups, thereby increasing the volatility and thermal stability of the analyte.[2][3] The most commonly employed silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5]

While (Trichloromethyl)silane (TCMS) is not a conventional derivatizing agent for routine GC-MS analysis, its chemical structure suggests potential for silylation reactions. This document provides a detailed overview of silylation, a comprehensive protocol for the widely-used TMS derivatization as a foundational method, and a theoretical protocol for the exploratory use of this compound.

General Principles of Silylation

The fundamental reaction of silylation involves the nucleophilic attack of an active hydrogen-containing functional group on the silicon atom of the silylating agent. The reaction is often facilitated by a base, which serves to neutralize the acidic byproduct. The general reaction is as follows:

R-XH + R'3Si-Cl → R-X-SiR'3 + HCl

Where:

  • R-XH is the analyte with an active hydrogen.

  • R'3Si-Cl is the silylating agent (e.g., (CH3)3Si-Cl for TMS).

The resulting silylated derivative is significantly more volatile and less polar, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity.[6]

Experimental Protocols

Protocol 1: Established Method for Trimethylsilyl (TMS) Derivatization using BSTFA with 1% TMCS

This protocol is a robust and widely validated method for the derivatization of a broad range of polar analytes.[4]

Materials:

  • Sample containing polar analytes (e.g., dried biological extract, purified compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, DMF)[7]

  • Internal standard (optional, but recommended for quantitative analysis)

  • Reaction vials (2 mL) with crimp tops or screw caps (B75204) with PTFE-lined septa[7]

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization (freeze-drying) is highly recommended as water will preferentially react with the silylating agent.[8] Place 1-5 mg of the dried sample into a reaction vial.[7]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. If using an internal standard, add it at this stage. Add 100 µL of BSTFA with 1% TMCS to the vial.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes.[7][8] The optimal temperature and time will depend on the specific analytes and should be optimized.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 2: Exploratory Method for Derivatization using this compound (TCMS)

Disclaimer: This is a theoretical protocol based on the general principles of silylation and the known reactivity of chlorosilanes. This method requires thorough validation for any specific application. This compound is a strong lachrymator and should be handled with extreme care in a well-ventilated fume hood.[3]

Materials:

  • Sample containing polar analytes (dried)

  • This compound (TCMS)

  • Anhydrous pyridine or a non-polar aprotic solvent like hexane (B92381) or toluene

  • Internal standard (optional)

  • Reaction vials (2 mL) with crimp tops or screw caps with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: As with TMS derivatization, the sample must be completely dry. Place 1-5 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous pyridine to the vial. Pyridine will act as both a solvent and an HCl scavenger. Add 50 µL of this compound. The molar ratio of TCMS to analyte should be optimized.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 60-70°C for 30 minutes. Due to the potential for multiple reactive sites on TCMS, reaction conditions should be carefully controlled to minimize polymerization and by-product formation.

  • Cooling and Analysis: Cool the vial to room temperature. The reaction mixture can be directly injected or, if necessary, extracted with a non-polar solvent like hexane after quenching with water.[1]

Data Presentation

The following tables summarize typical quantitative data obtained for various classes of compounds after TMS derivatization. Corresponding data for this compound derivatization is not available in the literature and would need to be determined experimentally.

Table 1: GC-MS Data for TMS-Derivatized Amino Acids

AnalyteDerivatized Functional GroupsRetention Time (min)Key Mass Fragments (m/z)
Alanine-NH2, -COOH10.2116, 144, 158
Glycine-NH2, -COOH9.8102, 130, 147
Valine-NH2, -COOH12.5144, 172, 186
Leucine-NH2, -COOH13.8158, 186, 200
Proline>NH, -COOH13.1142, 170

Table 2: GC-MS Data for TMS-Derivatized Fatty Acids

AnalyteDerivatized Functional GroupRetention Time (min)Key Mass Fragments (m/z)
Palmitic Acid-COOH18.2313, 328
Stearic Acid-COOH20.1341, 356
Oleic Acid-COOH19.8339, 354
Linoleic Acid-COOH19.5337, 352

Visualizations

experimental_workflow_tms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dried Sample dissolve Dissolve in Pyridine start->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa vortex Vortex add_bstfa->vortex heat Heat (60-80°C) vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Figure 1: Experimental Workflow for TMS Derivatization.

experimental_workflow_tcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dried Sample dissolve Dissolve in Pyridine start->dissolve add_tcms Add this compound dissolve->add_tcms vortex Vortex add_tcms->vortex heat Heat (60-70°C) vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Figure 2: Exploratory Workflow for this compound Derivatization.

silylation_reaction cluster_reactants Reactants cluster_products Products analyte Analyte (R-XH) derivative Silylated Derivative (R-X-SiR'3) analyte->derivative + Silylating Agent silylating_agent Silylating Agent (R'3Si-Cl) byproduct Acid Byproduct (HCl)

Figure 3: General Silylation Reaction.

Discussion and Considerations for this compound

The use of this compound as a derivatizing agent presents several theoretical considerations:

  • Reactivity: The presence of the electron-withdrawing trichloromethyl group may alter the reactivity of the Si-Cl bond compared to trimethylchlorosilane. This could influence reaction kinetics and the range of functional groups that can be derivatized.

  • Derivative Stability: The stability of the resulting trichloromethylsilyl derivatives is unknown and would need to be assessed. Instability can lead to poor reproducibility and inaccurate quantification.

  • Chromatographic Properties: The larger trichloromethylsilyl group, compared to the trimethylsilyl group, would result in derivatives with higher molecular weights and potentially longer retention times. This could be advantageous for separating small, early-eluting analytes from the solvent front.

  • Mass Spectra: The mass spectra of trichloromethylsilyl derivatives are expected to show characteristic isotopic patterns due to the presence of three chlorine atoms, which could aid in the identification of derivatized compounds.

  • By-products and Artifacts: As with any derivatization reaction, the potential for by-product formation and artifacts must be carefully evaluated.[7] The reactivity of TCMS could lead to unwanted side reactions.

Conclusion

Silylation is an essential derivatization technique that enables the GC-MS analysis of a wide range of non-volatile compounds. While trimethylsilyl (TMS) derivatization using reagents like BSTFA is a well-established and reliable method, the exploration of novel silylating agents such as this compound could offer unique advantages in specific applications. The protocols and data presented herein provide a solid foundation for researchers to perform TMS derivatization and a starting point for the investigation of less common silylating agents. Any exploratory work with non-standard reagents like this compound should be approached with a thorough understanding of the underlying chemistry and a commitment to rigorous method validation.

References

Application Notes and Protocols: Synthesis of Methyl Silicone Resins Using (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl silicone resins are highly cross-linked thermosetting polysiloxane polymers. Their three-dimensional network structure, built from a silicon-oxygen backbone with methyl group substitutions, imparts a unique combination of properties including excellent thermal stability, oxidation resistance, hydrophobicity, high hardness, and wear resistance.[1][2] These characteristics make them valuable materials for a wide range of applications, such as high-temperature electrical insulation, protective coatings for electronics, water-repellent surface treatments, and as additives to enhance the durability of other materials.[1][2][3]

The synthesis of methyl silicone resins is primarily achieved through the hydrolysis and subsequent condensation of methylchlorosilanes. (Trichloromethyl)silane, more commonly known as methyltrichlorosilane (B1216827) (CH₃SiCl₃), is a key trifunctional (T) monomer that forms highly cross-linked structures upon polymerization.[3][4] To modulate the properties of the final resin and control the degree of cross-linking, difunctional (D) monomers like dimethyldichlorosilane ((CH₃)₂SiCl₂) are often co-hydrolyzed with methyltrichlorosilane.[1] By adjusting the ratio of these monomers, the physical and chemical properties of the resulting methyl silicone resin can be tailored to specific applications.

These application notes provide detailed experimental protocols for the synthesis of methyl silicone resins using methyltrichlorosilane and present quantitative data on how the monomer ratio influences the resin's properties.

Data Presentation

The properties of methyl silicone resins are highly dependent on the ratio of methyl groups to silicon atoms (CH₃/Si ratio). This ratio is controlled by the relative amounts of trifunctional (T) units from methyltrichlorosilane and difunctional (D) units from dimethyldichlorosilane used in the synthesis. A lower CH₃/Si ratio, indicating a higher proportion of methyltrichlorosilane, leads to a more highly cross-linked and harder resin. Conversely, a higher CH₃/Si ratio results in a more linear and fluid polymer.

CH₃/Si Ratio (molar)Physical StateDensity (g/cm³)Refractive Index (n D²⁰)Hardening Conditions
< 1.2Sticky Syrups--Harden at room temperature
1.2Solid1.201.4252 hours at 100°C
1.3Solid1.151.4221.5 hours at 120°C
1.4Solid1.081.4214 hours at 141°C
1.5Solid1.061.41824 hours at 100°C
> 1.5Oily Liquids--Set to a soft gel after several days or weeks at 200°C

Table based on data from Rochow, Gilliam, J. Am. Chem. Soc. 63, 798 (1941) as cited in "Methyl Silicone Resins".

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of a liquid methyl silicone resin with a target CH₃/Si molar ratio of 1.3, adapted from a patented reverse hydrolysis method.[1] This method involves the controlled addition of a water/acetone (B3395972) mixture to a solution of the chlorosilane monomers in xylene and acetone. The use of a solvent mixture helps to control the hydrolysis rate and prevent gelation.[1]

Materials:

  • Methyltrichlorosilane (CH₃SiCl₃)

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Xylene

  • Acetone

  • Distilled water

  • 500 mL three-necked flask

  • Mechanical stirrer

  • Constant pressure dropping funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Silane (B1218182) Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a constant pressure dropping funnel, add 100.01 mL of xylene, 48.6 mL of acetone, 20.93 g of methyltrichlorosilane, and 7.74 g of dimethyldichlorosilane. Stir the mixture to ensure homogeneity.[1]

  • Cooling: Cool the flask and its contents in an ice-water bath.

  • Preparation of the Hydrolysis Solution: In a separate beaker, prepare the hydrolysis solution by mixing 97.2 mL of acetone and 77.76 g of distilled water. Stir until a homogeneous solution is obtained.[1]

  • Hydrolysis: Transfer the hydrolysis solution to the constant pressure dropping funnel. Add the hydrolysis solution dropwise to the cooled and stirred silane solution over a period of approximately 3 hours. Maintain the temperature of the reaction mixture using the ice-water bath throughout the addition.[1]

  • Low-Temperature Reaction: After the dropwise addition is complete, continue to stir the reaction mixture in the ice-water bath for an additional 10 hours.[1]

  • Hydrolysis and Condensation: Remove the ice-water bath and heat the reaction mixture to 50°C. Maintain this temperature for 6 hours to promote the condensation reaction.[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

    • Allow the layers to separate. The lower layer consists of acidic water, which should be carefully removed and discarded.[1]

    • Wash the upper organic layer (containing the silicone resin in xylene) with distilled water multiple times until the aqueous washings are neutral (pH ~7).

  • Solvent Removal: Remove the solvent (xylene and any residual acetone) from the organic layer using a rotary evaporator under reduced pressure at a temperature of 105°C. Continue the evaporation until no more solvent distills off.[1]

  • Product: The final product is a translucent, high-viscosity liquid methyl silicone resin.[1]

Visualizations

Chemical Reaction Pathway

The synthesis of methyl silicone resins from methyltrichlorosilane and dimethyldichlorosilane proceeds through a two-step mechanism: hydrolysis followed by condensation.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MTS Methyltrichlorosilane (CH₃SiCl₃) H2O Water (H₂O) Silanol_T Methylsilanetriol (CH₃Si(OH)₃) MTS->Silanol_T Hydrolysis HCl Hydrochloric Acid (HCl) MTS->HCl DMDCS Dimethyldichlorosilane ((CH₃)₂SiCl₂) Silanol_D Dimethylsilanediol ((CH₃)₂Si(OH)₂) DMDCS->Silanol_D Hydrolysis DMDCS->HCl Resin Methyl Silicone Resin (Cross-linked Polysiloxane) Silanol_T->Resin Condensation (-H₂O) Silanol_D->Resin Condensation (-H₂O) experimental_workflow start Start prepare_silane Prepare Silane Solution (MTS, DMDCS, Xylene, Acetone) start->prepare_silane cool Cool to 0-5°C (Ice-Water Bath) prepare_silane->cool hydrolysis Slow Dropwise Addition (Hydrolysis, ~3h) cool->hydrolysis prepare_hydrolysis Prepare Hydrolysis Solution (Water, Acetone) prepare_hydrolysis->hydrolysis low_temp_reaction Low-Temperature Reaction (10h at 0-5°C) hydrolysis->low_temp_reaction condensation Condensation Reaction (6h at 50°C) low_temp_reaction->condensation workup Work-up (Phase Separation, Washing) condensation->workup solvent_removal Solvent Removal (Rotary Evaporation, 105°C) workup->solvent_removal end Final Product: Liquid Methyl Silicone Resin solvent_removal->end

References

Application Notes and Protocols for (Trichloromethyl)silane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (trichloromethyl)silane, also known as methyltrichlorosilane (B1216827) (MTS) or trichlorosilane (B8805176) (TCS), in key semiconductor manufacturing processes.

Overview of Applications

This compound is a versatile chemical precursor with several critical applications in the semiconductor industry. Its reactivity and ability to decompose into silicon-containing films make it indispensable for producing high-purity silicon and fabricating complex microelectronic devices. Key applications include the production of polysilicon, the epitaxial growth of silicon and silicon carbide, the deposition of silicon nitride films, and the formation of protective surface coatings.

Key Applications and Experimental Protocols

Polysilicon Production via the Siemens Process

High-purity polysilicon is the foundational material for most semiconductor wafers. The Siemens process is a widely used industrial method for producing electronic-grade polysilicon from trichlorosilane.[1][2]

Experimental Protocol:

  • Feedstock Preparation: Metallurgical-grade silicon is reacted with hydrogen chloride (HCl) gas in a fluidized bed reactor at approximately 300°C and 2-4 barG to produce trichlorosilane (TCS).[3] The resulting TCS is purified through distillation.[1]

  • Chemical Vapor Deposition (CVD): A mixture of purified TCS and hydrogen gas is introduced into a CVD reactor containing heated silicon rods (filaments) at around 1100°C.[3]

  • Deposition: The TCS decomposes on the hot silicon rods, depositing high-purity polycrystalline silicon. This is a batch process where the polysilicon is harvested once the rods reach a desired diameter.[3]

  • Byproduct Recycling: The primary byproduct, silicon tetrachloride (SiCl4), is collected and can be converted back to TCS through hydrochlorination.[1]

Process Parameters:

ParameterValueReference
Reactor Temperature~1100 °C[3]
Feed GasesTrichlorosilane (TCS), Hydrogen (H2)[3]
Process TypeBatch[3]

Logical Diagram of the Siemens Process:

Siemens_Process MG_Si Metallurgical-Grade Silicon FBR Fluidized Bed Reactor (300°C, 2-4 barG) MG_Si->FBR HCl Hydrogen Chloride (HCl) HCl->FBR TCS Trichlorosilane (TCS) FBR->TCS Distillation Distillation Columns CVD_Reactor CVD Reactor (~1100°C) Distillation->CVD_Reactor TCS->Distillation H2 Hydrogen (H2) H2->CVD_Reactor Polysilicon High-Purity Polysilicon CVD_Reactor->Polysilicon SiCl4 Silicon Tetrachloride (SiCl4) CVD_Reactor->SiCl4 Recycle Hydrochlorination (Recycle) SiCl4->Recycle Recycle->FBR

Caption: Workflow for polysilicon production using the Siemens process.

Silicon Epitaxy via Chemical Vapor Deposition (CVD)

Epitaxial growth of a thin, single-crystal silicon layer on a silicon substrate is crucial for enhancing the performance of semiconductor devices.[4] Trichlorosilane is a common precursor for this process.[4][5]

Experimental Protocol:

  • Substrate Preparation: A single-crystal silicon wafer is placed in a CVD reactor.

  • Purge and Heat: The reactor is purged with hydrogen gas to remove air and then heated to the deposition temperature.

  • Etching (Optional): An HCl etch may be performed at 1150-1200°C for approximately 3 minutes to clean the wafer surface.

  • Deposition: A gaseous mixture of trichlorosilane (TCS) and hydrogen is introduced into the reactor. The wafer and susceptor are heated to the deposition temperature, typically between 900°C and 1150°C.[5]

  • Cool Down: After the desired film thickness is achieved, the TCS flow is stopped, and the reactor is cooled down under a hydrogen or nitrogen flow.

Process Parameters:

ParameterValueReference
Deposition Temperature900 - 1150 °C[5]
PrecursorTrichlorosilane (TCS)[4][5]
Carrier GasHydrogen (H2)[5]
Optional Etch Temperature1150 - 1200 °C

Logical Diagram of Silicon Epitaxy CVD:

Silicon_Epitaxy start Start place_wafer Place Silicon Wafer in CVD Reactor start->place_wafer purge Purge with H2 place_wafer->purge heat Heat to Deposition Temperature purge->heat etch Optional HCl Etch (1150-1200°C) heat->etch introduce_gases Introduce TCS and H2 etch->introduce_gases deposition Epitaxial Growth (900-1150°C) introduce_gases->deposition stop_flow Stop TCS Flow deposition->stop_flow cool_down Cool Down in H2 or N2 stop_flow->cool_down end End cool_down->end

Caption: Experimental workflow for silicon epitaxy using TCS.

Silicon Nitride Film Deposition via LPCVD

Silicon nitride films are used as dielectric layers in semiconductor devices. A common method for their formation involves a two-step Low-Pressure Chemical Vapor Deposition (LPCVD) process using dichlorosilane (B8785471) (DCS) and trichlorosilane (TCS).[6]

Experimental Protocol:

  • DCS Seeding Layer Deposition:

    • A thin silicon nitride seeding layer is deposited on the substrate using a mixture of dichlorosilane (DCS) and ammonia (B1221849) (NH3).[6]

    • This is performed via LPCVD at a temperature of 600-800°C and a pressure of 50-1500 mTorr.[6]

    • The typical NH3:DCS gas ratio is between 3:1 and 10:1.[6]

  • TCS Silicon Nitride Layer Deposition:

    • Following the seeding layer, a thicker silicon nitride layer is deposited using trichlorosilane (TCS) and ammonia (NH3).[6]

    • This step is also performed via LPCVD at a temperature of 500-800°C and a pressure of 50-1500 mTorr.[6]

    • The NH3:TCS ratio is typically in the range of 10:1 to 1:2.[6]

Process Parameters:

ParameterDCS Seeding LayerTCS LayerReference
Deposition MethodLPCVDLPCVD[6]
Temperature600 - 800 °C500 - 800 °C[6]
Pressure50 - 1500 mTorr50 - 1500 mTorr[6]
Gas Ratio (NH3:Precursor)3:1 to 10:110:1 to 1:2[6]

Logical Diagram of Silicon Nitride Deposition:

Silicon_Nitride_Deposition start Start step1 Step 1: DCS Seeding Layer start->step1 step1_details LPCVD Temp: 600-800°C Pressure: 50-1500 mTorr Gases: DCS, NH3 Ratio: 3:1 to 10:1 step1->step1_details step2 Step 2: TCS Layer step1_details->step2 step2_details LPCVD Temp: 500-800°C Pressure: 50-1500 mTorr Gases: TCS, NH3 Ratio: 10:1 to 1:2 step2->step2_details end End step2_details->end SiC_Epitaxy MTS Methyltrichlorosilane (MTS) Gas_Mix Gas Mixture (H2/MTS Ratio = 30) MTS->Gas_Mix H2 Hydrogen (H2) H2->Gas_Mix CVD_Reactor Hot-Wall CVD Reactor (~1200°C, ~100 mbar) Gas_Mix->CVD_Reactor Epi_Layer SiC Epitaxial Layer CVD_Reactor->Epi_Layer SiC_Substrate 4H-SiC Substrate SiC_Substrate->CVD_Reactor

References

Application Notes & Protocols for Creating Superhydrophobic Surfaces on Glass with (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of superhydrophobic surfaces on glass substrates using (Trichloromethyl)silane (TCMS). The methodologies outlined below are based on established procedures for similar short-chain trichlorosilane (B8805176) compounds and are intended to serve as a comprehensive guide for achieving water-repellent and self-cleaning glass surfaces for various research and development applications.

Introduction

The creation of superhydrophobic surfaces, characterized by water contact angles greater than 150°, has garnered significant interest across numerous scientific and industrial fields. Such surfaces exhibit exceptional water repellency, self-cleaning properties, and reduced adhesion of contaminants. Silanization, a process of covalently bonding silane (B1218182) molecules to a hydroxylated surface, is a widely employed method for modifying the surface properties of materials like glass. This compound (TCMS), a reactive organosilane, can be used to create a low-surface-energy coating on glass, thereby imparting hydrophobicity. This document details the necessary protocols to achieve such surfaces.

Quantitative Data Summary

The following table summarizes the water contact angles achieved on glass surfaces treated with this compound and related silane compounds as reported in the literature. This data is provided for comparative purposes to guide experimental design and outcome assessment.

Silane CompoundSubstrateDeposition MethodWater Contact Angle (°)Sliding Angle (°)Reference
MethyltrichlorosilaneGlassSolution Deposition152 ± 3< 10[1][2]
Trimethylchlorosilane (with SiO2 nanoparticles)GlassSpray Coating165 ± 1< 10[3][4]
OctadecyltrichlorosilaneGlassSolution Deposition112 ± 2Not Reported[1][2]
DichlorooctamethyltetrasiloxaneGlassSolution Deposition~95Not Reported[5][6][7]
Untreated GlassGlass-~59Not Reported[5]

Experimental Protocols

Materials and Equipment
  • Glass substrates (e.g., microscope slides, coverslips)

  • This compound (TCMS) (CAS No. 75-79-6)

  • Anhydrous toluene (B28343) or hexane (B92381) (solvent)

  • Acetone (B3395972) (for cleaning)

  • Ethanol (B145695) (for cleaning)

  • Deionized water

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Nitrogen or argon gas stream

  • Sonicator

  • Oven or hot plate

  • Reaction vessel (e.g., desiccator for vapor deposition, sealed container for solution deposition)

  • Goniometer for contact angle measurements

Substrate Preparation (Cleaning and Activation)

Proper cleaning and activation of the glass surface are critical for achieving a uniform and durable silane coating. The goal is to remove organic contaminants and to generate a high density of surface silanol (B1196071) (Si-OH) groups.

  • Initial Cleaning: Sonicate the glass substrates in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water.

  • Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic residues.

  • Drying: Dry the substrates with a stream of nitrogen or argon gas and then place them in an oven at 110°C for at least 1 hour to remove adsorbed water.

  • Surface Activation (Piranha Etch - HIGHLY CORROSIVE AND REACTIVE - HANDLE WITH EXTREME CARE IN A FUME HOOD WITH APPROPRIATE PPE ):

    • Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

    • Immerse the cleaned and dried glass substrates in the Piranha solution for 30-60 minutes.

    • Remove the substrates and rinse them extensively with deionized water.

    • Dry the activated substrates under a stream of nitrogen or argon and use them immediately for the silanization process.

Silanization Procedures

Two primary methods for applying the this compound coating are detailed below: solution-phase deposition and vapor-phase deposition.

This method involves immersing the activated glass substrate in a dilute solution of TCMS in an anhydrous solvent.

  • Prepare the Silanization Solution: In a glove box or under an inert atmosphere, prepare a solution of 1-5% (v/v) this compound in anhydrous toluene or hexane.

  • Immersion: Place the freshly activated and dried glass substrates in the silanization solution. Ensure the entire surface to be coated is submerged.

  • Reaction: Seal the container and allow the reaction to proceed for 1-3 hours at room temperature. The reaction time can be optimized to achieve the desired level of hydrophobicity.

  • Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any unreacted silane.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

  • Final Cleaning: Sonicate the cured substrates in ethanol for 5 minutes to remove any remaining physisorbed molecules, and then dry with a stream of nitrogen.

Vapor-phase deposition is often preferred for creating thinner, more uniform coatings and can be particularly effective for complex geometries.

  • Prepare the Deposition Chamber: Place a small, open vial containing a few drops (e.g., 100-200 µL) of this compound inside a vacuum desiccator.

  • Substrate Placement: Place the freshly activated and dried glass substrates in the desiccator, ensuring they do not come into direct contact with the liquid TCMS.

  • Deposition: Evacuate the desiccator to a moderate vacuum (e.g., <10 Torr). The low pressure will facilitate the vaporization of the TCMS and its deposition onto the glass surfaces.

  • Reaction: Allow the deposition to proceed for 2-12 hours at room temperature. Longer deposition times generally lead to a more complete and robust coating.

  • Post-Treatment: After the deposition period, vent the desiccator with dry nitrogen or argon.

  • Curing: Remove the coated substrates and cure them in an oven at 110-120°C for 30-60 minutes.

  • Final Cleaning: Briefly rinse the cured substrates with ethanol and dry with a nitrogen stream.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for creating superhydrophobic glass surfaces using this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment initial_cleaning Initial Cleaning (Detergent, DI Water) solvent_cleaning Solvent Cleaning (Acetone, Ethanol) initial_cleaning->solvent_cleaning drying1 Drying (110°C) solvent_cleaning->drying1 activation Surface Activation (Piranha Etch) drying1->activation drying2 Final Drying (Nitrogen Stream) activation->drying2 solution_dep Solution-Phase Deposition drying2->solution_dep vapor_dep Vapor-Phase Deposition drying2->vapor_dep rinsing Rinsing (Anhydrous Solvent) solution_dep->rinsing curing Curing (110-120°C) vapor_dep->curing rinsing->curing final_cleaning Final Cleaning (Ethanol) curing->final_cleaning final_product final_product final_cleaning->final_product Superhydrophobic Glass

Experimental workflow for superhydrophobic glass fabrication.
Chemical Reaction and Self-Assembly Mechanism

The following diagram illustrates the chemical reaction of this compound with the silanol groups on the glass surface, leading to the formation of a hydrophobic coating. The reaction proceeds through hydrolysis of the chlorosilane groups to silanols, followed by condensation with the surface hydroxyl groups and polymerization to form a cross-linked polysiloxane network.

reaction_mechanism cluster_surface Glass Surface cluster_silane This compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Polymerization glass_surface Si-OH  Si-OH  Si-OH |      |      | -Si-O-Si-O-Si-O- coated_surface   Cl₃C     Cl₃C    |        | -Si-O-Si-O-Si-O-    |        |   O        O   |        | -Si-O-Si-O-Si-O- tcms Cl₃C-SiCl₃ hydrolyzed_tcms Cl₃C-Si(OH)₃ tcms->hydrolyzed_tcms + 3H₂O - 3HCl hydrolyzed_tcms->coated_surface Condensation with Surface Si-OH & Self-Polymerization (- H₂O)

Reaction of this compound with a glass surface.

References

Application Notes and Protocols for Modifying PDMS Surfaces with (Trichloromethyl)silane in Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (PDMS) is a cornerstone material in the fabrication of microfluidic devices due to its optical transparency, biocompatibility, and ease of manufacturing. However, its inherent hydrophobicity (water contact angle of ~90-120°) can be a significant drawback for applications requiring aqueous-based assays, as it can lead to non-specific protein adsorption and impede fluid flow in microchannels.[1][2]

Surface modification is a critical step to tailor the interfacial properties of PDMS for specific biological and chemical applications. Treatment with organosilanes is a common and effective method to functionalize the PDMS surface. This document provides detailed protocols and application notes for modifying PDMS surfaces using (Trichloromethyl)silane (TCMS). This process renders the surface hydrophobic, which can be advantageous for applications such as droplet-based microfluidics or creating hydrophobic barriers.

The modification involves a two-step process: surface activation via oxygen plasma to introduce reactive silanol (B1196071) (-SiOH) groups, followed by covalent bonding of the silane (B1218182) to these groups.

Quantitative Data Summary

The following table summarizes the typical changes in surface properties of PDMS upon modification. Note that specific values for this compound are not widely reported in the literature; therefore, data for unmodified, plasma-treated, and other relevant silane-modified PDMS are provided for comparison.

Surface TreatmentWater Contact Angle (°)Surface Energy (mJ/m²)Key Characteristics
Unmodified PDMS90 - 120°[1][3]~20-23[4][5]Hydrophobic, prone to non-specific adsorption.
Oxygen Plasma Treated PDMS10 - 40° (immediately after treatment)[6]> 70Hydrophilic, but hydrophobicity recovers over time (hours to days).[7][8]
This compound Modified PDMSExpected to be > 100°Expected to be lowStable hydrophobic surface.
Perfluorooctyl-trichlorosilane (PFTCS) Modified PDMS> 110°Very lowCreates a highly stable, superhydrophobic surface.[9]

Experimental Protocols

Materials and Equipment
  • PDMS devices fabricated using standard soft lithography techniques.

  • This compound (TCMS), reagent grade.

  • Anhydrous toluene (B28343) or hexane (B92381) (solvent).

  • Plasma cleaner or reactive ion etcher.

  • Vacuum desiccator.

  • Goniometer for contact angle measurements.

  • Sonicator.

  • Nitrogen gas source.

  • Fume hood.

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Generalized Protocol for Vapor-Phase Silanization

Vapor-phase deposition is generally preferred for microfluidic channels as it provides a more uniform coating, especially within enclosed geometries.

Step 1: PDMS Device Preparation and Cleaning

  • Fabricate PDMS microfluidic devices using a 10:1 (base:curing agent) ratio of Sylgard 184 and cure at 60-80°C for 2-4 hours.

  • Thoroughly clean the PDMS devices to remove any uncrosslinked oligomers and surface contaminants.

  • Immerse the devices in anhydrous toluene or hexane and sonicate for 15-20 minutes.

  • Rinse the devices with fresh solvent.

  • Dry the devices under a stream of nitrogen gas.

  • Further dry the devices in an oven at 80°C for 30 minutes.

Step 2: Surface Activation with Oxygen Plasma

  • Place the clean, dry PDMS devices inside a plasma cleaner.

  • Activate the surfaces using oxygen plasma. Typical parameters are 20-50 W power for 30-60 seconds at a pressure of 100-500 mTorr.

  • The PDMS surface should now be hydrophilic. This can be confirmed by applying a small droplet of deionized water and observing its spreading.

Step 3: Vapor-Phase Silanization

  • Immediately after plasma treatment, place the activated PDMS devices in a vacuum desiccator.

  • In a small, open vial within the desiccator, place a few drops (e.g., 100-200 µL) of this compound. Caution: TCMS is corrosive and reacts with moisture. Handle in a fume hood.

  • Evacuate the desiccator to create a vacuum. This will facilitate the vaporization of the silane.

  • Leave the devices in the silane vapor for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the desired surface coverage.

  • After the reaction, vent the desiccator with nitrogen gas inside a fume hood.

  • Remove the silanized PDMS devices.

Step 4: Post-Treatment Curing and Cleaning

  • To remove any physisorbed silane and to complete the cross-linking of the silane layer, bake the devices at 80-100°C for 30-60 minutes.

  • Rinse the devices with anhydrous toluene or hexane to remove any residual unreacted silane.

  • Dry the devices under a stream of nitrogen gas.

  • The modified PDMS devices are now ready for use.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Device Preparation cluster_activation Surface Activation cluster_silanization Silanization cluster_post Post-Treatment prep1 Fabricate PDMS Device prep2 Solvent Cleaning & Sonication prep1->prep2 prep3 Drying prep2->prep3 activation Oxygen Plasma Treatment prep3->activation silanization Vapor Deposition of this compound activation->silanization post1 Baking silanization->post1 post2 Solvent Rinse post1->post2 post3 Final Drying post2->post3 end end post3->end Ready for Use

Caption: Workflow for PDMS surface modification.

Chemical Reaction Pathway

reaction_pathway cluster_pdms PDMS Surface cluster_plasma Oxygen Plasma cluster_activated Activated PDMS cluster_silane This compound cluster_modified Modified PDMS pdms (-Si(CH3)2-O-)n plasma O2 Plasma activated_pdms (-Si(OH)-O-)n plasma->activated_pdms + O2 Plasma silane Cl3Si-CH3 modified_pdms (-Si(O-Si(CH3)-O)-O-)n silane->modified_pdms + Cl3Si-CH3 - HCl

Caption: Silanization reaction on PDMS.

Troubleshooting and Considerations

  • Incomplete or Non-Uniform Coating: This can result from inadequate plasma treatment or insufficient silane vapor concentration. Ensure the PDMS surface is thoroughly cleaned and activated. Optimize plasma treatment time and power, and silanization time.

  • Hydrophilic Surface After Modification: This indicates a failure in the silanization step. This compound is highly reactive with water. Ensure all solvents are anhydrous and the reaction is carried out in a moisture-free environment.

  • Clogging of Microchannels: This can occur if the silane polymerizes in the vapor phase and deposits as particles. Reduce the concentration of silane vapor or the reaction time.

  • Hydrophobic Recovery: While the covalent silane layer is stable, any exposed underlying PDMS may still undergo hydrophobic recovery. A dense, uniform silane monolayer is crucial for long-term stability.

Safety Precautions

  • This compound is corrosive and reacts violently with water to produce hydrochloric acid. Always handle it in a fume hood and wear appropriate PPE.

  • The solvents used for cleaning are flammable. Work in a well-ventilated area away from ignition sources.

  • Plasma cleaners generate UV radiation and ozone. Follow the manufacturer's safety guidelines.

By following these protocols and considering the key variables, researchers can effectively modify PDMS surfaces with this compound to create stable hydrophobic microfluidic devices suitable for a wide range of applications in research and drug development.

References

Application Notes: (Trichloromethyl)silane as a Coupling Agent for Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of (Trichloromethyl)silane (TCMS) as a coupling agent in composite materials. While specific quantitative performance data for TCMS in the public domain is limited, this guide outlines the fundamental mechanisms, expected performance enhancements, and detailed experimental procedures based on the established chemistry of chlorosilane coupling agents. Illustrative data from analogous silane (B1218182) treatments are provided to guide researcher expectations for improvements in mechanical and thermal properties.

Introduction

This compound, also known as methyltrichlorosilane (B1216827) (CH₃SiCl₃), is a highly reactive organosilicon compound utilized as a coupling agent to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials.[1] Its trifunctional nature enables the formation of strong, durable covalent bonds at the filler-polymer interface, leading to significant improvements in the mechanical strength, thermal stability, and overall performance of the composite material.[1] This makes it a compound of interest for developing high-performance materials for various advanced applications.

The primary role of a silane coupling agent is to act as a molecular bridge between two dissimilar materials.[2] In the case of TCMS, the three hydrolyzable chloro groups react with inorganic surfaces rich in hydroxyl groups, such as glass fibers and silica, while the non-reactive methyl group provides a compatible interface for the organic polymer matrix.[3]

Mechanism of Action

The effectiveness of this compound as a coupling agent is rooted in a multi-step chemical process that modifies the surface of the inorganic filler:

  • Hydrolysis: The Si-Cl bonds of this compound are highly susceptible to hydrolysis. In the presence of water, either from the atmosphere or adsorbed on the filler surface, the chloro groups rapidly convert to silanol (B1196071) groups (-Si-OH), releasing hydrochloric acid (HCl) as a byproduct.[4]

  • Condensation: The newly formed silanol groups are reactive and can undergo condensation reactions. They can react with other silanol groups from adjacent silane molecules to form oligomeric siloxane structures (Si-O-Si), or more importantly, they can react with the hydroxyl groups (-OH) present on the surface of the inorganic filler material.[5]

  • Covalent Bonding: This condensation reaction results in the formation of stable, covalent siloxane bonds between the silicon atom of the coupling agent and the filler surface.[5]

  • Interfacial Interaction: The methyl group of the TCMS molecule is oriented away from the filler surface, creating an organophilic and hydrophobic layer.[3] This layer improves the wetting and adhesion of the organic polymer matrix to the filler surface during composite manufacturing, facilitating a more robust interface.[3]

Expected Impact on Composite Properties

Proper application of this compound as a coupling agent is anticipated to yield significant enhancements in the final composite material:

  • Improved Mechanical Properties: By creating a stronger bond between the filler and the matrix, stress can be more effectively transferred from the polymer to the reinforcing filler. This typically results in increased tensile strength, flexural modulus, and impact resistance.[6][7]

  • Enhanced Thermal Stability: A robust interfacial bond can restrict the mobility of polymer chains at the filler surface, which can lead to an increase in the glass transition temperature (Tg) and the overall thermal stability of the composite.[8][9]

  • Increased Durability and Moisture Resistance: The covalent bonds formed at the interface are generally more resistant to hydrolysis than weaker secondary interactions. The hydrophobic nature of the methyl-functionalized surface can also reduce moisture absorption at the interface, a common cause of degradation in composite properties.[10]

Quantitative Performance Data (Illustrative Examples)

While specific peer-reviewed data for composites treated with this compound is not widely available, the following tables provide quantitative results for other silane coupling agents to illustrate the typical performance gains that can be achieved. This information serves as a valuable benchmark for researchers designing experiments with TCMS.

Table 1: Example of Mechanical Property Improvement in Natural Fiber/PLA Composites with Various Silane Coupling Agents

Coupling Agent (wt%)Tensile Strength (MPa)% Improvement (vs. Control)Flexural Strength (MPa)% Improvement (vs. Control)
Untreated Control 35.1-58.5-
Aminosilane (4%) 69.497.7%98.568.4%
Epoxysilane (6%) 70.199.7%102.374.9%
Methacrylsilane (4%) 69.898.9%100.171.1%

Note: This data is representative of the improvements seen with other functional silanes and is intended for illustrative purposes. Actual results with this compound will vary depending on the specific composite system and processing conditions.

Table 2: Example of Thermal Property Improvement in an Epoxy Composite with a Silane Coupling Agent

PropertyUntreated CompositeSilane-Treated Composite% Improvement
Glass Transition Temp. (Tg) 130 °C142 °C9.2%
Decomposition Temp. (TGA, 5% wt loss) 345 °C365 °C5.8%

Note: This table presents typical improvements observed with silane coupling agents. Researchers should conduct their own thermal analysis to determine the specific effects of this compound.

Experimental Protocols

Protocol 1: Surface Treatment of Glass Fibers with this compound

Objective: To apply a this compound coupling agent to the surface of glass fibers to enhance their adhesion to a polymer matrix.

Materials:

  • Glass fibers (sized or unsized)

  • This compound (reagent grade)

  • Anhydrous Toluene

  • Triethylamine (B128534) (optional, as an acid scavenger)

  • Methanol

  • Deionized water

  • Reaction flask with mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Fiber Preparation: If using sized glass fibers, remove the sizing by heating in a furnace at 600°C for 4 hours. Cool to room temperature in a desiccator.

  • Solvent Preparation: Prepare a 95:5 (v/v) mixture of Toluene and Methanol.

  • Silane Solution Preparation: In a separate container, prepare a 2% (w/v) solution of this compound in the Toluene/Methanol mixture. Add a stoichiometric amount of deionized water to initiate hydrolysis. If desired, add triethylamine to neutralize the evolved HCl.

  • Fiber Immersion: Immerse the dried glass fibers into the silane solution. Ensure all fibers are fully wetted.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Washing: Filter the fibers using a Büchner funnel and wash thoroughly with Toluene to remove excess silane.

  • Drying: Dry the treated fibers in an oven at 110-120°C for 1 hour to complete the condensation reaction and remove residual solvent.

  • Storage: Store the treated fibers in a desiccator until ready for use in composite fabrication.

Protocol 2: Fabrication of Epoxy Composite with Treated Glass Fibers

Objective: To fabricate a composite material using the silane-treated glass fibers.

Materials:

  • Silane-treated glass fibers

  • Epoxy resin and corresponding hardener

  • Vacuum chamber

  • Mold

  • Hot press or curing oven

Procedure:

  • Resin Preparation: Weigh the desired amount of epoxy resin into a mixing container.

  • Fiber Incorporation: Add the silane-treated glass fibers to the resin. Mix thoroughly until the fibers are uniformly dispersed.

  • Degassing: Place the mixture in a vacuum chamber for 15-30 minutes to remove any entrapped air.

  • Hardener Addition: Add the stoichiometric amount of hardener to the mixture and mix thoroughly, avoiding the introduction of air bubbles.

  • Lay-up and Curing: Place the mixture into the mold and cure according to the resin manufacturer's specifications, typically involving a specific time and temperature profile in a hot press or oven.

  • Post-Curing: After initial curing, a post-curing step at an elevated temperature may be necessary to achieve optimal properties.

  • Characterization: Once fully cured and cooled, the composite can be demolded and subjected to mechanical and thermal testing.

Visualizations

G1 cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Interfacial Adhesion a CH₃SiCl₃ + 3H₂O b CH₃Si(OH)₃ + 3HCl a->b Reaction c Filler-OH + CH₃Si(OH)₃ d Filler-O-Si(OH)₂-CH₃ + H₂O c->d Bonding e Filler-O-Si-CH₃ f Polymer Matrix e->f Interaction

Caption: Simplified reaction pathway of this compound at the filler-polymer interface.

G2 start Start prep Filler Preparation (Drying/Cleaning) start->prep treat Surface Treatment with TCMS Solution prep->treat wash_dry Washing and Drying of Treated Filler treat->wash_dry mix Dispersion of Filler in Polymer Resin wash_dry->mix cure Molding and Curing of Composite mix->cure test Mechanical and Thermal Testing cure->test end End test->end

Caption: General experimental workflow for using this compound in composite manufacturing.

G3 tcms This compound Application interface Improved Interfacial Adhesion tcms->interface stress Enhanced Stress Transfer interface->stress therm Increased Thermal Stability interface->therm mech Increased Mechanical Strength stress->mech

Caption: Logical relationship showing how this compound treatment leads to improved composite properties.

References

Application Notes and Protocols for Chemical Vapor Deposition of (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Setup for Chemical Vapor Deposition of (Trichloromethyl)silane

Audience: Researchers, scientists, and professionals in materials science and engineering.

Introduction:

This compound, more commonly known as methyltrichlorosilane (B1216827) (MTS or CH₃SiCl₃), is a widely utilized precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films and coatings.[1][2] Its use is prevalent in the semiconductor industry and for fabricating durable coatings for various applications.[3] MTS is favored because it contains both silicon and carbon, offering a direct route to stoichiometric SiC, and it can be used over a broad range of deposition temperatures.[1][2][3] The deposition process is typically carried out in a hot-wall CVD reactor, where MTS is diluted in a carrier gas, most commonly hydrogen (H₂).[1][3][4] The ratio of hydrogen to MTS, along with temperature and pressure, are critical parameters that control the deposition rate and the quality of the resulting SiC film.[1][2][5]

This document provides detailed application notes and protocols for the experimental setup of a CVD process using this compound. It includes a summary of experimental parameters, a detailed protocol for the deposition process, and essential safety precautions.

I. Experimental Parameters

The following table summarizes typical quantitative data and experimental conditions for the CVD of SiC using this compound, compiled from various research findings.

ParameterValueNotesSource
Precursor This compound (MTS, CH₃SiCl₃)Contains both Si and C for SiC deposition.[1][2]
Carrier Gas Hydrogen (H₂)Accelerates the decomposition of MTS. Argon (Ar) can also be used but results in different film characteristics.[1][2][4][6]
Substrate Graphite, Alumina, SiliconThe choice of substrate depends on the intended application of the SiC film.[2][7]
Deposition Temperature 800 °C to 1200 °CLower temperatures (<1000 °C) may lead to co-deposition of silicon, while higher temperatures (>1200 °C) can result in carbon co-deposition.[6] Optimal deposition for pure SiC is often found between 1027-1227 °C.[1][1][6]
Total Pressure 100 mbar to 100 kPa (approx. 100 to 1000 mbar)The total pressure in the reactor influences the deposition regime (kinetic vs. mass transfer control).[1][2]
MTS Flow Rate 20 sccm (standard cubic centimeters per minute)This is an example value; the optimal flow rate depends on reactor geometry and other parameters.[1]
H₂/MTS Molar Ratio 4:1 to 30:1This ratio significantly influences the deposition rate and the composition of the deposited film. Ratios between 20 and 10,000 are suggested to be beneficial for pure SiC deposition.[1][6]
Residence Time 0.4 s to 1.0 sThe time the reactive gases spend in the hot zone of the reactor.[2][6]

II. Experimental Protocol

This protocol outlines the key steps for performing a chemical vapor deposition experiment with this compound.

A. Safety Precautions:

This compound is a highly flammable, corrosive, and toxic substance that reacts violently with water. [8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[10] Work should be conducted in a well-ventilated fume hood.

  • Handling: Handle MTS under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[8][11]

  • Storage: Store MTS in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][9] The container must be kept tightly closed.

  • Spills and Leaks: In case of a spill, evacuate the area. Do not use water to clean up spills, as it reacts violently.[10][11] Use dry chemical absorbents.

  • Emergency Procedures: In case of inhalation, move the individual to fresh air and seek immediate medical attention.[10][11] For skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[8]

B. Experimental Setup and Procedure:

  • Substrate Preparation:

    • Clean the substrate material (e.g., graphite) to remove any surface contaminants. This may involve ultrasonic cleaning in appropriate solvents followed by drying in an oven.

    • Place the cleaned substrate inside the quartz tube of the hot-wall CVD reactor.

  • System Assembly and Leak Check:

    • Assemble the CVD reactor system, ensuring all connections for gas lines and the precursor bubbler are secure.

    • Perform a leak check of the entire system by evacuating it to a low pressure and monitoring for any pressure rise over time.

  • Purging the System:

    • Purge the reactor and all gas lines with an inert gas (e.g., high-purity argon or nitrogen) to remove any residual air and moisture. This is critical to prevent unwanted reactions with MTS.

  • Heating the Reactor:

    • Begin heating the furnace to the desired deposition temperature (e.g., 1100 °C).

    • While heating, maintain a continuous flow of inert gas through the reactor.

  • Precursor Delivery and Deposition:

    • Once the reactor reaches the set temperature, switch the gas flow from the inert purge gas to the carrier gas (H₂).

    • Set the desired flow rate for the H₂ carrier gas using a mass flow controller (MFC).

    • Introduce the this compound precursor into the reactor. This is typically done by bubbling the H₂ carrier gas through liquid MTS maintained at a constant temperature in a bubbler. The vapor pressure of MTS will determine its concentration in the gas stream.

    • Maintain the deposition conditions (temperature, pressure, gas flow rates) for the desired duration to achieve the target film thickness.

  • Termination of Deposition and Cooling:

    • After the deposition time is complete, stop the flow of the MTS precursor by bypassing the bubbler.

    • Continue the flow of H₂ for a short period to purge the reactor of any remaining MTS.

    • Switch the gas flow back to the inert gas (argon or nitrogen).

    • Turn off the furnace and allow the reactor to cool down to room temperature under the inert gas flow.

  • Sample Retrieval and System Shutdown:

    • Once the reactor has cooled to a safe temperature, vent the system to atmospheric pressure with the inert gas.

    • Carefully remove the coated substrate from the reactor.

    • Purge the entire system, including the precursor lines, with an inert gas before shutting down.

III. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the chemical vapor deposition process using this compound.

CVD_Workflow cluster_prep Preparation Phase cluster_deposition Deposition Phase cluster_post Post-Deposition Phase prep_substrate Substrate Cleaning and Preparation load_substrate Load Substrate into Reactor prep_substrate->load_substrate assemble_system System Assembly and Leak Check load_substrate->assemble_system purge_initial Initial System Purge (Inert Gas) assemble_system->purge_initial heat_reactor Heat Reactor to Deposition Temperature purge_initial->heat_reactor System Ready switch_carrier Switch to Carrier Gas (H₂) Flow heat_reactor->switch_carrier introduce_mts Introduce MTS Precursor switch_carrier->introduce_mts deposition Deposition at Set Conditions introduce_mts->deposition stop_mts Stop MTS Flow & Purge with H₂ deposition->stop_mts Deposition Complete switch_inert Switch to Inert Gas Flow stop_mts->switch_inert cool_down Cool Down Reactor switch_inert->cool_down retrieve_sample Retrieve Coated Sample cool_down->retrieve_sample system_shutdown Final Purge and System Shutdown retrieve_sample->system_shutdown

Caption: Workflow for CVD of this compound.

References

Application Notes and Protocols: Synthesis of Functionalized Siloxanes Using (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trichloromethyl)silane (CH₃SiCl₃), also known as methyltrichlorosilane, is a versatile precursor in the synthesis of functionalized siloxanes. Its trifunctional nature allows for the formation of highly cross-linked, three-dimensional polysiloxane networks, which are the basis of silicone resins. These materials exhibit exceptional thermal stability, chemical resistance, and dielectric properties.[1][2][3] By co-hydrolyzing this compound with various di- and monofunctional silane (B1218182) precursors, the degree of cross-linking and the incorporation of specific functionalities can be precisely controlled, enabling the tailoring of material properties for a wide range of applications, from high-performance coatings and adhesives to advanced materials in the biomedical and electronics industries.[4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of functionalized siloxanes using this compound. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of Methyl-Functionalized Siloxanes (Silicone Resins)

The co-hydrolysis of this compound with dimethyldichlorosilane ((CH₃)₂SiCl₂) is a common method for producing methyl-functionalized silicone resins. The ratio of these two precursors is a critical factor in determining the properties of the final resin, as it controls the cross-link density.

Experimental Protocol: Co-hydrolysis of this compound and Dimethyldichlorosilane

This protocol is adapted from a standard procedure for synthesizing methyl silicone resin.

Materials:

  • This compound (CH₃SiCl₃)

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Xylene (solvent)

  • Acetone (B3395972) (co-solvent)

  • Distilled water

  • Ice bath

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In the three-necked flask, prepare a solution of this compound and dimethyldichlorosilane in xylene and acetone. A typical molar ratio of CH₃/Si is 1.5.

  • Cool the flask in an ice-water bath.

  • Separately, prepare a hydrolysis solution of acetone and distilled water.

  • Slowly add the hydrolysis solution to the chlorosilane solution dropwise using the dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice-water bath for several hours.

  • Gradually raise the temperature to approximately 50°C and continue the hydrolysis and condensation reaction for several more hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the lower aqueous acidic layer.

  • Wash the upper organic layer containing the silicone resin with distilled water until the aqueous layer is neutral.

  • Remove the solvent (xylene) from the organic layer using a rotary evaporator under reduced pressure to obtain the final methyl silicone resin.

Data Presentation: Influence of Precursor Ratio on Resin Properties

The properties of the resulting methyl silicone resin are highly dependent on the relative amounts of the trifunctional this compound and difunctional dimethyldichlorosilane. An increase in the proportion of this compound leads to a higher cross-link density.

PropertyIncreasing this compound ContentRationale
Hardness IncreasesHigher cross-link density results in a more rigid network.
Brittleness IncreasesA highly cross-linked structure reduces flexibility.
Solubility DecreasesThe three-dimensional network becomes less soluble in organic solvents.
Thermal Stability Generally IncreasesThe robust Si-O-Si network structure enhances resistance to thermal degradation.[3]
Viscosity of Resin Solution IncreasesHigher molecular weight and more complex branching lead to increased viscosity.

Experimental Workflow: Synthesis of Methyl Silicone Resin

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Chlorosilanes Chlorosilane Solution (this compound + Dimethyldichlorosilane in Xylene/Acetone) Mixing Controlled Addition (<10°C) Chlorosilanes->Mixing HydrolysisSol Hydrolysis Solution (Acetone + Distilled Water) HydrolysisSol->Mixing Hydrolysis Hydrolysis & Condensation (50°C) Mixing->Hydrolysis Separation Phase Separation Hydrolysis->Separation Washing Washing to Neutral Separation->Washing Evaporation Solvent Evaporation Washing->Evaporation Product Methyl Silicone Resin Evaporation->Product

Caption: Workflow for the synthesis of methyl silicone resin.

Synthesis of Phenyl-Functionalized Siloxanes

Introducing phenyl groups into the siloxane network enhances thermal stability, radiation resistance, and the refractive index of the material.[7] This is achieved by co-hydrolyzing this compound with a phenyl-containing chlorosilane, such as phenyltrichlorosilane (B1630512) (C₆H₅SiCl₃).

Experimental Protocol: Synthesis of Phenyl-Methyl Silicone Resin

Materials:

  • This compound (CH₃SiCl₃)

  • Phenyltrichlorosilane (C₆H₅SiCl₃)

  • Toluene (B28343) (solvent)

  • Ethanol (co-solvent)

  • Distilled water

  • Ice bath

  • Reaction and work-up equipment as described previously.

Procedure:

  • Prepare a solution of this compound and phenyltrichlorosilane in a mixture of toluene and ethanol.

  • Cool the solution in an ice bath.

  • Slowly add distilled water to the cooled solution with vigorous stirring.

  • After the addition, allow the reaction to proceed at a low temperature for several hours.

  • Gradually warm the mixture to room temperature and then heat to reflux for a period to drive the condensation reaction.

  • Cool the reaction mixture and perform a work-up similar to the methyl silicone resin synthesis (phase separation, washing, and solvent evaporation) to obtain the phenyl-methyl silicone resin.

Data Presentation: Properties of Phenyl-Containing Silicone Resins
PropertyIncreasing Phenyl ContentReference
Thermal Stability (Td5) Increases (e.g., from 440.5 °C to 480.0 °C with an increase in phenyl content from 0.88 wt% to 3.17 wt%)[8]
Glass Transition Temperature (Tg) Increases (e.g., from -121.29 °C to -117.71 °C with the same increase in phenyl content)[8]
Refractive Index Increases[7]
Molecular Weight Generally increases with higher phenyltriethoxysilane (B1206617) content.[9]
Hydrophobicity (Contact Angle) Increases (up to 113° with 3% PhTES)[9]

Logical Relationship: Functionalization Pathway

Functionalization cluster_precursors Precursors cluster_process Process cluster_product Product TCS This compound CoHydrolysis Co-hydrolysis & Condensation TCS->CoHydrolysis FunctionalSilane Functional Chlorosilane (e.g., Phenyltrichlorosilane) FunctionalSilane->CoHydrolysis FunctionalSiloxane Functionalized Polysiloxane Network CoHydrolysis->FunctionalSiloxane

Caption: General pathway for synthesizing functionalized siloxanes.

Synthesis of Other Functionalized Siloxanes

The versatility of the co-hydrolysis method allows for the incorporation of a variety of other functional groups.

Vinyl-Functionalized Siloxanes

Vinyl groups can be introduced by using a vinyl-containing silane like vinyltrichlorosilane. These groups can be used for subsequent cross-linking reactions, for example, through hydrosilylation.

Representative Co-reagent: Vinyltrichlorosilane (CH₂=CHSiCl₃)

Application: The resulting vinyl-functional siloxane can be cured with a hydride-containing siloxane in the presence of a platinum catalyst to form a cross-linked elastomer.

Amino-Functionalized Siloxanes

Amino groups can be introduced using aminosilanes such as (3-aminopropyl)trimethoxysilane. These groups can improve adhesion to substrates and can be used for further chemical modifications.[10][11][12][13]

Representative Co-reagent: (3-Aminopropyl)trichlorosilane (H₂N(CH₂)₃SiCl₃)

Application: Amino-functional siloxanes are used as adhesion promoters, in textile finishing, and as cross-linkers for epoxy resins.[13]

Epoxy-Functionalized Siloxanes

Epoxy functionalities can be incorporated using silanes like (3-glycidyloxypropyl)trimethoxysilane. These epoxy groups can undergo ring-opening reactions, making them useful for creating hybrid organic-inorganic materials.[14][15][16][17]

Representative Co-reagent: (3-Glycidyloxypropyl)trichlorosilane

Application: Epoxy-functional siloxanes are utilized in coatings, adhesives, and composites, often cured with amines or anhydrides.[16]

Applications in Drug Development

Polysiloxanes are widely investigated for biomedical applications, including drug delivery, due to their biocompatibility, chemical inertness, and tunable properties.[4][5][6][18][19] The ability to functionalize the siloxane polymer allows for the attachment of drug molecules and targeting ligands. The cross-linked network formed using this compound can serve as a matrix for the controlled release of therapeutic agents. While these materials do not typically participate directly in signaling pathways, their role as delivery vehicles is crucial.

Logical Relationship: Drug Delivery Application

DrugDelivery cluster_synthesis Synthesis cluster_formulation Formulation cluster_delivery Delivery Precursors This compound + Functional Silane Polymerization Co-hydrolysis Precursors->Polymerization FunctionalSiloxane Functionalized Polysiloxane Polymerization->FunctionalSiloxane Encapsulation Drug Encapsulation FunctionalSiloxane->Encapsulation Drug Active Pharmaceutical Ingredient (API) Drug->Encapsulation DrugDeliverySystem Drug Delivery System Encapsulation->DrugDeliverySystem ControlledRelease Controlled Release DrugDeliverySystem->ControlledRelease Target Target Site ControlledRelease->Target

Caption: Role of functionalized siloxanes in drug delivery.

Conclusion

This compound is a key building block for creating a diverse range of functionalized siloxanes. By carefully selecting co-reagents and controlling reaction conditions, materials with tailored properties can be synthesized for a multitude of applications in research, science, and drug development. The protocols and data presented here provide a foundation for the rational design and synthesis of these advanced materials.

References

Protecting group strategies involving (Trichloromethyl)silane in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trichloromethyl)silane, also known as methyltrichlorosilane (B1216827) (MeSiCl₃), is a highly reactive organosilicon compound. While it serves as a crucial monomer in the production of cross-linked silicone polymers and as a reagent for specific chemical transformations, its application as a protecting group for functional groups like alcohols and amines in organic synthesis is not conventional.[1][2] These application notes aim to provide a detailed overview of the reactivity of this compound and to delineate the challenges and potential strategies associated with its hypothetical use as a protecting group.

Core Concepts: Reactivity and Limitations

This compound is a colorless, volatile liquid that fumes in moist air due to its rapid hydrolysis.[3][4] Its high reactivity stems from the presence of three chlorine atoms bonded to the silicon, which make the silicon atom highly electrophilic.

Reaction with Nucleophiles: this compound reacts vigorously with nucleophiles such as water, alcohols, and amines.[1][5]

  • Hydrolysis: The reaction with water is rapid and leads to the formation of methylsilanetriol, which is unstable and readily undergoes condensation to form a cross-linked polysiloxane network.[1][6] This reaction also produces hydrochloric acid as a byproduct.[3][4][6]

  • Alcoholysis: With alcohols, this compound reacts to form alkoxysilanes. For instance, with methanol (B129727), it yields trimethoxymethylsilane.[1] This reaction also generates hydrochloric acid.

The primary limitations of using this compound as a protecting group are:

  • High Lability: The resulting silyl (B83357) ether would be extremely sensitive to moisture and prone to rapid cleavage, even under mildly acidic or neutral aqueous conditions.

  • Harsh Reaction Conditions: The formation of the silyl ether would release three equivalents of hydrochloric acid, which can be detrimental to sensitive substrates.

  • Tendency to Polymerize: The trifunctional nature of this compound creates a high potential for polymerization, especially in the presence of diols or other polyfunctional molecules, leading to complex reaction mixtures.[1]

Comparative Analysis with Standard Silylating Agents

To understand the unique properties of this compound, a comparison with common silylating agents is presented below.

FeatureThis compound (MeSiCl₃)Trimethylsilyl Chloride (TMSCl)tert-Butyldimethylsilyl Chloride (TBDMSCl)
Reactivity Extremely HighHighModerate
Steric Hindrance ModerateLowHigh
Byproduct 3 eq. HCl1 eq. HCl1 eq. HCl
Stability of Silyl Ether Very Low (highly labile)Low (labile)High (robust)
Primary Application Silicone polymers, ether cleavageProtection of alcohols, aminesProtection of alcohols
Moisture Sensitivity Very HighHighModerate

Experimental Protocols (Hypothetical)

The following protocols are provided for illustrative purposes to demonstrate the expected reaction based on the principles of silylation. Extreme caution is advised due to the high reactivity and corrosive byproducts. These are not standard, validated procedures for protecting group installation.

Hypothetical Protection of a Primary Alcohol

Objective: To illustrate the formation of a (trichloromethyl)silyl ether.

Materials:

  • Primary alcohol (e.g., 1-butanol)

  • This compound

  • Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, toluene)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous solvent.

  • Add the anhydrous base (3.0 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) dropwise to the stirred solution. Caution: Exothermic reaction and HCl gas evolution.

  • Allow the reaction to stir at 0 °C and monitor by TLC.

  • Upon completion, the reaction would theoretically be quenched by the addition of a non-aqueous workup to avoid immediate hydrolysis of the product.

Expected Challenges:

  • The product is expected to be highly unstable to aqueous workup and purification via silica (B1680970) gel chromatography.

  • The formation of polymeric byproducts is highly likely.

Hypothetical Deprotection

Objective: To illustrate the cleavage of a (trichloromethyl)silyl ether.

Procedure:

  • Due to its high lability, the (trichloromethyl)silyl ether is expected to be cleaved upon exposure to ambient moisture or during a standard aqueous workup.

  • A solution of the crude protected alcohol in a protic solvent like methanol or even a biphasic mixture with water would likely lead to rapid deprotection.

Visualizing Reaction Pathways and Logic

Protection_Reaction ROH R-OH (Alcohol) Reaction Reaction ROH->Reaction MeSiCl3 MeSiCl₃ MeSiCl3->Reaction Base Base (e.g., Et₃N) Base->Reaction Product R-O-Si(Cl)₂Me (Hypothetical Product) HCl 3 HCl Reaction->Product Reaction->HCl

Caption: Hypothetical reaction of an alcohol with this compound.

Hydrolysis_Polymerization MeSiCl3 MeSiCl₃ Hydrolysis Rapid Hydrolysis MeSiCl3->Hydrolysis H2O 3 H₂O H2O->Hydrolysis Silanetriol MeSi(OH)₃ (Methylsilanetriol) Condensation Condensation Silanetriol->Condensation Polymer Cross-linked Polysiloxane HCl 3 HCl Hydrolysis->Silanetriol Hydrolysis->HCl Condensation->Polymer

Caption: Hydrolysis and polymerization of this compound.

Workflow_Considerations Start Consider using MeSiCl₃ as a protecting group? High_Reactivity High Reactivity & HCl Byproduct Start->High_Reactivity Yes Lability Extreme Lability of Product High_Reactivity->Lability Polymerization Potential for Polymerization Lability->Polymerization Alternative Choose a Standard Silylating Agent (e.g., TBDMSCl) Polymerization->Alternative Conclusion

Caption: Logical workflow for considering this compound as a protecting group.

Applications in Specific Transformations

While not suitable as a general protecting group, this compound, in combination with sodium iodide, is a useful reagent for the cleavage of ethers, esters, and lactones.[1] This combination in situ generates the more reactive iodotrimethylsilane.

Conclusion

This compound is a highly reactive organosilicon compound with important industrial applications, particularly in the synthesis of silicone polymers. However, its utility as a protecting group in organic synthesis is severely limited by the extreme lability of the resulting silyl ether, the harshness of the protection reaction which generates three equivalents of HCl, and its propensity to form polymeric byproducts. For the temporary protection of alcohols and amines, researchers are advised to employ well-established and more stable silylating agents such as TMSCl, TESCl, or TBDMSCl, which offer a predictable and controllable protection/deprotection profile.

References

Application of (Trichloromethyl)silane for Water-Repellent Textiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trichloromethyl)silane (TCMS), also known as methyltrichlorosilane (B1216827) (MTS), is a volatile organosilane compound with the chemical formula CH₃SiCl₃. It is a key precursor in the production of silicones and has found applications in surface modification to impart hydrophobicity. For the textile industry, TCMS offers a potential route to creating water-repellent fabrics. This is achieved through the reaction of the silane (B1218182) with hydroxyl groups present on the surface of natural fibers like cotton, or by creating a low-surface-energy coating on synthetic fibers. The reaction forms a durable polysiloxane layer that dramatically alters the surface chemistry of the textile, leading to high water contact angles and a self-cleaning effect. These application notes provide detailed protocols for the application of this compound to textiles for inducing water repellency, a summary of relevant performance data, and visualizations of the experimental workflow and chemical mechanism.

Data Presentation

The following table summarizes the quantitative data on the water repellency of textiles treated with this compound and related compounds, as reported in the scientific literature.

Textile TypeTreatment MethodSilane(s) UsedWater Contact Angle (WCA)Sliding Angle (SA)Reference
Polyester (B1180765)Gas Phase DepositionMethyltrichlorosilane (MTS) & Dimethyldichlorosilane (DDS)159°1.7°[1]
Cotton PoplinVapor Phase TreatmentMethyltrichlorosilane (1% vol. conc.)Sufficient to be water-repellent (exact angle not specified)Not Specified[2]
Glass (for comparison)Dip CoatingTrichloromethylsilane (in 91% Ethanol)149.46°Not Specified[3]
PolyesterGas Phase DepositionMethyltrichlorosilane (MTS) & Dimethyldichlorosilane (DDS)152.4° - 156.2° (depending on deposition time)Not Specified[1]

Experimental Protocols

Two primary methods for applying this compound to textiles are vapor phase deposition and solution-based dip-coating.

Protocol 1: Vapor Phase Deposition for Polyester Textiles

This protocol is adapted from a method for creating self-cleaning polyester fabrics.[1]

Materials:

  • Polyester fabric

  • Methyltrichlorosilane (MTS)

  • Dimethyldichlorosilane (DDS)

  • Alkali solution (e.g., Sodium Hydroxide)

  • Desiccator or reaction chamber

  • Beakers

  • Vacuum pump (optional)

Methodology:

  • Fabric Pre-treatment: To increase surface roughness and introduce hydroxyl groups, pre-treat the polyester fabric with an alkali solution. The exact concentration and treatment time should be optimized for the specific fabric. After treatment, thoroughly rinse the fabric with deionized water and dry completely.

  • Vapor Phase Reaction Setup: Place the dried polyester fabric inside a sealed reaction chamber, such as a desiccator.

  • Silane Introduction: Place an open container with a mixture of methyltrichlorosilane (MTS) and dimethyldichlorosilane (DDS) inside the chamber. A reported volumetric ratio is 5:1 (MTS:DDS).[1] The total volume will depend on the chamber size.

  • Deposition: Seal the chamber and allow the vapor from the silane mixture to deposit onto the fabric surface at room temperature. The optimal deposition time needs to be determined experimentally, with reported times ranging from 90 to 150 minutes.[1]

  • Post-treatment: After the desired deposition time, vent the chamber in a fume hood to remove unreacted silane vapors.

  • Curing: The reaction occurs at room temperature, and a separate high-temperature curing step is not typically required for chlorosilanes as the reaction with surface hydroxyl groups and atmospheric moisture drives the formation of the polysiloxane network.

  • Neutralization: To prevent fabric degradation from the hydrochloric acid byproduct, a neutralization step is necessary. This can be achieved by a 10-minute wash with dried air, followed by exposure to ammonia (B1221849) vapor (13-16% volume concentration), or rinsing with a 5% sodium acetate (B1210297) solution.[2]

  • Final Rinsing and Drying: Thoroughly rinse the fabric with deionized water and dry it in an oven at a moderate temperature (e.g., 60-80°C).

Protocol 2: Generalized Solution-Based Dip-Coating for Cotton Textiles

Materials:

  • Cotton fabric

  • This compound (TCMS)

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • Neutralizing agent (e.g., 5% sodium acetate solution or dilute ammonium (B1175870) hydroxide)

  • Beakers

  • Magnetic stirrer

  • Drying oven

Methodology:

  • Fabric Preparation: Scour and dry the cotton fabric to remove any sizing, waxes, and impurities. Ensure the fabric is completely dry before treatment, for instance, by drying in a vacuum oven.

  • Solution Preparation: In a fume hood, prepare a dilute solution of this compound in an anhydrous solvent. A starting concentration could be in the range of 1-5% (v/v). Caution: this compound reacts violently with water; ensure all glassware is dry and an anhydrous solvent is used.

  • Immersion: Immerse the dry cotton fabric in the silane solution for a specific duration. A contact time of 60 seconds has been shown to be sufficient in vapor phase treatments and can be used as a starting point for optimization.[2] Agitate the solution gently to ensure uniform coating.

  • Drying: Remove the fabric from the solution and allow the solvent to evaporate in a fume hood.

  • Curing/Hydrolysis: The curing process involves the reaction of the silane with hydroxyl groups on the cotton fibers and with atmospheric moisture. This can be done at room temperature for several hours or accelerated by curing in an oven at a temperature range of 80-120°C for 30-60 minutes. The humidity of the curing environment will influence the reaction rate.

  • Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct, which can damage the cellulose (B213188) fibers.[2] Neutralize the fabric by immersing it in a 5% sodium acetate solution or a dilute solution of ammonium hydroxide (B78521) for 10-15 minutes.

  • Final Rinsing and Drying: Thoroughly rinse the fabric with deionized water to remove any salts and unreacted chemicals. Dry the fabric in an oven.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Fabric Preparation cluster_treatment Silane Treatment cluster_post_treatment Post-Treatment scour Scouring & Rinsing dry Oven Drying scour->dry dip_coating Dip-Coating dry->dip_coating prep_solution Prepare TCMS Solution (Anhydrous Solvent) prep_solution->dip_coating curing Curing (Moisture Exposure) dip_coating->curing neutralize Neutralization (e.g., Sodium Acetate) curing->neutralize rinse_dry Final Rinsing & Drying neutralize->rinse_dry final_product final_product rinse_dry->final_product Hydrophobic Fabric

Caption: Workflow for solution-based application of this compound.

Signaling Pathways and Logical Relationships

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products textile Textile Surface (with -OH groups) condensation1 Condensation with textile -OH groups textile->condensation1 tcms This compound (CH₃SiCl₃) hydrolysis Hydrolysis of Si-Cl bonds to form Si-OH (silanol) tcms->hydrolysis moisture Atmospheric Moisture (H₂O) moisture->hydrolysis hydrolysis->condensation1 condensation2 Self-condensation of silanol groups hydrolysis->condensation2 byproduct HCl (byproduct) hydrolysis->byproduct surface Covalent Si-O-Textile bonds condensation1->surface network Cross-linked Polysiloxane Layer (Hydrophobic Surface) condensation2->network surface->network

Caption: Reaction mechanism of this compound on a hydroxylated textile surface.

References

Troubleshooting & Optimization

Preventing premature hydrolysis of (Trichloromethyl)silane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (Trichloromethyl)silane. Find troubleshooting advice, frequently asked questions, and detailed protocols to prevent premature hydrolysis and ensure successful reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound, with the chemical formula CH₃SiCl₃, is a versatile organosilicon compound used as a precursor for siloxane polymers and as a reagent in organic synthesis.[1][2] Its high sensitivity to moisture stems from the three reactive silicon-chloride (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, leading to a rapid and often vigorous hydrolysis reaction.[3][4]

Q2: What are the visible signs of premature hydrolysis of this compound?

The most immediate and obvious sign of hydrolysis is the fuming of the compound upon exposure to air.[4] This is due to the reaction with atmospheric moisture, which generates corrosive hydrogen chloride (HCl) gas.[3][5] Other indicators include the formation of a white solid precipitate (polymeric siloxanes) and an increase in the viscosity of the solution.[6]

Q3: What are the consequences of premature hydrolysis in my reaction?

Premature hydrolysis of this compound can have several detrimental effects on your experiment, including:

  • Reduced Yield: The active silylating reagent is consumed by water before it can react with your substrate.

  • Formation of Undesired Byproducts: The silanols formed from hydrolysis can self-condense to form siloxane polymers, which can complicate the purification of your desired product.[2]

  • Inconsistent and Irreproducible Results: The extent of hydrolysis can vary between experiments depending on the ambient humidity and the care taken to exclude moisture, leading to poor reproducibility.

Q4: How should I properly store this compound to prevent hydrolysis?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and strong bases.[7][8] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to moisture.[7]

Troubleshooting Guide

Problem Potential Cause Solution
Reaction fails to initiate or proceeds very slowly. 1. Presence of moisture: Trace amounts of water in the glassware, solvents, or reagents can consume the this compound. 2. Low reaction temperature: The activation energy for the reaction may not be met at the current temperature. 3. Poor quality of reagents: The this compound or other reactants may have degraded.1. Ensure strictly anhydrous conditions: Rigorously dry all glassware (flame-drying or oven-drying is recommended). Use anhydrous solvents, and handle all reagents under an inert atmosphere (nitrogen or argon).[1][9] 2. Optimize reaction temperature: Gently warm the reaction mixture. Monitor for any signs of decomposition at elevated temperatures. 3. Use fresh or purified reagents: Use a newly opened bottle of this compound or purify it before use. Verify the purity of all other reactants.[9]
A white precipitate forms immediately upon adding this compound. Gross contamination with water: Significant water content in the reaction system is causing rapid hydrolysis and polymerization.Re-evaluate the experimental setup: Ensure all components of the reaction are scrupulously dried. Solvents should be freshly distilled from an appropriate drying agent.
Low yield of the desired silylated product. 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. 2. Side reactions: Hydrolysis is a major side reaction. Other side reactions may also be occurring.1. Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Extend the reaction time or increase the temperature as needed.[9] 2. Minimize water contamination: Adhere to strict anhydrous techniques.
Difficulty in purifying the product. Presence of siloxane byproducts: The polymeric byproducts of hydrolysis can be difficult to separate from the desired product.Optimize purification method: Utilize column chromatography with a suitable solvent system. In some cases, a non-polar solvent wash can help remove non-polar siloxane oligomers.

Quantitative Data on Hydrolysis

Obtaining precise quantitative data for the hydrolysis rate of this compound is challenging due to its extremely rapid reaction with water. The hydrolysis is often described as "instantaneous" and is typically limited by the rate of mixing.[10]

For comparative purposes, the table below presents qualitative and quantitative data on the hydrolysis of other silanes. This illustrates the factors that influence hydrolysis rates, such as the nature of the leaving group and the reaction conditions.

Silane (B1218182)ClassRepresentative CompoundConditionRate Constant (k)Half-life (t½)
ChlorosilaneMethyltrichlorosilane (CH₃SiCl₃)Neutral, aqueousExtremely rapid ("instantaneous")< 1 second (estimated)[10]
Alkoxysilaneγ-GlycidoxypropyltrimethoxysilanepH 5.4, 26°C, aqueous0.026 min⁻¹ (pseudo-first order)~26.7 minutes[10]
AlkoxysilaneMethyltrimethoxysilane (CH₃Si(OCH₃)₃)Alkaline, 30°C, in methanol2.453 x 10⁴ s⁻¹Very short (in methanol)[10]

Note: The hydrolysis rate of chlorosilanes is significantly faster than that of alkoxysilanes under similar conditions. The rate of hydrolysis for alkoxysilanes is highly dependent on pH, temperature, and the solvent system.[11][12][13]

Experimental Protocol: General Procedure for Silylation of an Alcohol using this compound under Anhydrous Conditions

This protocol outlines a general procedure for the protection of a primary alcohol using this compound. Caution: this compound is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • Primary alcohol (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous non-protic solvent (e.g., dichloromethane, diethyl ether, or toluene)

  • Anhydrous mild base (e.g., pyridine (B92270) or triethylamine, 2.5 equivalents)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried or flame-dried glassware

Procedure:

  • Preparation of Glassware: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stirrer and a reflux condenser) and dry it thoroughly in an oven at >120°C for at least 4 hours or by flame-drying under vacuum. Allow the glassware to cool to room temperature under a positive pressure of an inert gas (nitrogen or argon).

  • Reaction Setup: Under a counterflow of inert gas, add the primary alcohol and the anhydrous solvent to the reaction flask.

  • Addition of Base: Add the anhydrous base (e.g., pyridine) to the solution and stir until it is fully dissolved.

  • Addition of this compound: Cool the reaction mixture to 0°C using an ice bath. Slowly add this compound to the stirred solution via a dry syringe. A precipitate (pyridinium hydrochloride) will likely form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.[9]

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_key Key Principle Dry_Glassware Dry Glassware (Oven/Flame-Dry) Add_Substrate Add Substrate & Solvent Dry_Glassware->Add_Substrate Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Add_Substrate Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Add_Substrate Add_Base Add Anhydrous Base Add_Substrate->Add_Base Add_Silane Slowly Add This compound at 0°C Add_Base->Add_Silane Monitor_Reaction Monitor Reaction (TLC/GC) Add_Silane->Monitor_Reaction Quench Aqueous Quench (e.g., sat. NaHCO₃) Monitor_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry & Purify Extract->Dry_Purify Prevent_Moisture Prevent Moisture Contact at All Stages Hydrolysis_Signaling_Pathway TCS This compound (CH₃SiCl₃) Silanol Methylsilanetriol (CH₃Si(OH)₃) TCS->Silanol Hydrolysis H2O Water (Moisture) (H₂O) H2O->Silanol HCl Hydrogen Chloride (HCl Gas - Fumes) Silanol->HCl Polymer Polysiloxane Network + H₂O Silanol->Polymer Condensation

References

Troubleshooting incomplete surface coverage with (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete surface coverage and other issues during silanization with (Trichloromethyl)silane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound coating patchy and non-uniform?

A1: Patchy or non-uniform coatings are a common issue and often stem from problems with the substrate preparation or the silanization process itself.

  • Probable Causes:

    • Contaminated Substrate: The presence of organic residues, dust, or other contaminants on the surface can prevent the silane (B1218182) from accessing and reacting with the substrate.

    • Insufficient Surface Hydroxylation: The reaction relies on the presence of hydroxyl (-OH) groups on the substrate. A surface that has not been properly activated will have fewer binding sites for the silane.[1]

    • Premature Silane Polymerization: this compound is highly reactive with water.[2] Excess moisture in the solvent or on the substrate can cause the silane to hydrolyze and polymerize in the solution before it can form an ordered layer on the surface. This leads to the deposition of aggregates.[3][4]

    • Uneven Application: The method used to apply the silane solution, such as dip-coating or spin-coating, may not be providing an even distribution of the precursor across the surface.[1]

  • Solutions:

    • Rigorous Substrate Cleaning: Implement a thorough cleaning protocol. For glass or silicon substrates, this can involve sonication in a series of solvents (e.g., acetone (B3395972), isopropanol) followed by an activation step like treatment with a piranha solution or exposure to oxygen plasma to generate a high density of hydroxyl groups.[3]

    • Control Moisture: Use anhydrous solvents for the silanization solution and consider performing the deposition in a controlled environment with low humidity, such as a glovebox.[1]

    • Optimize Silane Concentration: A concentration that is too high can promote the formation of multilayers and aggregates. Start with a lower concentration and optimize from there.[3][4]

    • Fresh Solution: Always prepare the silane solution immediately before use to minimize its degradation.[3]

Q2: The silanized layer has poor adhesion and peels off easily. What can I do to improve it?

A2: Poor adhesion is typically due to an incomplete or weak covalent linkage between the silane and the substrate.

  • Probable Causes:

    • Inadequate Surface Activation: As mentioned previously, a low density of surface hydroxyl groups will result in fewer covalent bonds forming between the silane and the substrate.[1]

    • Physisorbed vs. Chemisorbed Layers: If the rinsing step after silanization is not sufficient, weakly bound, physisorbed layers of silane may remain on the surface.

    • Incomplete Curing: A post-deposition curing step is often necessary to drive the formation of stable Si-O-Si bonds with the substrate and to cross-link adjacent silane molecules.[1]

  • Solutions:

    • Ensure Proper Surface Hydroxylation: Utilize an appropriate surface activation method, such as piranha etching or plasma treatment, to maximize the number of reactive sites.[3]

    • Thorough Rinsing: After deposition, rinse the substrate thoroughly with the same anhydrous solvent used for the reaction to remove any loosely bound molecules. Sonication during rinsing can be effective.[1]

    • Implement a Curing Step: After rinsing and drying, bake the coated substrate at 100-120°C for 1-2 hours to promote the formation of a stable, covalently bonded layer.[5]

Q3: My silane solution is cloudy. Can I still use it?

A3: A cloudy or precipitated silane solution indicates that the this compound has already hydrolyzed and self-condensed in the solution to form insoluble polysiloxanes.[1] This solution is no longer effective for creating a uniform monolayer and should be discarded. To avoid this, always use anhydrous solvents and prepare the solution fresh before each experiment.

Data Presentation: Key Experimental Parameters

The optimal conditions for silanization can vary depending on the substrate and desired outcome. The following tables provide a starting point for process optimization.

Table 1: Liquid-Phase Deposition Parameters for this compound

ParameterTypical RangeEffect on Coating Quality
Silane Concentration0.1 - 2% (v/v)Higher concentrations can lead to aggregation and multilayer formation.[3]
SolventAnhydrous Toluene (B28343), Hexane, or similar non-polar solventsMust be anhydrous to prevent premature hydrolysis in solution.
Reaction Time1 - 24 hoursLonger times can allow for more complete monolayer formation.[3]
Reaction TemperatureRoom Temperature (20-25°C)Higher temperatures can accelerate both surface reaction and bulk polymerization.
Curing Temperature100 - 120°CPromotes covalent bonding and stabilizes the silane layer.[5]
Curing Time1 - 2 hoursEnsures complete cross-linking of the monolayer.[5]

Table 2: Vapor-Phase Deposition Parameters for this compound

ParameterTypical RangeEffect on Coating Quality
Deposition Temperature800 - 1100°CInfluences the deposition rate and can affect the co-deposition of silicon or carbon.[6][7]
Deposition PressureLow Pressure (e.g., < 1 atm)Affects the mean free path of the precursor molecules.
Carrier GasHydrogen (H₂) or Argon (Ar)The choice of carrier gas can influence the reaction byproducts.[6]
Relative HumidityLow (ideally < 30%)Crucial to control to prevent gas-phase polymerization.
Deposition TimeVaries (minutes to hours)Depends on temperature, pressure, and desired thickness.

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation (for Glass or Silicon)

  • Initial Cleaning: Sonicate the substrate in a sequence of solvents to remove organic contaminants. A typical sequence is acetone for 15 minutes, followed by isopropanol (B130326) for 15 minutes, and finally, deionized water for 15 minutes.

  • Drying: Dry the substrate with a stream of dry, filtered nitrogen or argon gas.

  • Surface Activation (Hydroxylation):

    • Piranha Etching (Use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse the cleaned, dry substrate in a freshly prepared piranha solution (typically a 3:1 or 7:3 ratio of concentrated sulfuric acid [H₂SO₄] to 30% hydrogen peroxide [H₂O₂]) for 30-60 minutes.

    • Alternative to Piranha: Alternatively, use a UV/Ozone cleaner or an oxygen plasma treatment to generate hydroxyl groups on the surface.[5]

  • Final Rinse and Dry: Thoroughly rinse the activated substrate with copious amounts of deionized water and then dry it completely with a stream of nitrogen or argon. The substrate should be used immediately for silanization.

Protocol 2: Liquid-Phase Deposition of this compound

  • Prepare Silane Solution: In a low-humidity environment (e.g., a glovebox), prepare a 1% (v/v) solution of this compound in an anhydrous solvent like toluene. For example, add 100 µL of this compound to 10 mL of anhydrous toluene. Use the solution immediately.

  • Deposition: Immerse the freshly cleaned and activated substrate into the silane solution. Seal the container to minimize exposure to atmospheric moisture.

  • Incubation: Allow the deposition to proceed for 1-4 hours at room temperature.

  • Rinsing: Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. Sonicating the substrate in the solvent for a few minutes can improve the removal of non-covalently bound silane.

  • Drying: Dry the coated substrate with a gentle stream of dry nitrogen.

  • Curing: For a more stable and robust coating, cure the substrate in an oven at 110-120°C for 1-2 hours.[5]

Protocol 3: Vapor-Phase Deposition of this compound

  • Substrate Placement: Place the cleaned and activated substrate inside a vacuum deposition chamber.

  • Silane Source: Place a small, open container with a few drops of this compound inside the chamber, ensuring it is not in direct contact with the substrate.

  • Evacuation: Evacuate the chamber to a low pressure.

  • Deposition: The vapor from the this compound will fill the chamber and react with the hydroxylated surface of the substrate. The deposition can be carried out at room temperature over several hours or at elevated temperatures for shorter durations.[8]

  • Venting and Rinsing: After the desired deposition time, vent the chamber with a dry, inert gas. Remove the coated substrate and rinse it with an anhydrous solvent to remove any loosely bound material.

  • Curing: Perform a curing step as described in the liquid-phase deposition protocol.

Visualizations

Troubleshooting_Workflow start Incomplete Surface Coverage check_substrate 1. Evaluate Substrate Preparation start->check_substrate organic_residue Organic Residue? check_substrate->organic_residue Cleanliness check_silane 2. Examine Silanization Process moisture Excess Moisture? check_silane->moisture Environment check_post_treatment 3. Review Post-Deposition Steps rinsing Inadequate Rinsing? check_post_treatment->rinsing Cleaning low_hydroxylation Insufficient -OH Groups? organic_residue->low_hydroxylation No improve_cleaning Improve Cleaning Protocol (e.g., Piranha, Plasma) organic_residue->improve_cleaning Yes low_hydroxylation->check_silane No low_hydroxylation->improve_cleaning Yes concentration Concentration Too High? moisture->concentration No use_anhydrous Use Anhydrous Solvent & Controlled Environment moisture->use_anhydrous Yes concentration->check_post_treatment No optimize_conc Optimize Silane Concentration concentration->optimize_conc Yes use_anhydrous->concentration curing Incomplete Curing? rinsing->curing No thorough_rinse Thorough Rinse with Anhydrous Solvent rinsing->thorough_rinse Yes perform_cure Bake at 110-120°C curing->perform_cure Yes end_goal Uniform Surface Coverage curing->end_goal No thorough_rinse->curing perform_cure->end_goal

Caption: Troubleshooting workflow for incomplete surface coverage.

Silanization_Reaction cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TCMS This compound CH₃SiCl₃ Silanol Methylsilanetriol CH₃Si(OH)₃ TCMS->Silanol + HCl 3 HCl Substrate Substrate with -OH groups Silanol->Substrate Surface_Bond Covalent Si-O-Substrate Bond Silanol->Surface_Bond Water 3 H₂O Cross_Link Cross-linked Polysiloxane Network (Si-O-Si) Surface_Bond->Cross_Link Self-condensation

Caption: Reaction pathway of this compound.

Experimental_Workflow start Start substrate_prep 1. Substrate Preparation (Cleaning & Activation) start->substrate_prep silanization 2. Silanization (Liquid or Vapor Phase) substrate_prep->silanization rinsing 3. Post-Deposition Rinsing silanization->rinsing drying 4. Drying with Inert Gas rinsing->drying curing 5. Curing (Baking) drying->curing characterization 6. Surface Characterization (e.g., Contact Angle) curing->characterization finish End characterization->finish

Caption: General experimental workflow for silanization.

References

Optimizing reaction time for (Trichloromethyl)silane surface modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction times in (trichloromethyl)silane surface modification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the surface modification process with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Non-uniform or patchy coating

  • Question: Why does my substrate have an uneven or patchy silane (B1218182) coating after the reaction?

  • Answer: A non-uniform coating can result from several factors:

    • Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the surface can hinder the uniform reaction of this compound. A thorough cleaning procedure is critical.

    • Premature Silane Polymerization: this compound is highly reactive with water. Moisture in the solvent or on the substrate surface can cause the silane to hydrolyze and polymerize in solution before it binds to the surface, leading to the deposition of aggregates.

    • Insufficient Surface Activation: The reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface. If the surface is not sufficiently activated, there will be fewer binding sites for the silane.

Issue 2: Poor hydrophobicity or low contact angle

  • Question: My treated surface is not as hydrophobic as expected. What could be the reason?

  • Answer: Insufficient hydrophobicity is often a sign of incomplete or poor-quality silane layer formation.

    • Sub-optimal Reaction Time: The reaction time may be too short to achieve a dense monolayer.

    • Low Silane Concentration: The concentration of this compound in the solution might be too low for effective surface coverage.

    • Degraded Silane: The this compound reagent may have degraded due to improper storage and exposure to moisture.

Issue 3: Increased surface roughness

  • Question: After silanization, the surface of my substrate has become rough. How can I prevent this?

  • Answer: Increased surface roughness is typically caused by the formation of polysiloxane aggregates on the surface instead of a smooth monolayer.[1]

    • Excessive Reaction Time: Prolonged exposure to the silane solution can lead to multilayer deposition and aggregation.[1]

    • High Silane Concentration: A high concentration of this compound can promote polymerization in the solution and on the surface.

    • Presence of Water: As mentioned, water contamination is a primary cause of silane polymerization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this compound surface modification?

A1: The optimal reaction time can vary significantly depending on the substrate, solvent, silane concentration, and desired surface properties. Generally, reaction times can range from a few minutes to several hours.[3] For vapor phase deposition, shorter times are often sufficient, while solution-phase deposition may require longer immersion. It is recommended to perform a time-course experiment to determine the ideal duration for your specific application by monitoring the change in water contact angle or by surface analysis techniques like XPS.

Q2: How does the concentration of this compound affect the reaction time and surface quality?

A2: The concentration of this compound directly influences the rate of surface coverage. Higher concentrations can lead to faster initial reaction rates but also increase the risk of forming undesirable polymer aggregates in the solution and on the surface, which can result in a rough and non-uniform coating. A common starting concentration for solution-phase deposition is 1-2% (v/v) in an anhydrous solvent.

Q3: What are the most suitable solvents for this compound surface modification?

A3: The choice of solvent is critical. Anhydrous solvents are essential to prevent premature hydrolysis and polymerization of the highly reactive this compound. Toluene (B28343) and its homologues are often considered ideal solvents for promoting the growth of uniform silane layers.

Q4: How can I tell if my this compound has degraded?

A4: this compound readily reacts with atmospheric moisture to form hydrochloric acid (HCl) and polysiloxanes.[2] If the liquid appears cloudy or fumed upon opening, or if a solid precipitate has formed, it is a strong indication of degradation. For optimal results, it is best to use fresh this compound from a newly opened, tightly sealed container.

Q5: Is a curing step necessary after the reaction?

A5: Yes, a curing or annealing step is highly recommended. After the initial deposition, a thermal curing step (e.g., at 100-120°C) helps to drive the condensation reaction, forming stable covalent Si-O-Si bonds between the silane and the substrate, as well as cross-linking between adjacent silane molecules. This improves the durability and stability of the coating.

Data Presentation

Table 1: Influence of Reaction Time on Water Contact Angle

This table provides an example of how reaction time can influence the hydrophobicity of a glass surface treated with a trichlorosilane. The data illustrates a typical trend where the contact angle increases with reaction time up to a plateau, indicating the formation of a complete monolayer.

Reaction Time (minutes)Water Contact Angle (°)
0 (Untreated)< 20
575 ± 3
1595 ± 4
30105 ± 2
60110 ± 3
120110 ± 3

Note: This data is representative for illustrative purposes and the actual values may vary based on experimental conditions.

Table 2: Key Experimental Parameters and Their Impact on Surface Modification

ParameterTypical RangeEffect on Reaction
Reaction Time 5 - 120 minutesLonger times generally increase surface coverage up to a point, after which multilayer formation and roughness may occur.
This compound Concentration 0.5 - 5% (v/v)Higher concentrations can increase the reaction rate but also the risk of aggregation.
Solvent Anhydrous Toluene, HexaneThe solvent must be anhydrous to prevent premature hydrolysis. Toluene is often preferred.
Curing Temperature 100 - 120 °CPromotes the formation of stable covalent bonds and improves layer durability.
Curing Time 30 - 60 minutesEnsures complete condensation and cross-linking of the silane layer.

Experimental Protocols

Protocol 1: Solution-Phase Surface Modification of Glass Substrates

  • Substrate Cleaning: a. Sonicate glass slides in a 2% detergent solution for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone (B3395972) for 10 minutes, followed by sonication in isopropanol (B130326) for 10 minutes. d. Dry the slides under a stream of nitrogen gas. e. Activate the surface by treating with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.

  • Silanization Solution Preparation: a. In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 100 µL of this compound to 10 mL of anhydrous toluene in a clean, dry glass container. b. Use the solution immediately after preparation.

  • Surface Modification: a. Immerse the cleaned and activated glass slides into the freshly prepared silane solution. b. Seal the container to prevent atmospheric moisture from entering. c. Allow the reaction to proceed for the desired amount of time (e.g., 30-60 minutes) at room temperature.

  • Rinsing and Curing: a. Remove the slides from the silane solution and rinse them with fresh anhydrous toluene to remove any non-covalently bonded silane. b. Dry the slides with a stream of nitrogen. c. Cure the coated slides in an oven at 110°C for 30 minutes. d. Allow the slides to cool to room temperature before characterization.

Protocol 2: Characterization by Contact Angle Measurement

  • Place the silanized substrate on the stage of a contact angle goniometer.

  • Carefully dispense a 5 µL droplet of deionized water onto the surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the goniometer software to measure the contact angle on both sides of the droplet.

  • Repeat the measurement at several different locations on the substrate to ensure uniformity and calculate the average contact angle.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Silanization Reaction cluster_post_treatment Post-Treatment cluster_characterization Characterization cleaning Substrate Cleaning activation Surface Activation (e.g., Plasma Treatment) cleaning->activation immersion Substrate Immersion activation->immersion solution_prep Prepare this compound Solution (Anhydrous Solvent) solution_prep->immersion rinsing Rinsing with Anhydrous Solvent immersion->rinsing curing Curing (Heat Treatment) rinsing->curing analysis Surface Analysis (Contact Angle, XPS) curing->analysis

Caption: Experimental workflow for this compound surface modification.

logical_relationships cluster_inputs Input Parameters cluster_process Surface Modification Process cluster_outputs Output Properties reaction_time Reaction Time hydrolysis Hydrolysis reaction_time->hydrolysis concentration Silane Concentration concentration->hydrolysis solvent Solvent Choice solvent->hydrolysis temperature Temperature condensation Condensation temperature->condensation hydrolysis->condensation roughness Surface Roughness hydrolysis->roughness (if excessive) crosslinking Cross-linking condensation->crosslinking coverage Surface Coverage crosslinking->coverage hydrophobicity Hydrophobicity (Contact Angle) coverage->hydrophobicity

Caption: Factors influencing the outcome of this compound surface modification.

References

How to avoid aggregation of nanoparticles after (Trichloromethyl)silane functionalization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding nanoparticle aggregation following surface functionalization with (trichloromethyl)silane.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nanoparticle aggregation during this compound functionalization?

A1: The primary cause of aggregation is the uncontrolled hydrolysis and subsequent condensation of this compound.[1][2] this compound is highly reactive towards water.[3][4] If water is present in the reaction medium, the silane (B1218182) will hydrolyze to form reactive silanol (B1196071) groups (CH₃Si(OH)₃). These silanols can then condense with each other in the bulk solution, forming polysiloxane networks that bridge nanoparticles together, leading to irreversible aggregation.[1] This premature reaction in the solution competes with the desired reaction on the nanoparticle surface.

Q2: How does the solvent choice impact the aggregation of nanoparticles during functionalization?

A2: The choice of solvent is critical. Anhydrous polar organic solvents, such as toluene (B28343) or ethanol (B145695), are commonly recommended for chlorosilane functionalization.[1][2] The key is to minimize the water content to prevent the premature hydrolysis and self-condensation of the silane in the solution.[1][2] Using a dry, aprotic solvent helps ensure that the silanization reaction occurs preferentially on the hydroxyl groups present on the nanoparticle surface.

Q3: What role does pH play in the functionalization process and nanoparticle stability?

A3: While this compound reactions are typically performed in anhydrous organic solvents where pH is not a primary parameter, any residual water can lead to the formation of hydrochloric acid (HCl) as a byproduct of hydrolysis.[3][4] This can alter the local pH at the nanoparticle surface, potentially influencing surface charge and stability. For nanoparticles that are pH-sensitive, it is crucial to work under strictly anhydrous conditions to avoid these effects. In aqueous systems for other types of silanes, pH control is vital as it affects the rate of hydrolysis and condensation and the surface charge of the nanoparticles.[5]

Q4: How can I confirm that the this compound functionalization was successful?

A4: Several characterization techniques can be employed to confirm successful functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the C-H stretching and bending vibrations of the methyl groups from the silane.

  • Thermogravimetric Analysis (TGA): Successful grafting of the silane will result in an increased weight loss at higher temperatures compared to the unmodified nanoparticles, corresponding to the decomposition of the organic layer.[6]

  • Dynamic Light Scattering (DLS): A slight increase in the hydrodynamic diameter of the nanoparticles is expected after functionalization. A significant increase or the presence of multiple peaks may indicate aggregation.[6]

  • Zeta Potential Measurement: A change in the zeta potential is a strong indicator of surface modification. The introduction of a non-polar methyl group will likely make the zeta potential less negative.[7]

  • Contact Angle Measurement: For functionalized surfaces, an increase in the water contact angle will indicate a more hydrophobic surface, confirming the presence of the methyl groups.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Immediate and severe aggregation upon addition of this compound. Premature and uncontrolled hydrolysis and condensation of the silane in the bulk solution due to the presence of water.[1][2]- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents with very low water content.- Handle the this compound under an inert atmosphere.
Aggregation observed after a period of reaction time. 1. Sub-optimal Silane Concentration: An excessively high concentration can lead to the formation of multilayers and inter-particle bridging.[1]2. Incomplete Surface Coverage: Insufficient silane may leave exposed patches on the nanoparticle surface, leading to aggregation.1. Optimize Silane Concentration: Start with a concentration calculated to form a theoretical monolayer on the nanoparticle surface. Titrate the concentration to find the optimal value for your system.[1]2. Increase Silane Concentration/Reaction Time: If coverage is incomplete, consider a modest increase in silane concentration or extending the reaction time.
Nanoparticles aggregate during purification/washing steps. 1. Centrifugation Forces: High-speed centrifugation can overcome the repulsive forces between functionalized nanoparticles, causing irreversible aggregation.2. Solvent Change: Switching to a solvent in which the newly functionalized nanoparticles are not stable can induce aggregation.1. Optimize Centrifugation: Use the minimum speed and time required to pellet the nanoparticles. Resuspend the pellet gently, using a bath sonicator if necessary.2. Gradual Solvent Exchange: If a solvent change is necessary, do it gradually. Ensure the final solvent is appropriate for the modified nanoparticle surface (e.g., a less polar solvent for methyl-terminated surfaces).
Functionalized nanoparticles aggregate in the final storage buffer. The storage buffer is not suitable for maintaining the colloidal stability of the modified nanoparticles.Resuspend the purified nanoparticles in a variety of solvents with different polarities to test for optimal dispersibility and long-term stability.

Quantitative Data Summary

The following tables provide representative data on how nanoparticle properties can change after silanization. The specific values will vary depending on the nanoparticle type, size, and the precise experimental conditions used.

Table 1: Effect of Silanization on Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle SystemTreatmentHydrodynamic Diameter (nm)PDIReference
Fe₃O₄ NanoparticlesUnmodified (in hexane)15.4 ± 0.90.18[6]
Fe₃O₄ NanoparticlesAPTMS/Si-PEG modified (in water)45.2 ± 3.10.23[6]
Silica (B1680970) NanoparticlesUnmodified~115-[2]
Silica NanoparticlesAmine/phosphonate-modified~115-[2]

Table 2: Effect of Silanization on Zeta Potential

Nanoparticle SystemTreatmentpHZeta Potential (mV)Reference
Silica NanoparticlesUnmodified7-25 to -30[8]
Silica NanoparticlesAPTMS modified7+20 to +40[8]
TiO₂ NanoparticlesUnmodified310
TiO₂ NanoparticlesSilanized (APTMS)327
Fe₃O₄ NanoparticlesGAPT modified7.4~33[6]

Experimental Protocols

Protocol 1: this compound Functionalization of Silica Nanoparticles (Post-Synthesis Grafting)

This protocol details the surface modification of pre-synthesized silica nanoparticles in an anhydrous organic solvent.

Materials:

  • Silica nanoparticles (pre-synthesized and dried)

  • This compound (CH₃SiCl₃), ≥99%

  • Anhydrous Toluene, reagent grade

  • Ethanol, absolute

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Schlenk line or glove box for inert atmosphere operations

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Nanoparticle Preparation and Drying:

    • Disperse pre-synthesized silica nanoparticles in ethanol and wash several times by centrifugation and redispersion to remove any residual reactants from the synthesis.

    • Dry the nanoparticles thoroughly under vacuum at 120°C for at least 4 hours to remove adsorbed water.

  • Dispersion in Anhydrous Solvent:

    • Under an inert atmosphere, transfer the dried silica nanoparticles to a round-bottom flask.

    • Add anhydrous toluene to the flask to achieve a nanoparticle concentration of approximately 5-10 mg/mL.

    • Disperse the nanoparticles by sonicating the flask in a bath sonicator for 15-20 minutes until a homogeneous suspension is obtained.

  • Silanization Reaction:

    • While stirring the nanoparticle suspension, slowly add this compound dropwise via a syringe. A typical starting concentration is a 5-10 fold molar excess relative to the estimated surface silanol groups.

    • Attach the reflux condenser and heat the reaction mixture to 80-100°C.

    • Allow the reaction to proceed for 4-12 hours under a continuous inert atmosphere with vigorous stirring.

  • Purification:

    • After the reaction, allow the mixture to cool to room temperature.

    • Collect the functionalized nanoparticles by centrifugation (e.g., 8,000 x g for 20 minutes).

    • Carefully discard the supernatant.

    • Wash the nanoparticles by resuspending them in fresh anhydrous toluene, followed by centrifugation. Repeat this washing step at least twice to remove unreacted silane and byproducts.

    • Perform a final wash with absolute ethanol to remove the toluene.

  • Final Product:

    • Dry the final product under vacuum at 60°C overnight.

    • Store the functionalized nanoparticles under an inert atmosphere to prevent exposure to moisture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Functionalization Reaction cluster_purification Purification cluster_final Final Product np_synthesis Nanoparticle Synthesis & Drying dispersion Dispersion in Anhydrous Toluene np_synthesis->dispersion add_silane Add this compound (Dropwise) dispersion->add_silane reflux Reflux under Inert Atmosphere add_silane->reflux centrifuge1 Centrifugation reflux->centrifuge1 wash Wash with Toluene (Repeat 2-3x) centrifuge1->wash final_wash Final Wash with Ethanol wash->final_wash drying Vacuum Drying final_wash->drying characterization Characterization (DLS, Zeta, FTIR) drying->characterization

Caption: Experimental workflow for this compound functionalization.

troubleshooting_logic diagnosis Aggregation Observed cause1 Cause: Water Contamination diagnosis->cause1 cause2 Cause: High Silane Concentration diagnosis->cause2 cause3 Cause: Harsh Purification diagnosis->cause3 solution1 Solution: Use Anhydrous Solvents & Inert Atmosphere cause1->solution1 solution2 Solution: Optimize Silane Concentration cause2->solution2 solution3 Solution: Gentler Centrifugation or Dialysis cause3->solution3

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Controlling the thickness of (Trichloromethyl)silane coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Trichloromethyl)silane (TCMS) coatings. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in controlling the thickness and quality of their silane (B1218182) coatings.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for applying this compound coatings?

A1: this compound coatings can be applied using two primary methods: solution-phase deposition and gas-phase deposition (also known as Chemical Vapor Deposition or CVD).[1][2] Solution-phase methods involve dissolving TCMS in an anhydrous solvent and applying it to a substrate via techniques like dip-coating or spin-coating.[3] Gas-phase deposition involves reacting volatile TCMS with a substrate in a controlled environment, such as a vacuum chamber.[1][2]

Q2: Which key parameters control the thickness of the silane coating?

A2: The final thickness of a this compound coating is influenced by several critical parameters, including the concentration of the silane solution, the deposition time, temperature, the presence of moisture (humidity), and the chosen deposition technique (e.g., spin coater speed or dip coater withdrawal speed).[1][3][4] For CVD processes, gas flow rates, pressure, and temperature are the dominant factors.[5][6]

Q3: How does deposition time affect coating thickness?

A3: Generally, increasing the deposition time leads to a thicker coating.[4][7] In Chemical Vapor Deposition (CVD), the relationship can be exponential, where the coating thickness increases significantly with longer deposition durations.[4] For solution-based methods, a longer immersion time can also result in thicker films, but the effect may level off as the surface becomes saturated.[8]

Q4: What is the role of humidity in the coating process?

A4: Humidity, or the amount of water present, is a critical and highly influential factor in silane chemistry.[9][10] Water is necessary to hydrolyze the trichlorosilane (B8805176) group into a reactive silanol (B1196071) group (-Si-OH), which then bonds to the substrate and cross-links with other silane molecules.[11] However, excessive humidity can cause premature hydrolysis and self-condensation of TCMS in solution or the gas phase, leading to the formation of aggregates, non-uniform coatings, and poor adhesion.[9][11][12] Conversely, insufficient moisture can lead to incomplete hydrolysis and a weakly bound layer.[11] Controlling the relative humidity is therefore essential for achieving reproducible, high-quality films.[1][9]

Q5: How can I measure the thickness of my this compound coating?

A5: Several techniques are available for measuring the thickness of thin film coatings. Non-destructive methods include ellipsometry (thin-film analyzers), X-ray fluorescence (XRF), and ultrasonic thickness gauges.[13][14][15][16] Destructive methods, such as cross-sectioning the sample and viewing it under a microscope (e.g., Scanning Electron Microscopy - SEM), can also provide precise measurements.[14][16][17]

Troubleshooting Guide

Issue 1: Non-Uniform or Hazy Coating

Q: My this compound coating appears hazy and is not uniform across the substrate. What is the cause and how can I fix it?

A: A non-uniform or hazy appearance is a common issue often caused by aggregation of the silane molecules, surface contamination, or improper deposition parameters.[8]

Possible Causes & Solutions:

  • Inadequate Substrate Cleaning: Contaminants like dust, oils, or organic residues on the substrate can prevent the silane from binding uniformly.[11][18]

    • Solution: Implement a rigorous, multi-step cleaning protocol. This may include sonication in appropriate solvents, followed by a final activation step like oxygen plasma or UV-ozone treatment to ensure the surface is clean and rich in hydroxyl (-OH) groups for bonding.[3][11]

  • Premature Silane Hydrolysis: The presence of excess moisture in the solvent or atmosphere can cause TCMS to hydrolyze and self-condense into polysiloxane aggregates before it deposits on the surface.[11]

    • Solution: Always use anhydrous solvents and prepare the silane solution immediately before use.[11] If possible, conduct the coating process in a controlled low-humidity environment, such as a glovebox or a desiccator.[8][19]

  • High Silane Concentration: Using a solution with a concentration that is too high can lead to the formation of aggregates and multilayers instead of a uniform monolayer.[8]

    • Solution: Try significantly diluting the silane solution. For very thin coatings, concentrations in the range of 0.01-1% (v/v) are often recommended.[3][11]

Issue 2: Poor Adhesion and Film Delamination

Q: The silane coating is peeling off or can be easily removed from the substrate. Why is the adhesion so poor?

A: Poor adhesion is typically a result of an incomplete reaction between the silane and the substrate surface.[11]

Possible Causes & Solutions:

  • Insufficient Surface Activation: The silane binds to hydroxyl (-OH) groups on the substrate. If the surface is not sufficiently "activated" or hydroxylated, there will be a limited number of binding sites.[11]

    • Solution: Pre-treat the substrate with methods that increase the density of hydroxyl groups, such as piranha solution, UV-ozone, or oxygen plasma cleaning.[3][11]

  • Incomplete Curing: After the initial deposition, a curing step (often involving heat) is necessary to form stable covalent Si-O-Si bonds with the substrate and cross-link adjacent silane molecules.[11]

    • Solution: Ensure the post-deposition curing step is performed at the appropriate temperature and for a sufficient duration. A typical starting point is baking at 110-120°C for 30-60 minutes.[8][11]

  • Contamination: Any contaminants remaining on the surface after cleaning can act as a barrier, preventing the silane from bonding directly to the substrate.[18]

    • Solution: Re-evaluate and enhance the substrate cleaning protocol. Ensure thorough rinsing with high-purity water and drying with an inert gas stream before coating.[8]

Issue 3: Inconsistent Coating Thickness

Q: I am observing significant variations in coating thickness between different experimental runs, even with the same protocol. What could be causing this inconsistency?

A: Inconsistent thickness is often due to poor control over critical environmental and process parameters.[18]

Possible Causes & Solutions:

  • Fluctuating Humidity: Silanization reactions are highly sensitive to moisture. Variations in ambient humidity from day to day can significantly alter reaction kinetics, leading to different coating thicknesses.[9][10]

    • Solution: Perform the coating process in a controlled humidity environment. Using a glovebox with a controlled nitrogen or argon atmosphere is ideal.[8]

  • Temperature Variations: The rate of reaction is dependent on temperature. Inconsistent ambient or solution temperatures will lead to variability in the deposition rate.[3][10]

    • Solution: Ensure the deposition is carried out at a consistent, controlled temperature. Use a temperature-controlled bath or hotplate if necessary.

  • Solution Age and Stability: this compound solutions can degrade over time, especially if exposed to ambient moisture.[11]

    • Solution: Always prepare the silane solution fresh immediately before each experiment to ensure consistent reactivity.[11]

Data Presentation: Parameter Effects on Coating Thickness

The following tables summarize how key experimental parameters influence the final thickness of the this compound coating.

Table 1: Effect of Deposition Parameters on Coating Thickness

ParameterEffect of IncreaseRationaleTroubleshooting Focus
Deposition Time Thicker CoatingMore time allows for more precursor molecules to react with and deposit onto the surface.[4][7]Optimize time to achieve target thickness without introducing defects from excessively long exposure.[8]
Silane Concentration Thicker CoatingA higher concentration of the precursor in the solution or gas phase increases the deposition rate.[3]Reduce concentration to avoid aggregation and non-uniform multilayers.[8]
Humidity Complex EffectOptimal humidity is required for hydrolysis. Too low prevents reaction; too high causes solution-phase aggregation and non-uniformity.[1][9][19]Control humidity tightly; use a glovebox or desiccator for consistency.[8]
Temperature Thicker CoatingHigher temperatures generally increase the reaction rate of the surface deposition.[3][6]Maintain a consistent temperature to ensure run-to-run reproducibility.[8]
Spin Speed (Spin Coating) Thinner CoatingHigher rotational speeds increase the centrifugal force, causing more of the solution to be thrown off the substrate, leaving a thinner film.[3]Adjust spin speed to fine-tune the final thickness and ensure uniformity.[3]

Table 2: Example of CVD Deposition Time vs. SiC Coating Thickness

This data is derived from an experiment depositing Silicon Carbide (SiC) coatings from a methyltrichlorosilane (B1216827) precursor via Chemical Vapor Deposition (CVD).[4]

Deposition Time (hours)Measured Average Coating Thickness (µm)
10.144
20.450
41.500

Note: The relationship was found to be exponential in this study.[4]

Experimental Protocols

Protocol 1: Solution-Phase Deposition via Dip Coating

This protocol provides a general method for applying a TCMS coating from a solvent. Caution: this compound is highly reactive with water and corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Substrate Preparation:

    • Clean the substrate by sonicating in a sequence of solvents (e.g., acetone, then isopropanol) for 15 minutes each.

    • Rinse the substrate thoroughly with deionized (DI) water.

    • Activate the surface to generate hydroxyl groups. A common method is to use an oxygen plasma cleaner or a UV-ozone cleaner for 10-15 minutes.[3]

    • Dry the substrate completely with a stream of dry nitrogen or argon and use immediately.

  • Silane Solution Preparation:

    • Work in a low-humidity environment (e.g., a glovebox) to minimize moisture contamination.[11]

    • Use an anhydrous solvent such as toluene (B28343) or petroleum ether.[2][11]

    • Prepare a dilute solution of TCMS, typically between 0.1% and 2% (v/v). For example, add 100 µL of TCMS to 10 mL of anhydrous toluene for a 1% solution.

    • Crucially, prepare this solution immediately before use to prevent degradation. [11]

  • Deposition:

    • Immerse the clean, activated substrate into the freshly prepared silane solution.

    • Allow the reaction to proceed for a set time (e.g., 15-60 minutes) at a controlled room temperature.[8][11] The container should be sealed to prevent atmospheric moisture from entering.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any loosely bound (physisorbed) silane molecules.[3]

    • Dry the coated substrate again under a stream of nitrogen or argon.

    • Cure the coating by baking it in an oven at 110-120°C for 30-60 minutes to form stable covalent bonds.[11]

    • Allow the substrate to cool to room temperature before characterization.

Protocol 2: Chemical Vapor Deposition (CVD)

This protocol outlines a general process for CVD of silane coatings. Specific parameters are highly dependent on the reactor design.[20]

  • Substrate and Chamber Preparation:

    • Clean and activate the substrate as described in the solution-phase protocol.

    • Load the substrate into the CVD reaction chamber.

    • Evacuate the chamber to a high vacuum (e.g., base pressure < 5 mTorr) to remove atmospheric contaminants, especially water.[21]

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 800-1100°C for SiC formation, lower for polymer films).[5]

    • Introduce a carrier gas (e.g., Hydrogen or Argon) at a controlled flow rate to stabilize the chamber pressure.[5]

    • Introduce the this compound precursor vapor into the chamber at a precisely controlled flow rate. This is often done by passing the carrier gas through a temperature-controlled bubbler containing liquid TCMS.

    • Maintain the desired deposition pressure, substrate temperature, and gas flow rates for the intended duration to achieve the target thickness.[6]

  • Post-Deposition:

    • Stop the flow of the TCMS precursor and maintain the carrier gas flow while the system cools down.

    • Vent the chamber with an inert gas (e.g., nitrogen) before removing the coated substrate.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Silane Coating cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_post 3. Post-Treatment Substrate_Cleaning Substrate Cleaning (Solvents, Sonication) Surface_Activation Surface Activation (Plasma / UV-Ozone) Substrate_Cleaning->Surface_Activation Drying Drying (N2 / Ar Gas) Surface_Activation->Drying Solution_Prep Prepare Fresh Silane Solution Drying->Solution_Prep Deposition Immerse Substrate (Dip / Spin / CVD) Solution_Prep->Deposition Rinsing Rinsing (Anhydrous Solvent) Deposition->Rinsing Curing Curing (Thermal Bake) Rinsing->Curing Characterization Characterization (Thickness, Adhesion) Curing->Characterization

Caption: Figure 1. General Experimental Workflow for Silane Coating.

Caption: Figure 2. Key Parameters Influencing Coating Thickness.

Troubleshooting_Flowchart Figure 3. Troubleshooting Flowchart for Common Coating Issues Start Coating Issue Identified Issue_Type What is the primary issue? Start->Issue_Type Non_Uniform Non-Uniform / Hazy Issue_Type->Non_Uniform Appearance Poor_Adhesion Poor Adhesion Issue_Type->Poor_Adhesion Durability Inconsistent Inconsistent Thickness Issue_Type->Inconsistent Reproducibility Check_Clean Verify Substrate Cleaning Protocol Non_Uniform->Check_Clean Check_Moisture Control Humidity / Use Anhydrous Solvent Non_Uniform->Check_Moisture Check_Conc Reduce Silane Concentration Non_Uniform->Check_Conc Check_Activation Ensure Surface Activation (-OH groups) Poor_Adhesion->Check_Activation Check_Curing Verify Curing Time and Temperature Poor_Adhesion->Check_Curing Control_Humidity Use Controlled Environment (Glovebox) Inconsistent->Control_Humidity Control_Temp Ensure Consistent Temperature Inconsistent->Control_Temp Fresh_Solution Prepare Solution Fresh Every Time Inconsistent->Fresh_Solution Check_Curing->Check_Clean also check

Caption: Figure 3. Troubleshooting Flowchart for Common Coating Issues.

References

Effect of solvent choice on (Trichloromethyl)silane deposition

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Trichloromethyl)silane Deposition

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound (TCMS) for surface modification, with a specific focus on how solvent selection impacts the deposition process.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCMS) and how does it modify a surface?

A1: this compound (CH₃SiCl₃) is an organosilicon compound used to create thin films on various substrates.[1] The process, known as silanization, involves the reaction of TCMS with hydroxyl (-OH) groups present on the surface of materials like glass, silicon, or metal oxides.[2] This reaction attaches a methylsilyl group to the surface, which fundamentally alters its properties.[1][2] The primary effect is a significant increase in hydrophobicity (water repellency) due to the layer of oriented methyl groups.[1]

Q2: Why is the choice of solvent so critical for a successful TCMS deposition?

A2: The solvent plays a crucial role in controlling the hydrolysis and condensation reactions of TCMS, which are fundamental to the deposition process.[3][4] An appropriate solvent ensures that the TCMS molecules are delivered to the substrate surface in a controlled manner. Solvent properties like polarity, viscosity, and water content can influence the structure of the deposited film, determining whether it forms a uniform monolayer or undesirable polymeric aggregates.[5][6] For example, toluene (B28343) and its homologues are considered ideal solvents for growing silicone nanofilaments, leading to superhydrophobic surfaces.[4]

Q3: How does the presence of water in the solvent affect the deposition process?

A3: Water is a critical component in the silanization reaction, as it is required to hydrolyze the chloro groups on TCMS to form reactive silanol (B1196071) intermediates (-Si-OH).[1][3] However, the amount of water must be carefully controlled. While a thin layer of adsorbed water on the substrate surface is necessary for the reaction to proceed, excess water in the bulk solvent can cause TCMS to hydrolyze and polymerize prematurely in the solution.[7][8] This leads to the formation of insoluble polysiloxane particles that deposit unevenly, resulting in a cloudy solution and a rough, non-uniform coating.[8] For this reason, anhydrous solvents are strongly recommended to minimize bulk polymerization.[7][8]

Q4: What is the general mechanism of surface silanization with TCMS?

A4: The deposition of TCMS onto a hydroxylated surface generally follows a two-step mechanism:

  • Hydrolysis: The trichlorosilyl (B107488) group (-SiCl₃) of the TCMS molecule reacts with trace amounts of water, typically adsorbed on the substrate surface, to form reactive silanol groups (-Si(OH)₃).[1][8]

  • Condensation: These newly formed silanol groups then react with the hydroxyl groups (-OH) on the substrate, forming stable, covalent siloxane bonds (Substrate-O-Si). Additional cross-linking can occur between adjacent silane (B1218182) molecules, creating a durable polymeric network on the surface.[2][8]

Q5: How can I verify that the TCMS deposition was successful?

A5: The most common method to assess the success of a hydrophobic coating is by measuring the water contact angle.[9][10] A high contact angle (>90°) indicates a hydrophobic surface, signifying successful silanization.[10] For an ideal deposition, the advancing and receding contact angles should be close to each other, indicating a chemically homogeneous surface.[11] The difference between these two angles is known as contact angle hysteresis, which can provide information about surface heterogeneity and roughness.[9][11]

Troubleshooting Guide

Problem: The deposited coating appears patchy, hazy, or non-uniform.

This is a frequent issue that can arise from several factors during the experimental process.

Potential CauseRecommended Solution
Inadequate Substrate Cleaning Contaminants like organic residues or dust prevent uniform silane binding. Implement a rigorous cleaning protocol: sonicate the substrate in a series of solvents (e.g., acetone, isopropanol, and deionized water) and then activate the surface.[8][12]
Premature Silane Polymerization Excess moisture in the solvent causes TCMS to self-condense into aggregates before it reaches the surface.[8] Always use a high-purity, anhydrous solvent.[7] Prepare the silane solution immediately before use, as it is not stable over long periods.[8]
Uneven Application The method of applying the solution (e.g., dip-coating) may not be optimized. Ensure the entire substrate is uniformly immersed and withdrawn from the silane solution at a steady rate.

Problem: The coating has poor adhesion and peels or flakes off easily.

Poor adhesion indicates an incomplete or weak chemical bond between the silane layer and the substrate.

Potential CauseRecommended Solution
Insufficient Surface Hydroxyl Groups The silane cannot form covalent bonds if there are not enough reactive -OH groups on the substrate.[8] Activate the surface prior to deposition using methods like Piranha etching, UV/Ozone treatment, or oxygen plasma to generate a high density of hydroxyl groups.[8][12]
Sub-optimal Curing Curing is essential for driving the condensation reaction and forming stable Si-O-Si bonds.[8] After deposition and rinsing, cure the coated substrate at 110-120°C for 5-10 minutes or for 24 hours at room temperature under controlled humidity.[13]

Problem: The surface is not sufficiently hydrophobic (low water contact angle).

A low contact angle is a direct indication that the deposition did not achieve complete, uniform surface coverage.

Potential CauseRecommended Solution
Incomplete Surface Coverage The reaction time or silane concentration may have been insufficient. Try increasing the deposition time or the concentration of TCMS in the solution.[14]
Degraded this compound TCMS is highly reactive and sensitive to moisture.[15][16] If the reagent has been improperly stored, it may have already hydrolyzed. Use fresh, high-purity TCMS and store it under an inert atmosphere (e.g., nitrogen or argon).[8]

Problem: The silane solution becomes cloudy or forms a precipitate.

This is a clear sign of uncontrolled bulk polymerization.

Potential CauseRecommended Solution
Excessive Water in Solvent The presence of water in the solvent is causing widespread hydrolysis and self-condensation of the TCMS.[8] The resulting solution is unusable and should be discarded. To prevent this, always use an anhydrous solvent and prepare the solution fresh right before the deposition step.[7][8]

Data Presentation

Table 1: Influence of Solvent Properties on this compound Deposition

Solvent ClassExample SolventsKey PropertiesExpected Deposition Outcome
Apolar, Non-polar Toluene, HexadecaneLow polarity, low water miscibilityPromotes the formation of smooth, well-ordered monolayers or nanofilaments, leading to high hydrophobicity.[4][5] Toluene is considered ideal for growing silicone nanofilaments.[4]
Chlorinated Chloroform, DichloromethaneHigher polarity than alkanesCan be used for deposition, but the resulting film quality may be more sensitive to trace water content.[5]
Polar Aprotic Tetrahydrofuran (THF)High polarity, miscible with waterGenerally not recommended for chlorosilanes due to high sensitivity to trace water, which can lead to rapid bulk polymerization.[7]
Alcohols Ethanol, MethanolProtic, react with TCMSUnsuitable as solvents because they react directly with TCMS in an alcoholysis reaction, forming alkoxysilanes and HCl.[1] However, aqueous alcohol solutions are used for depositing alkoxysilanes (not chlorosilanes).[13]

Experimental Protocols

Detailed Protocol for Liquid-Phase Deposition of TCMS

This protocol outlines a standard procedure for modifying a hydroxylated surface (e.g., glass or silicon) to be hydrophobic. Caution: this compound and Piranha solution are hazardous.[15][16] All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

1. Substrate Preparation (Cleaning and Hydroxylation) a. Clean substrates by sonicating them sequentially in acetone, then isopropanol, and finally deionized (DI) water for 15 minutes each to remove organic contaminants.[12] b. Dry the substrates thoroughly with a stream of dry nitrogen or argon gas. c. Activate the surface to generate a high density of hydroxyl groups. One common method is oxygen plasma treatment. Alternatively, immerse the substrates in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes.[12] d. After activation, rinse the substrates extensively with DI water and dry them again under a nitrogen stream. The substrates should be used immediately.

2. Silane Solution Preparation a. Select an appropriate anhydrous solvent, such as toluene.[4][7] b. Immediately before deposition, prepare a solution of TCMS. A typical starting concentration is 1-5% by volume. c. Ensure the container is sealed to prevent atmospheric moisture from entering.

3. Deposition a. Immerse the clean, activated substrates into the freshly prepared TCMS solution. b. Allow the deposition to proceed for 1-2 hours at room temperature.[8] The container should remain sealed.

4. Rinsing and Curing a. Remove the substrates from the silane solution. b. Rinse the coated substrates by sonicating them in a fresh portion of the anhydrous solvent (e.g., toluene) for 5 minutes to remove any physically adsorbed silane molecules.[8] c. Repeat the rinsing step with another fresh portion of the solvent. d. Cure the coated substrates in an oven at 110-120°C for 20-30 minutes to form stable covalent bonds.[7][13] Alternatively, allow them to cure at room temperature for 24 hours in an environment with ~60% relative humidity.[13]

Visualizations

TCMS_Deposition_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment Cleaning Substrate Cleaning (e.g., Sonication) Activation Surface Activation (e.g., Plasma, Piranha) Cleaning->Activation Removes Contaminants Silanization Silanization (Immersion in TCMS Solution) Activation->Silanization Generates -OH Groups Rinsing Rinsing (Anhydrous Solvent) Silanization->Rinsing Removes Excess Silane Curing Curing (Thermal or Ambient) Rinsing->Curing Forms Stable Bonds Final Hydrophobic Surface Curing->Final

Caption: General workflow for TCMS surface deposition.

Troubleshooting_Logic Start Evaluate Coating Quality Issue1 Non-Uniform / Patchy Coating Start->Issue1 Issue2 Poor Adhesion / Delamination Start->Issue2 Issue3 Low Hydrophobicity Start->Issue3 Cause1a Cause: Contaminated Substrate Issue1->Cause1a Cause1b Cause: Premature Polymerization Issue1->Cause1b Cause2a Cause: Insufficient -OH Groups Issue2->Cause2a Cause2b Cause: Inadequate Curing Issue2->Cause2b Cause3a Cause: Incomplete Coverage Issue3->Cause3a Cause3b Cause: Degraded TCMS Issue3->Cause3b Solution1 Solution: - Improve Cleaning Protocol - Use Anhydrous Solvent - Prepare Fresh Solution Cause1b->Solution1 Solution2 Solution: - Use Surface Activation (Plasma, Piranha) - Optimize Curing Time/Temp Cause2b->Solution2 Solution3 Solution: - Increase Deposition Time - Use Fresh, High-Purity TCMS Cause3b->Solution3

Caption: Troubleshooting logic for common TCMS deposition issues.

Silanization_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps TCMS CH₃SiCl₃ (this compound) Hydrolysis Step 1: Hydrolysis CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl TCMS->Hydrolysis + H₂O (trace) Surface Substrate-OH (Hydroxylated Surface) Condensation Step 2: Condensation CH₃Si(OH)₃ + HO-Substrate → CH₃Si(OH)₂-O-Substrate + H₂O Surface->Condensation Hydrolysis->Condensation Reactive Silanol Product Modified Surface (Hydrophobic Layer) Condensation->Product

Caption: Simplified reaction pathway for TCMS surface modification.

References

Technical Support Center: Managing HCl By-product in (Trichloromethyl)silane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for managing the hydrogen chloride (HCl) by-product generated during reactions involving (trichloromethyl)silane and other chlorosilanes.

Frequently Asked Questions (FAQs)

Q1: Why is the HCl by-product a concern in this compound reactions? A1: The formation of HCl is a significant concern because it can lead to unwanted side reactions, such as the degradation of acid-sensitive functional groups within the starting material or product.[1] This can result in lower yields, the formation of complex impurities, and difficulties in purification. Additionally, the corrosive nature of HCl can damage equipment if not properly managed.

Q2: What are the primary methods for managing HCl during these reactions? A2: There are three main strategies for managing HCl by-product:

  • In-situ Neutralization: Adding a base (an "HCl scavenger") to the reaction mixture to neutralize the HCl as it is formed.[2][3]

  • Physical Removal: Using physical methods like inert gas sparging (bubbling nitrogen or argon through the mixture) to continuously remove the volatile HCl gas from the reaction.[4][5][6]

  • Post-Reaction Workup: Removing HCl and its salts after the reaction is complete through aqueous washes or filtration.[7][8]

Q3: How do I choose between a chemical scavenger and a physical removal method? A3: The choice depends on the specific requirements of your reaction.

  • Use a chemical scavenger when your starting materials or products are sensitive to acid and require immediate neutralization of HCl. This is the most common approach.[2]

  • Use inert gas sparging when your product or reagents are sensitive to bases or when the salt formed by a chemical scavenger would be difficult to remove from your product.[7][9] This method is effective for removing any volatile by-products.[5]

  • A post-reaction workup is almost always necessary but may not be sufficient on its own if the product is unstable in the presence of HCl during the reaction.

Q4: What types of chemical scavengers are commonly used for silylation reactions? A4: Common scavengers include:

  • Tertiary Amines: Triethylamine (B128534) (Et3N) and pyridine (B92270) are widely used.[2][3]

  • Sterically Hindered/Non-Nucleophilic Bases: N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and 2,6-lutidine are used when the nucleophilicity of simpler amines is a concern.[10][11]

  • Inorganic Bases: Potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can be used as heterogeneous bases that can be filtered off.[9][12]

  • Polymer-Bound Scavengers: These are solid-supported bases that react with HCl and can be easily removed by filtration at the end of the reaction.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. HCl Degradation: Your product or starting material contains acid-sensitive functional groups that are being degraded by the HCl by-product.[1] 2. Moisture Contamination: Water in the solvent or on the glassware is reacting with the this compound, consuming it and generating additional HCl.[11]1. Add an HCl Scavenger: Introduce a base into the reaction mixture. For highly sensitive substrates, use a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.[10][11] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-drying). Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).[11]
Difficult Salt Removal The hydrochloride salt of your amine scavenger (e.g., triethylammonium (B8662869) chloride) is soluble in the reaction solvent and has similar polarity to your desired product, making separation difficult.[7][8]1. Switch to an Inorganic Base: Use a solid base like potassium carbonate (K2CO3). The resulting potassium chloride (KCl) is often insoluble in organic solvents and can be removed by filtration.[9] 2. Use a Polymer-Bound Scavenger: These solid-supported scavengers and their salts are easily removed by filtration.[8] 3. Use Inert Gas Sparging: This physical removal method avoids the formation of any salt by-products.[4][6]
Formation of Side Products 1. HCl-Catalyzed Reactions: The generated HCl is catalyzing unintended side reactions.[1] 2. Nucleophilic Scavenger: The amine base (e.g., triethylamine) is acting as a nucleophile and reacting with your starting materials.1. Improve Scavenging: Ensure at least a stoichiometric amount of a suitable base is present to neutralize HCl as it forms. 2. Use a Non-Nucleophilic Base: Switch to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA), which is a poor nucleophile due to its bulky isopropyl groups.[10]

Data Presentation

Table 1: Comparison of Common HCl Scavengers for Silylation Reactions

ScavengerFormulaTypepKa of Conjugate AcidKey Characteristics & Considerations
Triethylamine (TEA)Et₃NTertiary Amine~10.75Commonly used, inexpensive. The resulting salt can be soluble in some organic solvents.[9]
PyridineC₅H₅NHeterocyclic Amine~5.25Weaker base than TEA. Can be harder to remove due to higher boiling point.[2]
N,N-Diisopropylethylamine (DIPEA)(i-Pr)₂NEtHindered Amine~10.75Non-nucleophilic due to steric hindrance, good for sensitive substrates.[10][13] More expensive than TEA.
2,6-Lutidine(CH₃)₂C₅H₃NHindered Heterocycle~6.7Sterically hindered base often used with highly reactive silyl (B83357) triflates.[11]
Potassium CarbonateK₂CO₃Inorganic Base~10.3 (pKa of HCO₃⁻)Heterogeneous (solid), easy to remove by filtration. Generally requires vigorous stirring.[9][14]
Sodium BicarbonateNaHCO₃Inorganic Base~6.4 (pKa of H₂CO₃)Mild, inexpensive base. Can be less effective for trapping all HCl in some systems.[8]
Polymer-Bound AminesSilica-NH₂, etc.Solid-SupportedVariesScavenger and salt are removed by simple filtration, simplifying purification.[8][15]

Experimental Protocols

Protocol 1: General Procedure for HCl Management using an Amine Scavenger This protocol outlines a standard method for a silylation reaction using triethylamine as the HCl scavenger.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the substrate (e.g., an alcohol, 1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF) to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the solution.[2] If the substrate is an amine hydrochloride salt, 2.2 equivalents of base will be required.

  • Cooling: Cool the stirred solution to the desired reaction temperature (commonly 0 °C in an ice-water bath).

  • Reagent Addition: Slowly add the this compound (1.1 eq.) dropwise to the reaction mixture. A precipitate of triethylammonium chloride (Et₃N·HCl) will likely form.[11]

  • Reaction: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated salt. Wash the filtrate with water or a mild aqueous solution (e.g., saturated NaHCO₃ solution) to remove any remaining salt.[8] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for HCl Removal via Inert Gas Sparging This method physically removes HCl gas from the reaction medium.

  • Setup: Assemble the reaction apparatus as you would normally, ensuring it is under an inert atmosphere. Insert a long needle or glass pipette connected to the inert gas line, positioning the tip below the surface of the reaction solvent.[4] Insert a second, shorter needle through the septum to act as a gas outlet, directing it to a scrubber (e.g., a beaker with a basic solution like NaOH).

  • Gas Flow: Start a gentle but steady flow of inert gas (Nitrogen or Argon) to create bubbling through the solution.[6]

  • Reagent Addition: Slowly add the this compound to the reaction mixture. The inert gas stream will carry the evolved HCl gas out of the flask and into the scrubber.

  • Reaction: Continue sparging throughout the reaction. Monitor the reaction for completion.

  • Workup: Once the reaction is complete, stop the gas flow and work up the reaction mixture as required by the specific procedure, noting that no scavenger salt needs to be removed.

Mandatory Visualization

G start Start: Reaction generates HCl q1 Are product/reagents sensitive to bases? start->q1 sparge Use Inert Gas Sparging (Protocol 2) q1->sparge Yes q2 Is the amine salt (e.g., TEA-HCl) difficult to separate from product? q1->q2 No end Proceed to Workup sparge->end inorganic Use Heterogeneous Base (e.g., K2CO3, Polymer Scavenger) q2->inorganic Yes q3 Is nucleophilic attack by the amine a concern? q2->q3 No inorganic->end hindered Use Sterically Hindered Base (e.g., DIPEA, 2,6-Lutidine) q3->hindered Yes standard Use Standard Amine Base (e.g., Triethylamine, Pyridine) (Protocol 1) q3->standard No hindered->end standard->end

Caption: Troubleshooting decision tree for selecting an HCl management strategy.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & HCl Management cluster_workup 3. Workup & Purification prep1 Dry Glassware & Solvents prep2 Add Substrate & Solvent under Inert Atmosphere prep1->prep2 hcl_manage Implement HCl Management (e.g., Add Scavenger OR Start Sparging) prep2->hcl_manage reagent_add Slowly Add This compound hcl_manage->reagent_add monitor Stir & Monitor Reaction (TLC, GC) reagent_add->monitor HCl is generated and trapped/removed filter Filter (if scavenger salt precipitates) monitor->filter wash Aqueous Wash (e.g., NaHCO3, Brine) filter->wash dry Dry Organic Layer & Concentrate wash->dry product Isolate Pure Product dry->product

Caption: General experimental workflow for this compound reactions.

References

Improving the stability of (Trichloromethyl)silane-treated surfaces in acidic environments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (Trichloromethyl)silane-Treated Surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound-treated surfaces, particularly in acidic environments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound-treated surfaces in acidic environments?

A1: The primary degradation mechanism is the hydrolysis of the siloxane bonds (Si-O-Si) that form the cross-linked silane (B1218182) layer and the Si-O-substrate bonds that anchor the coating to the surface. Acidic conditions can catalyze this hydrolysis, leading to the detachment of silane molecules and a loss of surface hydrophobicity and integrity.

Q2: How does pH level affect the stability of the this compound coating?

A2: Generally, lower pH (more acidic) environments accelerate the hydrolysis of siloxane bonds, thus reducing the stability and longevity of the silane coating. While silanols (formed during hydrolysis) are relatively stable at a pH of around 3, the overall integrity of the cross-linked siloxane network is compromised over time with prolonged exposure to acidic solutions.[1][2][3]

Q3: What are the signs of a degrading this compound coating?

A3: Degradation of the coating can be identified by:

  • A decrease in water contact angle: The surface will become more hydrophilic as the methyl-terminated silane layer is lost.

  • Changes in surface morphology: Atomic Force Microscopy (AFM) can reveal roughening or pitting of the surface.

  • Chemical changes: Fourier-Transform Infrared (FTIR) spectroscopy can detect a decrease in Si-O-Si bond intensity and an increase in Si-OH (silanol) groups.

  • Poor adhesion of subsequent layers: If the silane is used as an adhesion promoter, a failure in the adhesion of the overlying material is a strong indicator of degradation.

Q4: Can I use this compound on any type of surface?

A4: this compound is most effective on surfaces that possess hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides. These hydroxyl groups are necessary for the initial covalent bonding of the silane to the substrate. For surfaces lacking these groups (e.g., some polymers), a surface pre-treatment to introduce hydroxyl functionalities is required.

Q5: How should I handle and store this compound?

A5: this compound is a corrosive and moisture-sensitive chemical. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Store the container tightly sealed in a cool, dry place, away from moisture and incompatible materials like water, alcohols, and bases, to prevent premature hydrolysis and degradation of the reagent.[4][5][6]

Troubleshooting Guides

Problem 1: Poor or Incomplete Surface Hydrophobicity After Treatment

Symptom: The water contact angle on the treated surface is significantly lower than expected (typically < 90°), indicating a hydrophilic or only partially modified surface.[7]

Possible Cause Solution
Inadequate Substrate Cleaning Implement a rigorous cleaning protocol to remove organic and particulate contamination. For glass or silicon, consider using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to ensure a high density of surface hydroxyl groups.[8]
Moisture Contamination Use anhydrous solvents for the silanization solution and perform the reaction in a low-humidity environment (e.g., a glove box or under an inert gas atmosphere). Ensure substrates are thoroughly dried before treatment.[8]
Incorrect Silane Concentration An optimal concentration is crucial. Too low a concentration may result in incomplete surface coverage, while too high a concentration can lead to the formation of uneven, weakly bound multilayers. Start with a 1-2% (v/v) solution and optimize from there.[8]
Insufficient Reaction Time or Temperature Allow for adequate reaction time (typically 1-2 hours at room temperature for solution-phase deposition). Gentle heating (e.g., 50-70°C) can sometimes improve reaction kinetics, but be cautious of solvent evaporation.
Degraded Silane Reagent This compound is highly reactive with moisture. If the reagent has been improperly stored or is old, it may have already hydrolyzed. Use a fresh bottle of silane for best results.
Problem 2: Non-Uniform or Patchy Coating

Symptom: Visual inspection or surface analysis (e.g., AFM) reveals an uneven or aggregated silane layer.

Possible Cause Solution
Uneven Surface Hydroxylation Ensure the entire surface is uniformly activated during the pre-treatment step. Inconsistent plasma treatment or incomplete immersion in cleaning solutions can lead to patchy hydroxylation.
Silane Polymerization in Solution This occurs when there is excess water in the solvent, causing the silane to self-condense before it can react with the surface. Use anhydrous solvents and minimize exposure to atmospheric moisture.[8]
Improper Rinsing After deposition, rinse the surface thoroughly with an anhydrous solvent (e.g., toluene) to remove any physisorbed (non-covalently bonded) silane molecules and aggregates. Sonication in the rinse solvent can aid in removing excess silane.
Deposition Method For highly uniform monolayers, vapor-phase deposition is often preferred over solution-phase deposition, although it requires more specialized equipment.[9]
Problem 3: Poor Coating Stability in Acidic Environments

Symptom: The initially hydrophobic surface quickly becomes hydrophilic upon exposure to an acidic solution.

Possible Cause Solution
Incomplete Cross-linking A post-deposition curing step is crucial for forming a stable, cross-linked siloxane network. After rinsing, bake the coated substrate at 110-120°C for 30-60 minutes to drive the condensation reaction between adjacent silane molecules.[8][10]
Monolayer vs. Multilayer A well-ordered monolayer is often more stable than a disordered multilayer. Optimize deposition conditions (concentration, time) to favor monolayer formation.
Inherent Instability in Strong Acids This compound coatings will inherently degrade in strong acidic conditions over time. For applications requiring long-term stability in very low pH environments, consider alternative surface modification strategies or the use of a protective top-coat over the silane layer.
Surface Roughness A rougher substrate can sometimes lead to a less stable coating due to incomplete coverage in crevices. Ensure the substrate is as smooth as possible before silanization.

Data Presentation

Parameter Condition Expected Impact on Stability Rationale
pH of Environment Low (e.g., pH 1-3)DecreasedAcid-catalyzed hydrolysis of Si-O-Si and Si-O-substrate bonds is accelerated.[5]
Moderate (e.g., pH 4-6)ModerateHydrolysis still occurs but at a slower rate compared to lower pH.
Exposure Time LongDecreasedDegradation is a time-dependent process; longer exposure leads to more significant loss of the silane layer.
Temperature HighDecreasedElevated temperatures can accelerate the rate of hydrolysis and degradation.
Post-Deposition Curing Applied (110-120°C)IncreasedPromotes the formation of a more densely cross-linked and stable siloxane network.[8]
Not AppliedDecreasedThe silane layer will be less cross-linked and more susceptible to hydrolysis.

Experimental Protocols

Protocol 1: Surface Preparation and Silanization of Glass Substrates (Solution Phase)
  • Substrate Cleaning:

    • Sonicate glass substrates in a 2% solution of laboratory detergent (e.g., Alconox) for 15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Sonicate in acetone (B3395972) for 15 minutes, followed by sonication in isopropanol (B130326) for 15 minutes.

    • Dry the substrates under a stream of high-purity nitrogen or argon.

  • Surface Activation (Hydroxylation):

    • Treat the cleaned, dry substrates with oxygen plasma for 2-5 minutes or immerse in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate PPE).

    • If using piranha solution, carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates thoroughly in an oven at 110-120°C for at least 30 minutes and allow to cool to room temperature in a desiccator.

  • Silanization:

    • In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

    • Immerse the activated and dried substrates in the silane solution for 1-2 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene (B28343) to remove unreacted silane.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.

  • Final Cleaning:

    • Sonicate the cured substrates in fresh toluene for 5-10 minutes to remove any physisorbed molecules.

    • Dry the final substrates under a stream of nitrogen and store in a desiccator.

Protocol 2: Accelerated Stability Testing in Acidic Environment
  • Prepare Acidic Solutions: Prepare a series of acidic buffer solutions with the desired pH values (e.g., pH 2, 3, 4, 5) using appropriate acids and salts (e.g., HCl/KCl for very low pH, citrate (B86180) or acetate (B1210297) buffers for higher pH ranges).

  • Immersion: Place the this compound-treated substrates in sealed containers with the prepared acidic solutions. Ensure the entire coated surface is submerged.

  • Aging: Store the containers at a constant, controlled temperature (e.g., 25°C, 40°C, or 60°C) for a predetermined duration (e.g., 1, 6, 24, 48 hours, or longer).

  • Analysis: At each time point, remove a set of samples from the solutions.

    • Rinse the samples thoroughly with DI water and dry with a stream of nitrogen.

    • Characterize the surfaces to assess degradation using the following techniques:

      • Contact Angle Goniometry: Measure the static water contact angle at multiple points on the surface to quantify changes in hydrophobicity.

      • Atomic Force Microscopy (AFM): Image the surface topography to observe changes in roughness and the formation of defects.

      • Fourier-Transform Infrared (FTIR) Spectroscopy (ATR mode): Obtain spectra to monitor the chemical changes, specifically the intensity of Si-O-Si and Si-OH vibrational bands.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment start Start: Select Substrate cleaning Substrate Cleaning (Detergent, Solvents) start->cleaning activation Surface Activation (Plasma or Piranha) cleaning->activation drying Drying (Oven/Nitrogen) activation->drying immersion Immerse Substrate (1-2 hours) drying->immersion prepare_sol Prepare Silane Solution (1-2% in Toluene) prepare_sol->immersion rinsing Rinse with Solvent immersion->rinsing curing Cure (110-120°C) rinsing->curing final_clean Final Cleaning (Sonication) curing->final_clean end End: Stable Surface final_clean->end

Caption: Experimental workflow for this compound surface treatment.

troubleshooting_stability start Symptom: Poor Stability in Acidic Environment check_curing Was a post-deposition curing step performed? start->check_curing apply_curing Action: Apply curing at 110-120°C for 30-60 minutes. check_curing->apply_curing No check_deposition Were deposition conditions (concentration, time) optimized? check_curing->check_deposition Yes end Improved Stability apply_curing->end optimize_deposition Action: Optimize for monolayer formation (e.g., lower concentration). check_deposition->optimize_deposition No consider_alternatives Consideration: Inherent instability in strong acid. Explore alternative coatings or protective top-layers. check_deposition->consider_alternatives Yes optimize_deposition->end

Caption: Troubleshooting logic for poor coating stability in acidic environments.

References

Technical Support Center: Achieving Uniform Monolayer Deposition of (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deposition of uniform self-assembled monolayers (SAMs) of (Trichloromethyl)silane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A1: this compound, also known as methyltrichlorosilane (B1216827) (MTS or TCMS), is an organosilicon compound with the formula CH₃SiCl₃.[1] It is a highly reactive liquid used primarily as a precursor for creating cross-linked siloxane polymers and for surface modification.[1][2] Its reaction with surface hydroxyl groups or atmospheric water creates a thin, water-repellent film of methylpolysiloxane, which is valuable in applications ranging from electronics to creating hydrophobic coatings.[1][2]

Q2: How does this compound form a monolayer on a substrate? A2: The formation of a this compound monolayer is a multi-step process. First, the trichlorosilyl (B107488) headgroup reacts with trace amounts of water on the substrate surface or in the solvent, undergoing hydrolysis to form reactive silanol (B1196071) groups (-Si-OH).[1][3][4] These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate (like silicon wafers or glass slides), forming stable, covalent siloxane bonds (Si-O-Substrate).[4][5] Neighboring silane (B1218182) molecules also condense with each other, creating a cross-linked, uniform monolayer.[3]

Q3: What is the primary challenge in working with this compound? A3: The primary challenge is its extreme reactivity with water.[1][6][7] Uncontrolled exposure to moisture in the solvent or the atmosphere can cause the silane to hydrolyze and polymerize in the solution before it can form an ordered monolayer on the substrate.[8][9] This leads to the formation of aggregates and a non-uniform, hazy, or opaque film instead of a smooth monolayer.[5][9][10]

Q4: What is the difference between solution-phase and vapor-phase deposition? A4: Solution-phase deposition involves immersing the substrate in a dilute solution of this compound in an anhydrous organic solvent.[4][11] It is a technically simpler method but is highly sensitive to water contamination in the solvent.[4] Vapor-phase deposition exposes the substrate to silane vapor in a controlled environment, often under vacuum.[5][12][13][14] This method can produce highly uniform layers and is beneficial for coating complex geometries, but it requires more specialized equipment.[12]

Troubleshooting Guides

Issue 1: Hazy, Opaque, or Visibly Non-Uniform Film

Question: My substrate appears hazy or has visible white patches after deposition. What went wrong and how can I fix it?

Answer: This is the most common issue and is almost always caused by uncontrolled polymerization of the silane either in the solution or on the surface.

Potential Cause Explanation Recommended Solution
Excess Moisture This compound reacts violently with water.[6][7] If there is too much water in your solvent or the reaction environment (high humidity), the silane will polymerize extensively before it can form an ordered monolayer on the surface.[8][9][15]• Use high-purity, anhydrous solvents (e.g., toluene (B28343), hexane, or isooctane).[2][11][16][17] • Prepare silane solutions immediately before use.[4] • Perform the deposition in a controlled, low-humidity environment like a nitrogen-filled glove box or a desiccator.[4][10]
High Silane Concentration A concentration that is too high can promote the formation of aggregates and multilayers instead of a uniform monolayer.[10][18]• Reduce the silane concentration. A typical starting point is 1-5 mM in the chosen solvent.[19] • Optimize the concentration for your specific substrate and conditions.[10]
Contaminated Substrate Organic residues or particulate matter on the substrate can act as nucleation sites for uncontrolled polymerization, preventing uniform film formation.[20]• Implement a rigorous substrate cleaning protocol. This often involves sonication in solvents like acetone (B3395972) and isopropanol (B130326), followed by a surface hydroxylation step (e.g., piranha solution or oxygen plasma) to create a high density of -OH groups.[4][5][10][11]
Issue 2: Poor Reproducibility and High Variability in Surface Hydrophobicity

Question: My results are inconsistent. The water contact angle varies significantly between experiments, even when I think I'm following the same procedure. Why is this happening?

Answer: Poor reproducibility is often a result of subtle, uncontrolled variations in experimental conditions.

Potential Cause Explanation Recommended Solution
Inconsistent Substrate Preparation The quality and density of hydroxyl groups on the substrate surface are critical for consistent SAM formation.[20] Variations in cleaning will lead to variability in the final monolayer.• Standardize your substrate preparation protocol, including the duration, temperature, and age of cleaning solutions (e.g., piranha solution).[4] • Always use freshly prepared substrates for deposition.
Variable Environmental Conditions Ambient humidity and temperature can significantly affect the hydrolysis and condensation steps of the silanization process.[4]• Perform the deposition in a controlled environment (e.g., a glove box) where humidity and temperature can be monitored and maintained.[4] A relative humidity of 40-50% is often a good starting point for similar silanes.[10]
Degraded Silane Reagent This compound is sensitive to moisture and can degrade over time, even in a sealed bottle that has been opened multiple times.[4]• Use fresh this compound. • Store the reagent under anhydrous and inert conditions (e.g., in a desiccator or under argon/nitrogen).[4]
Issue 3: Low Water Contact Angle (Poor Hydrophobicity)

Question: The water contact angle on my coated substrate is much lower than expected, indicating an incomplete or disordered monolayer. What could be the cause?

Answer: A low contact angle suggests that the surface coverage is low or the methyl groups are not well-ordered, leaving more hydrophilic parts of the surface exposed.

Potential Cause Explanation Recommended Solution
Inadequate Deposition Time Insufficient immersion time may not allow for the monolayer to fully form and self-organize on the surface.[10]• Increase the deposition time. While the initial binding can be fast, allowing several hours (e.g., 2-24 hours for solution-phase) can improve monolayer ordering.[11]
Insufficient Surface Hydroxylation A low density of surface -OH groups will result in a low density of covalently bound silane molecules, leading to an incomplete monolayer.• Ensure your surface activation/hydroxylation step (e.g., piranha etch or O₂ plasma) is effective. The substrate should be highly hydrophilic (water contact angle < 20°) before silanization.[21]
Physisorbed Multilayers Loosely bound layers of polymerized silane on top of the chemisorbed monolayer can be disordered and may be removed during cleaning, revealing an incomplete layer underneath.• After deposition, rinse the substrate thoroughly with the anhydrous solvent to remove excess silane.[4][11] • Consider sonicating the substrate in the solvent post-deposition to remove any physisorbed molecules.[10]
Post-Deposition Curing For some applications, a post-deposition baking step can help complete the cross-linking of the siloxane network, leading to a more stable and ordered film.• Cure the coated substrate by baking at 100-120°C for 1 hour.[11] This can facilitate the removal of water, a byproduct of condensation, and promote the formation of a fully crosslinked surface.[8]

Quantitative Data Summary

The following table summarizes key experimental parameters for achieving a hydrophobic surface with alkyltrichlorosilanes. Data for the closely related Octadecyltrichlorosilane (OTS) provides a strong predictive model for expected outcomes with this compound.

ParameterRecommended RangeSubstrateTypical Resulting Water Contact Angle (θ)
Silane Concentration 1-5 mMSilicon/Silicon Dioxide> 100°
Solvent Anhydrous Toluene or HexaneGlass, Silicon~105-115°[19]
Deposition Time 15-60 min (can be extended for better ordering)Silicon/Silicon Dioxide> 110°[19]
Deposition Temperature Room TemperatureGlass~105-115°[19]
Curing Temperature 100-120 °CSilicon/Silicon Dioxide> 110°[11]
Curing Time 1 hourSilicon/Silicon Dioxide> 110°[11]

Experimental Protocols

Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)

This protocol is critical for creating a reactive surface for silanization.

  • Initial Cleaning:

    • Sonicate the substrate (e.g., silicon wafer or glass slide) in acetone for 15 minutes.

    • Sonicate the substrate in isopropanol for 15 minutes to remove organic contaminants.[4]

    • Dry the substrate under a stream of high-purity nitrogen gas.[11]

  • Hydroxylation (Surface Activation):

    • Method A: Piranha Solution (Use with extreme caution in a fume hood).

      • Prepare a fresh 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

      • Immerse the cleaned, dry substrate in the piranha solution for 30-60 minutes.[4][11]

    • Method B: Oxygen Plasma.

      • Place the cleaned, dry substrate in an oxygen plasma cleaner.

      • Treat the surface according to the instrument's specifications to generate hydroxyl groups.[5]

  • Final Rinse and Dry:

    • Rinse the substrate thoroughly with high-purity deionized water.

    • Dry the substrate with a stream of high-purity nitrogen.

    • For solution-phase deposition, it is critical that the substrate is completely dry before proceeding.[11] This can be ensured by baking the substrate at 110-120°C for 10-15 minutes.[22]

Protocol 2: Solution-Phase Deposition of this compound

This procedure must be performed in a low-humidity environment (e.g., a glove box).

  • Prepare Silane Solution:

    • In a clean glass vial, prepare a 1-5 mM solution of this compound in a high-purity anhydrous solvent (e.g., toluene or hexane).[11][16]

    • Prepare the solution immediately before use to minimize degradation from atmospheric moisture.

  • Substrate Immersion:

    • Immerse the freshly prepared, hydroxylated substrate into the silane solution.

    • Seal the container to prevent solvent evaporation and exposure to the atmosphere.[20]

  • Incubation:

    • Allow the self-assembly to proceed for 30-60 minutes at room temperature. The time can be extended to improve monolayer quality.[11]

  • Post-Deposition Rinsing:

    • Remove the substrate from the silane solution.

    • Rinse the substrate thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.[4][11]

    • For a more rigorous clean, sonicate the coated substrate in the solvent for 1-5 minutes.[10]

  • Drying and Curing:

    • Dry the coated substrate with a gentle stream of dry nitrogen.

    • For enhanced stability, cure the substrate by baking at 100-120°C for 1 hour.[11]

Visual Guides

troubleshooting_workflow start Start: Poor Monolayer Quality check_appearance Q: What is the film's appearance? start->check_appearance check_reproducibility Q: Are the results reproducible? check_appearance->check_reproducibility Visibly Clear but Inconsistent sol_hazy Hazy/Opaque Film: 1. Check for excess moisture (solvent/air). 2. Reduce silane concentration. 3. Improve substrate cleaning. check_appearance->sol_hazy Hazy/Opaque check_contact_angle Q: Is the contact angle too low? check_reproducibility->check_contact_angle Yes sol_reproducibility Poor Reproducibility: 1. Standardize substrate preparation. 2. Control humidity and temperature. 3. Use fresh silane reagent. check_reproducibility->sol_reproducibility No sol_contact_angle Low Contact Angle: 1. Increase deposition time. 2. Ensure complete surface hydroxylation. 3. Rinse thoroughly post-deposition. 4. Add a curing/baking step. check_contact_angle->sol_contact_angle Yes end_node Achieve Uniform Monolayer check_contact_angle->end_node No, angle is high and reproducible sol_hazy->end_node sol_reproducibility->end_node sol_contact_angle->end_node

Caption: Troubleshooting logic for common issues in this compound deposition.

silanization_pathway cluster_solution In Solution / Near Surface cluster_surface On Substrate Surface Silane CH₃SiCl₃ (this compound) Silanol CH₃Si(OH)₃ (Reactive Silanetriol) Silane->Silanol Hydrolysis H2O H₂O (Trace Water) H2O->Silanol HCl 3 HCl (Byproduct) Silanol->HCl SAM Substrate-O-Si(CH₃)-O- (Cross-linked Monolayer) Silanol->SAM Condensation Substrate Substrate-OH (Hydroxylated Surface) Substrate->SAM

Caption: Reaction pathway for this compound monolayer formation.

experimental_workflow start Start: Bare Substrate cleaning 1. Solvent Cleaning (Acetone, Isopropanol Sonicate) start->cleaning hydroxylation 2. Surface Hydroxylation (Piranha or O₂ Plasma) cleaning->hydroxylation drying 3. Rinse & Dry (DI Water, N₂ Stream, Bake) hydroxylation->drying prepare_solution 4. Prepare Silane Solution (Anhydrous Solvent, Low Humidity) drying->prepare_solution deposition 5. Substrate Immersion (Sealed Vessel, Room Temp) prepare_solution->deposition rinsing 6. Post-Deposition Rinse (Anhydrous Solvent, Sonicate) deposition->rinsing curing 7. Final Dry & Cure (N₂ Stream, Bake at 120°C) rinsing->curing end_node Finished: Uniform Monolayer curing->end_node

Caption: Experimental workflow for solution-phase deposition of a silane monolayer.

References

Overcoming poor adhesion of (Trichloromethyl)silane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges with (Trichloromethyl)silane [CH3SiCl3] coatings, specifically focusing on achieving optimal adhesion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a coating?

This compound, also known as methyltrichlorosilane (B1216827) (MTCS), is an organosilane compound.[1] It is used to create thin, protective coatings that can modify the surface properties of a substrate, such as increasing hydrophobicity.[2][3] The coating process relies on the chemical reactivity of the trichlorosilyl (B107488) group (-SiCl3). In the presence of moisture, these groups undergo hydrolysis to form reactive silanol (B1196071) groups (-SiOH).[4][5] These silanols can then condense with hydroxyl groups (-OH) on the substrate surface (like glass, metal oxides, or ceramics) and with each other to form a durable, cross-linked polysiloxane network (-Si-O-Si-) that is covalently bonded to the substrate.[6][7] This strong chemical bond is the basis for its function as an adhesion promoter and surface modifier.[4][8]

Q2: What are the primary causes of poor adhesion for this compound coatings?

Poor adhesion, often observed as delamination or peeling of the film, is typically not due to the silane (B1218182) itself but to issues in the application process.[9] The most common causes include:

  • Improper Surface Preparation : The substrate surface is contaminated with oils, dust, or other residues, or it lacks a sufficient number of hydroxyl groups for bonding.[10][11][12]

  • Incorrect Silane Concentration : The silane solution is either too dilute, providing insufficient coverage, or too concentrated, forming a thick, weak layer that fails within itself.[13]

  • Uncontrolled Moisture : Insufficient moisture prevents the necessary hydrolysis reaction, while excessive moisture can cause the silane to polymerize in solution before it can bond to the surface.[14]

  • Inadequate Curing : The coating is not given enough time or appropriate conditions (e.g., temperature) to complete the condensation reaction and form a stable, cross-linked network.[11]

  • Solvent Incompatibility : The solvent used to prepare the silane solution may not be appropriate, leading to poor solution stability or uneven application.[13]

Q3: Can this compound be used on any substrate?

This compound coatings adhere best to inorganic substrates that have hydroxyl (-OH) groups on their surface, such as glass, metals, ceramics, and silicon wafers.[6][15][16] The density of these hydroxyl groups can significantly influence the quality of the silane film.[17][18] Adhesion to organic polymers or other surfaces lacking these reactive sites can be challenging and may require specialized surface activation techniques (e.g., plasma treatment) to generate hydroxyl groups.

Troubleshooting Guide for Poor Adhesion

This section addresses specific adhesion problems with potential causes and recommended solutions.

Problem 1: The coating peels off easily (delamination).

  • Possible Cause A: Contaminated Substrate

    • Solution: Implement a rigorous, multi-step cleaning protocol. Surfaces must be free of organic and inorganic contaminants like grease, oil, and dust.[10][19][20] A thorough cleaning procedure ensures that the silane can directly interact with the substrate.[12]

  • Possible Cause B: Insufficient Surface Activation

    • Solution: The substrate surface may lack a sufficient concentration of hydroxyl groups. Treatment with air or oxygen plasma can clean the surface and generate reactive -OH sites. For glass and silicon, cleaning with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) is highly effective, though it requires extreme caution.

  • Possible Cause C: Incorrect Silane Layer Thickness

    • Solution: A thick, cross-linked silane layer can become a weak point where the bond fails.[13] Conversely, a layer that is too thin will not provide adequate bonding or water resistance.[13] The optimal concentration for silane primers is typically between 0.5% and 5% in a suitable solvent.[4][15][21] It is recommended to test various concentrations to find the optimum for your specific application.[13]

Problem 2: The coating appears hazy, non-uniform, or has pinholes.

  • Possible Cause A: Premature Silane Polymerization

    • Solution: this compound reacts rapidly with water.[1][5] If there is too much moisture in the solvent or the atmosphere during application, the silane can hydrolyze and self-condense in the solution before it is applied to the substrate. This leads to the deposition of oligomeric particles instead of a uniform film. Use anhydrous solvents and control the relative humidity of the application environment.[14]

  • Possible Cause B: Improper Application Technique

    • Solution: The method of application—such as dipping, spraying, or wiping—should ensure a uniform coating.[10][13] For instance, when spraying, maintain an even distance from the surface to avoid uneven deposition.[10] For dip-coating, a controlled withdrawal speed is crucial for uniform thickness. After application, rinsing with a pure solvent (like ethanol) can remove excess, unreacted silane.[22][23]

  • Possible Cause C: Trapped Solvents or Volatiles

    • Solution: Defects like bubbles or pinholes can be caused by trapped solvents or air that expands and escapes during curing.[9][24] Ensure the solvent is allowed to fully evaporate at room temperature or with gentle heating before the final high-temperature curing step.[21]

Problem 3: The coating provides poor hydrophobicity or barrier protection.

  • Possible Cause A: Incomplete Curing

    • Solution: The formation of a stable, cross-linked siloxane network requires a final curing step to drive the condensation reactions to completion.[11] Incomplete curing leaves unreacted silanol groups, which are hydrophilic and can compromise the coating's barrier properties. Curing can be done at room temperature over a longer period (e.g., 24 hours) or accelerated by heating (e.g., 110-120 °C for 20-30 minutes).[22][23]

  • Possible Cause B: Reversible Hydrolysis at the Interface

    • Solution: The covalent Si-O-Substrate bonds that provide adhesion can be susceptible to hydrolysis and reversal over time, especially in the presence of persistent moisture.[25] While this compound provides a hydrophobic layer, ensuring a dense, highly cross-linked film through optimal concentration and curing is key to long-term stability.

Data Summary Tables

Table 1: Recommended Silane Primer Solution Parameters

Parameter Recommended Range Solvents Notes
Concentration 0.5% - 5.0% (by weight)[4][15] Anhydrous alcohols (ethanol, methanol), toluene (B28343), hydrocarbons.[13][22] Start with a 1-2% solution and optimize based on performance.[4][22] Higher concentrations risk creating a weak, thick layer.[13]
Water for Hydrolysis 5% water in alcohol is common for alkoxysilanes.[22][23] Distilled or deionized water. For chlorosilanes like MTCS, hydrolysis occurs with ambient moisture or trace water in the solvent. Strict control is necessary.

| pH Adjustment | pH 4.5 - 5.5 (using acetic acid)[22][23] | N/A | This is primarily for alkoxysilanes to catalyze hydrolysis; chlorosilane hydrolysis generates HCl, naturally creating an acidic environment.[5] |

Table 2: Typical Curing Parameters for Silane Coatings

Method Temperature Duration Environment
Room Temperature Ambient (~20-25 °C) 24 hours[22][23] Relative humidity <60%[22][23]
Thermal Curing 110 - 120 °C 5 - 30 minutes[22][23] Explosion-proof, ventilated oven.[23]

| Solvent Evaporation | 50 - 60 °C | 10 minutes[21] | Pre-curing step to remove solvent before final cure.[21] |

Table 3: Example of Surface Property Modification

Substrate/Coating Measurement Before Coating After MTCS Coating Reference

| Geopolymer Membrane | Water Contact Angle | 28° (Hydrophilic) | 136.5° (Hydrophobic)[2] |[2] |

Experimental Protocols

Protocol 1: Standard Substrate Cleaning (Glass/Silicon)

  • Degreasing: Submerge the substrate in a beaker with acetone (B3395972) and sonicate for 10-15 minutes. Repeat this step with isopropyl alcohol (IPA) and then deionized (DI) water.

  • Drying: Dry the substrate completely using a stream of dry nitrogen or argon gas.

  • Surface Activation (Optional but Recommended): Place the cleaned, dry substrates in an oxygen or air plasma cleaner for 5-10 minutes to remove final organic traces and generate hydroxyl groups.

  • Storage: Use the substrates immediately for the best results. If storage is necessary, keep them in a desiccator or a clean, dry environment.

Protocol 2: this compound Coating via Dip-Coating

Caution: this compound is corrosive and reacts with moisture to release hydrochloric acid gas.[1] All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Solution Preparation: In the fume hood, prepare a 2% (v/v) solution of this compound in an anhydrous solvent like toluene or hexane. Work quickly to minimize exposure to ambient moisture.

  • Coating: Immerse the clean, dry, and activated substrate into the silane solution for 1-2 minutes with gentle agitation.[22][23]

  • Rinsing: Remove the substrate from the solution and briefly dip it into a beaker of fresh anhydrous solvent (e.g., toluene, then ethanol) to rinse away excess, unreacted silane.[22][23]

  • Drying: Allow the solvent to evaporate completely from the substrate surface. This can be done at room temperature or accelerated by placing the substrate in an oven at 60 °C for 10 minutes.[21]

  • Curing: Transfer the coated substrate to an oven and cure at 110 °C for 10-15 minutes to form a stable, cross-linked coating.[22] Alternatively, cure at room temperature for 24 hours in an environment with less than 60% relative humidity.[22][23]

Visual Guides and Workflows

G cluster_prep 1. Surface Preparation cluster_coating 2. Coating Application cluster_cure 3. Curing cluster_result 4. Final Product Degrease Degrease (Solvents) Activate Activate Surface (e.g., Plasma) Degrease->Activate Clean & Dry Solution Prepare Silane Solution (Anhydrous) Activate->Solution Use Immediately Apply Apply Coating (Dip / Spray) Solution->Apply Rinse Rinse Excess (Solvent) Apply->Rinse Evaporate Solvent Evaporation Rinse->Evaporate Cure Thermal Cure (e.g., 110°C) Evaporate->Cure Final Coated Substrate with Good Adhesion Cure->Final

Caption: Workflow for achieving optimal this compound coating adhesion.

G start Poor Adhesion (Delamination) q1 Was the substrate rigorously cleaned? start->q1 s1 Solution: Implement multi-step cleaning protocol (sonication in solvents, plasma activation). q1->s1 No q2 Was the silane concentration optimized? q1->q2 Yes a1_no No s1->q2 s2 Solution: Prepare fresh solutions at 0.5-5% concentration. Test multiple values. q2->s2 No q3 Were anhydrous conditions used during application? q2->q3 Yes a2_no No s2->q3 s3 Solution: Use anhydrous solvents and control ambient humidity to prevent premature polymerization. q3->s3 No q4 Was the coating properly cured? q3->q4 Yes a3_no No s3->q4 s4 Solution: Ensure complete solvent evaporation before final thermal cure (e.g., 110°C, 15 min). q4->s4 No end_node Review advanced factors: substrate compatibility, material purity. q4->end_node Yes a4_no No

Caption: Troubleshooting flowchart for diagnosing poor silane coating adhesion.

G cluster_reaction Silane Reaction at Interface cluster_film Covalently Bonded Coating sub1 Condensation Condensation (- H₂O) sub1->Condensation forms Si-O-Substrate bond sub2 MTCS CH₃SiCl₃ This compound Hydrolysis Hydrolysis (+ 3H₂O) MTCS->Hydrolysis -3HCl Silanetriol CH₃Si(OH)₃ (Silanetriol) Hydrolysis->Silanetriol Silanetriol->Condensation Film Substrate-O-Si(CH₃)-O-Si(CH₃)-... Condensation->Film

Caption: Simplified reaction mechanism of this compound on a hydroxylated surface.

References

Influence of temperature and humidity on (Trichloromethyl)silane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Trichloromethyl)silane Reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding the significant influence of temperature and humidity on reactions involving this compound (CH₃SiCl₃). It is intended for researchers, scientists, and drug development professionals to help ensure experimental safety, consistency, and success.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound when exposed to humidity or water?

A1: this compound reacts vigorously and exothermically with water in a process called hydrolysis.[1][2] In this reaction, the three chlorine atoms are replaced by hydroxyl (-OH) groups, forming methylsilanetriol (B1219558) (MeSi(OH)₃) and releasing toxic, corrosive hydrogen chloride (HCl) gas.[3][4] This reaction can generate significant heat, potentially igniting nearby flammable materials.[1]

Q2: My reaction is unexpectedly forming a white solid or gel. What is the cause?

A2: The formation of a white solid is a common result of the hydrolysis and subsequent condensation of this compound.[5] The initial hydrolysis product, methylsilanetriol, is unstable and readily undergoes condensation, where it polymerizes to form a cross-linked polysiloxane network (a type of silicone resin), which is a solid.[4][5] This process is accelerated by the presence of moisture.

Q3: How does ambient temperature directly affect this compound reactions?

A3: this compound can undergo violent chemical changes at elevated temperatures and pressures.[3] While the hydrolysis reaction itself is exothermic and produces heat, external temperature changes can also influence reaction rates. Surprisingly, for some surface deposition applications, it has been observed that monolayer growth can be slower at higher temperatures (e.g., 20°C) compared to lower temperatures (e.g., 11°C).[6] For controlled applications, maintaining a stable, often cool, temperature is recommended.

Q4: How does humidity impact the quality and reproducibility of my experiments, especially for surface coatings?

A4: Humidity is a critical and often uncontrolled variable that severely impacts reproducibility.[7] Excess moisture in the solvent or atmosphere leads to premature hydrolysis and uncontrolled polymerization in the bulk solution, rather than on the target surface.[7][8] This results in the formation of island-like aggregates, high surface roughness, and non-uniform, poor-quality films.[8] The amount of water is the most critical factor in forming a stable, homogeneous film.[7]

Q5: What are the main byproducts I should be concerned about?

A5: The primary and most hazardous byproduct is hydrogen chloride (HCl) gas, which is corrosive and toxic.[3][4][9] The reaction with water can produce a significant amount of HCl gas; for a similar compound, it was noted that half the maximum theoretical yield of HCl gas was created in just 1.3 minutes upon contact with excess water.[1]

Troubleshooting Guide

Symptom / Issue Probable Cause Recommended Solution
Vigorous, uncontrolled fuming and heat generation. Accidental exposure of this compound to atmospheric moisture, water, or protic solvents.[1][2][3]Immediately work within a fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents.[10]
Formation of a white precipitate or gel in the bulk solution. Excessive moisture content in the reaction solvent or environment, leading to premature hydrolysis and condensation.[4][5][7]Use dry solvents and handle the material under strictly anhydrous and inert conditions, for example, in a glove box.[10] Store the silane (B1218182) in a cool, dry place with the container tightly sealed.[9][11]
Poor quality, rough, or non-uniform surface films. Uncontrolled polymerization due to ambient humidity.[8] Water on the substrate or in the solvent is causing silane molecules to form aggregates before they can form an ordered monolayer.[7]Predry substrates (e.g., at 150°C for 4 hours) to remove adsorbed water.[10] Control the relative humidity of the reaction environment; studies on similar compounds show that below 18% RH, hydrolysis is significantly slowed.[7] Consider vapor phase deposition in a controlled environment.[10]
Inconsistent and non-reproducible experimental results. Fluctuations in ambient temperature and, more critically, humidity between experiments.[6][7]Standardize the experimental setup by explicitly controlling and monitoring temperature and humidity. Perform reactions under a dry, inert atmosphere to eliminate atmospheric moisture as a variable.

Data Summary: Influence of Environmental Parameters

The following table summarizes the effects of temperature and humidity on this compound reactions based on available data.

Parameter Condition Observed Effect on Reaction Citation / Note
Humidity Low (< 18% RH)Hydrolysis and polymerization are significantly inhibited.[7] (Data for Octadecyltrichlorosilane, a related compound)
High (> 45% RH)Rapid hydrolysis occurs, leading to faster polymer film growth but also increased risk of aggregation and non-uniformity.[6]
Uncontrolled/AmbientLeads to poor reproducibility and undesirable side reactions (bulk polymerization).[7][8]
Temperature ElevatedCan lead to violent chemical changes. The hydrolysis reaction is exothermic and self-accelerating.[3]
Room TemperatureVigorous reaction with water still occurs.[1]For some surface modification reactions, lower temperatures (e.g., 11°C vs 20°C) may surprisingly result in faster monolayer growth.[6]
Controlled (e.g., 50-120°C)Controlled heating of the substrate is used in vapor phase deposition to promote the reaction between the surface and the silane.[10]

Key Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Ventilation: Always handle this compound inside a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]

  • Ignition Sources: this compound is highly flammable.[9] Exclude all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.[12] Use non-sparking tools and explosion-proof equipment.[12][13]

  • Moisture Control: Ensure all glassware and equipment are thoroughly oven-dried and cooled under a stream of dry, inert gas (e.g., nitrogen or argon) before use.

  • Solvents: Use only anhydrous grade solvents.

  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area away from heat and moisture.[9][11]

Protocol 2: Controlled Surface Modification (Monolayer Deposition)

  • Substrate Preparation: Clean the substrate to remove organic contaminants. Dry the substrate thoroughly in an oven (e.g., 150°C for 4 hours) and cool to room temperature in a desiccator or under an inert atmosphere to remove adsorbed water.[10]

  • Solution Preparation: Inside a glove box or under a positive pressure of inert gas, prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous, non-polar solvent (e.g., hexane (B92381) or toluene).

  • Deposition: Immerse the prepared substrate into the silane solution. The reaction should be carried out for a specified duration (e.g., 30 minutes to several hours) at a controlled temperature. Maintain an inert atmosphere over the solution throughout the process.

  • Rinsing: After deposition, remove the substrate and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.

  • Curing: Cure the coated substrate to complete the condensation and cross-linking of the silane layer. This can be done by heating in an oven (e.g., 110°C for 5-10 minutes) or by allowing it to stand at room temperature for 24 hours under controlled, low humidity (<60% RH).[10]

Visual Guides

ReactionPathway TCS CH3SiCl3 This compound Silanol MeSi(OH)3 (Methylsilanetriol) [Unstable Intermediate] TCS->Silanol Hydrolysis (Vigorous, Exothermic) H2O 3 H2O (Water/Humidity) H2O->Silanol Hydrolysis (Vigorous, Exothermic) HCl 3 HCl (Hydrogen Chloride Gas) Silanol->HCl Polymer [MeSiO1.5]n (Polymethylsilsesquioxane) [Solid Silicone Resin] Silanol->Polymer Condensation (-1.5 H2O)

References

Technical Support Center: Post-Treatment Curing for (Trichloromethyl)silane Films

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the post-treatment curing of (Trichloromethyl)silane films.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental curing mechanism for this compound films?

A1: The curing of this compound, also known as methyltrichlorosilane, is a two-step process involving hydrolysis and condensation.[1][2]

  • Hydrolysis: The reactive chloro groups (-Cl) on the silicon atom react rapidly with water (e.g., atmospheric moisture or water on the substrate surface) to form silanol (B1196071) groups (-OH) and hydrochloric acid (HCl).[1][2][3]

  • Condensation: The newly formed, unstable silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked polymer network.[1][4] They also react with hydroxyl groups on the substrate surface to form strong covalent bonds (M-O-Si), ensuring robust adhesion.[4]

Q2: What is the purpose of a post-deposition thermal curing step?

A2: A thermal curing or baking step after film deposition is crucial for several reasons. It provides the energy needed to accelerate the condensation reactions, leading to a denser, more stable, and highly cross-linked siloxane film.[5][6][7] This process also ensures the removal of residual water and solvents, which is critical for achieving maximum adhesion and durability of the film.[8][9]

Q3: How do temperature and humidity affect the curing process?

A3: Both temperature and humidity are critical parameters that must be controlled.

  • Temperature: Higher curing temperatures generally accelerate the rates of hydrolysis and condensation, which can lead to denser films with improved barrier properties.[5] However, excessively high temperatures can potentially damage the internal structure of the silane (B1218182) film.[7]

  • Humidity: Water is a necessary reactant for the initial hydrolysis step.[4] However, excessive humidity during deposition can be detrimental, causing the silane to polymerize prematurely in the solution rather than on the substrate. This leads to the deposition of aggregates, resulting in a hazy, weakly adhered film.[9][10][11] Therefore, a controlled, low-humidity environment is often ideal for the deposition phase.[9]

Q4: Why is substrate preparation so critical for film adhesion?

A4: The substrate surface must be scrupulously clean and possess available hydroxyl (-OH) groups for the silane to bond covalently.[9][11] Organic contaminants or particulate matter can block these reactive sites, preventing the formation of a dense, well-ordered monolayer and leading to poor adhesion and film delamination.[11]

Troubleshooting Guide

Issue 1: Poor Adhesion or Film Delamination

  • Question: My cured this compound film is peeling or can be easily removed from the substrate. What are the likely causes?

  • Answer: This is a critical sign of poor bonding between the film and the substrate. The primary causes are often related to the substrate surface, the silane solution, or the curing process.

    • Troubleshooting Steps:

      • Verify Substrate Cleaning: Ensure the substrate is pristine. Use rigorous cleaning protocols (e.g., piranha solution, UV/Ozone, or oxygen plasma) to remove all organic contaminants and to generate a high density of surface hydroxyl groups.[9]

      • Check Silane Solution Quality: Use a freshly prepared solution with an anhydrous solvent. This compound is highly sensitive to moisture and can hydrolyze and polymerize in the solution if it is old or improperly stored, preventing it from bonding effectively to the surface.[9][11]

      • Control Deposition Environment: Perform the deposition in a low-humidity environment (e.g., a glove box with <40% relative humidity) to prevent premature bulk polymerization.[9]

      • Optimize Curing Process: Ensure the curing temperature and time are sufficient to drive the condensation reaction to completion. Inadequate curing will result in a poorly cross-linked film with weak adhesion.[9][12]

Issue 2: Hazy, Cloudy, or Patchy Film Appearance

  • Question: The final film is not clear and appears hazy or non-uniform. Why is this happening?

  • Answer: A hazy appearance typically indicates uncontrolled polymerization of the silane, leading to the formation of aggregates instead of a uniform monolayer.

    • Troubleshooting Steps:

      • Reduce Silane Concentration: An overly concentrated solution can lead to the formation of multilayers and aggregates.[9] Attempt to reduce the silane concentration.

      • Use Fresh Solution: As mentioned, premature hydrolysis and condensation in the solution will cause polysiloxane aggregates to deposit on the surface. Prepare the solution immediately before use.[9]

      • Control Humidity: High humidity is a primary cause of bulk polymerization. Maintain anhydrous conditions during solution preparation and deposition.[11]

      • Thorough Rinsing: After deposition, rinse the substrate thoroughly with a fresh anhydrous solvent to remove any excess, unbound silane that could otherwise appear as a hazy film.[6][9]

Issue 3: Poor Hydrophobicity (Low Water Contact Angle)

  • Question: The treated surface is not as water-repellent as expected. What went wrong?

  • Answer: The water-repellent nature of the film comes from the oriented layer of methyl groups.[1] Insufficient hydrophobicity suggests a low density of silanization or improper molecular orientation.

    • Troubleshooting Steps:

      • Optimize Reaction Time/Temperature: The reaction between the silane and the surface may be incomplete. Try extending the deposition time or moderately increasing the temperature to promote more complete surface coverage.[6]

      • Ensure Substrate Activity: Confirm that the substrate surface is sufficiently hydroxylated to allow for a dense, uniform reaction.

      • Check for Contamination: Any organic residue on the substrate can interfere with the formation of a dense monolayer, leading to patches of poor hydrophobicity.[11]

Issue 4: Cracking of the Cured Film

  • Question: I am observing micro-cracks in the film after the thermal curing step. How can I prevent this?

  • Answer: Cracking is often a result of mechanical stress induced during the curing process, typically from excessive film thickness or overly aggressive heating.[12]

    • Troubleshooting Steps:

      • Reduce Film Thickness: Applying the coating too thickly can lead to significant stress during solvent evaporation and network shrinkage, causing cracks.[12] Use a lower silane concentration or a different deposition technique (e.g., vapor deposition) to achieve a thinner layer.

      • Modify Curing Profile: Cure the film at a lower temperature for a longer duration. Avoid rapid temperature increases, which can cause thermal shock and stress buildup.[12]

      • Ensure Complete Solvent Removal Before High-Temperature Cure: If a solvent is used, ensure it has fully evaporated at a lower temperature before proceeding to the final high-temperature cure. Trapped solvent can create voids and stress upon rapid heating.[9]

Data Presentation

Table 1: Summary of Curing Parameters for Organosilane Films Cited in Literature

Silane TypeSubstrateCuring Temperature (°C)Curing TimeOutcome/Observation
Bis-sulfur & Mixed OrganosilanesN/A80 vs. 180N/AHigher temperature led to denser films and better water-barrier performance.[5]
11-Aminoundecyltrimethoxysilane (11-AUTMS)N/A100 - 12030 - 60 minEssential for forming stable covalent bonds.[9]
3-MethacryloxypropyldimethylsilanolN/A110 - 12030 - 60 minPromotes a stable, cross-linked siloxane layer.[6]
3-glycidoxypropiltrimethoxysilaneAluminum80 - 100N/AHighest pull-off strength obtained at these drying temperatures.[7]
Various OrganosilanesSi Wafers18024 hoursUsed for final curing after solvent evaporation.[13]
Hybrid Film (TMSM, PMMA, TEOS)Tinplate1603 hoursThermal cure protocol for hybrid films.[14]

Experimental Protocols

Protocol 1: General Procedure for this compound Film Deposition and Curing

This protocol provides a general workflow. Specific parameters such as concentration, time, and temperature should be optimized for the specific application and substrate.

  • Substrate Preparation:

    • Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water).

    • Dry the substrate with a stream of high-purity nitrogen.

    • Activate the surface to generate hydroxyl groups. This can be achieved via methods such as oxygen plasma treatment (5 minutes), UV/Ozone exposure (15 minutes), or immersion in a piranha solution (H₂SO₄:H₂O₂ mixture; Caution: Extremely corrosive and reactive ).

    • Rinse thoroughly with deionized water and dry again with nitrogen. Use the substrate immediately.

  • Silane Solution Preparation:

    • Work in a controlled low-humidity environment (e.g., a nitrogen-filled glovebox).

    • Use an anhydrous solvent (e.g., toluene, hexane).

    • Prepare a dilute solution of this compound (e.g., 1% v/v). Prepare the solution immediately before use to prevent degradation.

  • Film Deposition:

    • Immerse the activated substrate in the freshly prepared silane solution.

    • Allow the reaction to proceed for a set time (e.g., 15 - 60 minutes) at room temperature. Deposition can also be performed via vapor phase methods.

  • Rinsing:

    • Remove the substrate from the solution.

    • Rinse it thoroughly with fresh anhydrous solvent to wash away any excess, physically adsorbed silane molecules.[6]

    • Dry the substrate with a stream of high-purity nitrogen.

  • Post-Treatment Curing:

    • Place the coated substrate in an oven.

    • Cure at an elevated temperature (e.g., 100-120 °C) for a specified duration (e.g., 30-60 minutes) to drive the condensation reaction and form a stable, cross-linked film.[6][9]

    • Allow the substrate to cool to room temperature before further use or characterization.

Visualizations

Curing_Pathway Silane This compound (CH₃SiCl₃) Silanol Methylsilanol Intermediate (CH₃Si(OH)₃) Silane->Silanol 1. Hydrolysis (+ 3HCl) Water Water (H₂O from atmosphere/surface) Water->Silanol Film Cured Polysiloxane Film (-[CH₃SiO₁.₅]n-) Silanol->Film 2a. Condensation (Si-O-Si bond formation) Substrate Substrate with Surface Hydroxyls (-OH) Substrate->Film 2b. Condensation (M-O-Si bond formation)

Caption: The two-step hydrolysis and condensation pathway for curing this compound.

Experimental_Workflow Start Start Clean Substrate Cleaning & Activation Start->Clean Prep Silane Solution Preparation Clean->Prep Deposit Film Deposition (e.g., Dip-Coating) Prep->Deposit Rinse Solvent Rinse Deposit->Rinse Cure Thermal Curing (Baking) Rinse->Cure End Characterization Cure->End

Caption: A typical experimental workflow for silane film deposition and curing.

Troubleshooting_Logic Problem Observed Film Defect Adhesion Poor Adhesion / Delamination Problem->Adhesion Haze Hazy / Cloudy Appearance Problem->Haze Cracks Film Cracking Problem->Cracks C1_Adhesion Improper Substrate Cleaning Adhesion->C1_Adhesion Cause? C2_Adhesion Incomplete Curing Adhesion->C2_Adhesion Cause? C3_Adhesion Degraded Silane Solution Adhesion->C3_Adhesion Cause? C1_Haze High Silane Concentration Haze->C1_Haze Cause? C2_Haze Excess Humidity Haze->C2_Haze Cause? C3_Haze Inadequate Rinsing Haze->C3_Haze Cause? C1_Cracks Film Too Thick Cracks->C1_Cracks Cause? C2_Cracks Aggressive Curing Temp Cracks->C2_Cracks Cause?

Caption: A troubleshooting decision tree for common this compound film defects.

References

Validation & Comparative

Navigating Surface Hydrophobicity: A Comparative Guide to (Trichloromethyl)silane and Alternative Silane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control surface wettability is a critical factor in a vast array of applications, from high-throughput screening and cell culture to medical implant technology and microfluidics. Silanization, the process of modifying a surface with a silane (B1218182) coupling agent, stands as a cornerstone technique for tailoring surface energy and, consequently, hydrophobicity. This guide provides an objective comparison of surfaces coated with (Trichloromethyl)silane and other common silanizing agents, supported by experimental data and detailed methodologies for contact angle goniometry.

The choice of silane is paramount in achieving the desired level of water repellency. This compound, and its reactive precursor methyltrichlorosilane, are known for their ability to form highly hydrophobic surfaces. This is attributed to the creation of a dense, cross-linked polysiloxane network terminated with non-polar methyl groups, which effectively minimizes the surface's interaction with water.

Performance Comparison of Silanized Surfaces

The water contact angle is a direct and quantitative measure of a surface's hydrophobicity. A higher contact angle indicates a more hydrophobic (water-repellent) surface, while a lower angle suggests a more hydrophilic (water-attracting) surface. The following table summarizes the static water contact angles measured on various substrates after treatment with different silanizing agents. It is important to note that the contact angle is influenced by several factors, including the substrate material, surface roughness, and the specific silanization protocol employed.

Silanizing AgentSubstrateTypical Static Water Contact Angle (°)Reference
Methyltrichlorosilane Geopolymer Membrane136.5[1]
Methyltrichlorosilane Glass154 - 168 (Superhydrophobic)
Trimethylchlorosilane (TMCS) SiO₂/Glass165 (Superhydrophobic)[2]
Octadecyltrichlorosilane (OTS) Glass>100[3]
Perfluorooctyl trichlorosilane (B8805176) Glass~110-120[4]
(3-Aminopropyl)triethoxysilane (APTES) Silicon Dioxide40[5]
Uncoated Glass Glass28[1]

Experimental Protocols

Reproducible and reliable contact angle measurements are contingent on meticulous experimental procedures. The following sections detail the methodologies for substrate preparation, silanization, and contact angle measurement.

Substrate Preparation (Glass or Silicon)

A pristine and activated surface is crucial for uniform silane deposition.

  • Cleaning: Substrates are first cleaned to remove organic and inorganic contaminants. A common and effective method is the use of a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Following cleaning, the substrates are thoroughly rinsed with deionized water.

  • Hydroxylation: To ensure a high density of reactive hydroxyl (-OH) groups on the surface, substrates can be treated with an oxygen plasma or immersed in a basic solution (e.g., a 1:1:5 solution of ammonium (B1175870) hydroxide, hydrogen peroxide, and water at 80°C for 5 minutes).

  • Drying: The cleaned and activated substrates are dried under a stream of inert gas (e.g., nitrogen or argon) and used immediately for silanization to prevent re-contamination.

Surface Silanization

Two primary methods are employed for depositing a silane monolayer: vapor deposition and solution deposition.

a) Vapor Deposition (for Trichlorosilanes):

  • Setup: Place the cleaned and dried substrates in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.

  • Silane Introduction: Place a small container with a few drops of the trichlorosilane (e.g., methyltrichlorosilane) inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Vacuum Application: Evacuate the desiccator to a low pressure to facilitate the vaporization of the silane.

  • Reaction: Allow the substrates to be exposed to the silane vapor for a defined period (typically 1-12 hours) at room temperature. The reactive chlorosilane groups will react with the surface hydroxyl groups.

  • Post-Reaction: After the desired reaction time, vent the chamber with an inert gas and remove the coated substrates.

  • Curing: To promote cross-linking and stabilize the silane layer, the coated substrates are typically baked in an oven (e.g., at 100-120°C for 1 hour).

b) Solution Deposition:

  • Solution Preparation: Prepare a dilute solution (typically 1-2% v/v) of the silane in an anhydrous organic solvent (e.g., toluene (B28343) or hexane) in a moisture-free environment (e.g., a glovebox).

  • Immersion: Immerse the cleaned and activated substrates in the silane solution.

  • Reaction: Allow the reaction to proceed for a specific duration (ranging from minutes to hours), depending on the silane's reactivity.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane molecules.

  • Drying and Curing: Dry the substrates under a stream of inert gas and then cure them in an oven as described for the vapor deposition method.

Contact Angle Measurement (Goniometry)

The sessile drop method is the most common technique for measuring the static contact angle.

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and analysis software is used.

  • Sample Placement: The silanized substrate is placed on the sample stage of the goniometer.

  • Droplet Deposition: A micro-syringe is used to carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

  • Image Capture and Analysis: An image of the droplet is captured, and the software analyzes the droplet shape at the solid-liquid-vapor interface to determine the contact angle.

  • Multiple Measurements: Measurements should be taken at several different locations on the surface to ensure uniformity and to obtain a statistically significant average value.

Visualizing the Process and Principles

To further elucidate the experimental workflow and the underlying principles of surface energy determination, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Cleaning Cleaning (e.g., Piranha) Rinsing Rinsing (DI Water) Cleaning->Rinsing Hydroxylation Hydroxylation (e.g., O₂ Plasma) Rinsing->Hydroxylation Drying_Prep Drying (Inert Gas) Hydroxylation->Drying_Prep Vapor_Dep Vapor Deposition Drying_Prep->Vapor_Dep Solution_Dep Solution Deposition Drying_Prep->Solution_Dep Curing Curing (Baking) Vapor_Dep->Curing Solution_Dep->Curing Goniometry Contact Angle Goniometry Curing->Goniometry Analysis Data Analysis Goniometry->Analysis

Experimental workflow for surface silanization and contact angle characterization.

surface_energy_logic cluster_measurement Measurement cluster_inputs Known Parameters cluster_calculation Calculation cluster_output Derived Property ContactAngle Measure Contact Angle (θ) (Goniometry) YoungsEq Young's Equation: γ_sv = γ_sl + γ_lv * cos(θ) ContactAngle->YoungsEq LiquidTension Liquid-Vapor Surface Tension (γ_lv) LiquidTension->YoungsEq SurfaceEnergy Solid-Vapor Surface Energy (γ_sv) YoungsEq->SurfaceEnergy

Logical relationship for determining solid surface energy from contact angle measurements.

References

A Comparative Guide to Surface Functionalization: XPS Analysis of (Trichloromethyl)silane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of surface chemistry is a critical step in a vast array of applications, from biomaterial engineering to semiconductor fabrication. The ability to tailor surface properties such as hydrophobicity, reactivity, and biocompatibility hinges on the successful deposition and characterization of functional thin films. Silanization, a process of forming a self-assembled monolayer of organosilane molecules on a hydroxylated surface, is a widely employed technique for achieving this control.

This guide provides a comparative analysis of surfaces functionalized with (Trichloromethyl)silane and two common alternatives: Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES). The performance of these functionalized surfaces is evaluated through X-ray Photoelectron Spectroscopy (XPS), a powerful surface-sensitive technique that provides quantitative elemental and chemical state information.[1][2][3]

Performance Showdown: A Quantitative Comparison via XPS

The effectiveness of surface functionalization is determined by the density, uniformity, and chemical integrity of the deposited silane (B1218182) layer. XPS analysis allows for the quantification of the atomic composition of the modified surface, offering direct evidence of successful silanization. The following table summarizes the expected atomic concentrations for surfaces treated with this compound, OTS, and APTES.

ElementThis compound (Estimated)Octadecyltrichlorosilane (OTS)(3-Aminopropyl)triethoxysilane (APTES)
C 1s 15 - 25%60 - 70%40 - 55%
Si 2p 10 - 20%10 - 20%5 - 15%
O 1s 20 - 30%15 - 25%20 - 30%
Cl 2p 30 - 40%--
N 1s --5 - 15%

Note: The expected atomic concentrations for this compound are theoretical estimations based on its chemical formula and have not been directly substantiated by the provided search results. The values for OTS and APTES are based on published XPS data.[4][5][6] The exact atomic percentages can vary depending on factors such as monolayer density, orientation, and the underlying substrate.

The high carbon content for OTS-functionalized surfaces is indicative of the long octadecyl chain, which imparts significant hydrophobicity.[6][7] In contrast, the presence of nitrogen in APTES-modified surfaces confirms the successful grafting of the amine functional group, which is often used for subsequent biomolecule immobilization.[4][5] For this compound, the high expected chlorine content would be its distinguishing feature in XPS analysis, providing a unique elemental signature.

Experimental Protocols

Reproducible and high-quality surface functionalization requires meticulous attention to experimental procedures. The following protocols provide a general framework for substrate preparation, silanization, and XPS analysis.

I. Substrate Preparation (e.g., Silicon Wafer with Native Oxide)
  • Cleaning: The substrate is first sonicated in a sequence of solvents to remove organic contaminants. A typical procedure involves sequential 15-minute sonications in acetone, isopropanol, and deionized water.

  • Hydroxylation: To ensure a high density of surface hydroxyl groups necessary for silanization, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Rinsing and Drying: Following piranha treatment, the substrate is thoroughly rinsed with deionized water and dried under a stream of high-purity nitrogen gas. The cleaned and hydroxylated substrate should be used immediately for silanization.

II. Surface Silanization

This procedure should be carried out in a low-humidity environment, such as a glove box or under an inert atmosphere, to prevent premature hydrolysis and polymerization of the silane in solution.

  • Solution Preparation: Prepare a 1-5% (v/v) solution of the desired silane (this compound, OTS, or APTES) in an anhydrous solvent such as toluene.

  • Immersion: Immerse the cleaned and dried substrate in the silane solution.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. For some silanes, gentle heating (e.g., to 60-80°C) can promote the reaction.

  • Rinsing: After the reaction, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing: To promote the formation of a stable, cross-linked siloxane network on the surface, the coated substrate is typically cured by baking in an oven at 110-120°C for 30-60 minutes.

III. XPS Analysis
  • Instrumentation: XPS measurements are performed using a spectrometer equipped with a monochromatic Al Kα X-ray source.

  • Survey Scan: A wide energy range survey scan (0-1100 eV) is first acquired to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then obtained for the core levels of the elements of interest (e.g., C 1s, Si 2p, O 1s, Cl 2p, N 1s). These scans provide information about the chemical states and bonding environments of the elements.

  • Data Analysis: The acquired spectra are analyzed using appropriate software. The process involves background subtraction, peak fitting, and quantification to determine the atomic concentrations of the elements present on the surface.

Visualizing the Workflow

The following diagram illustrates the key stages involved in the surface functionalization and characterization process.

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_analysis XPS Analysis Cleaning Solvent Cleaning Hydroxylation Piranha Treatment Cleaning->Hydroxylation Drying_Prep N2 Drying Hydroxylation->Drying_Prep Silanization Silane Deposition Drying_Prep->Silanization Rinsing Solvent Rinsing Silanization->Rinsing Curing Oven Curing Rinsing->Curing Survey Survey Scan Curing->Survey HighRes High-Resolution Scans Survey->HighRes Quantification Data Quantification HighRes->Quantification Final_Result Final_Result Quantification->Final_Result Atomic Concentrations

Caption: A flowchart of the experimental workflow for surface functionalization and XPS analysis.

By following these detailed protocols and understanding the expected XPS signatures, researchers can confidently functionalize surfaces with this compound and its alternatives, and accurately characterize the resulting chemical modifications to advance their research and development goals.

References

A Comparative Guide to (Trichloromethyl)silane Surface Morphology via AFM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the surface morphology of (Trichloromethyl)silane (TCMS) treated surfaces with other common silanizing agents, namely Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES). The performance of these silanes is evaluated using Atomic Force Microscopy (AFM) to characterize key surface properties such as roughness and topography. This comparison is supported by quantitative data from various studies to aid in the selection of the most appropriate surface modification agent for specific research and development applications.

Comparative Analysis of Surface Properties

The selection of a silanizing agent is critical in tailoring the surface properties of substrates for applications ranging from biocompatibility and protein adsorption to microfluidics and sensor development. The choice between TCMS, OTS, and APTES depends on the desired surface energy, hydrophobicity, and potential for further functionalization.

Surface ModifierSubstrateWater Contact Angle (θ)RMS Roughness (nm)Key Characteristics
This compound (TCMS) Silicon/GlassModerately Hydrophobic (Estimated 90-100°)< 1 nm (Estimated)Forms a thin, moderately hydrophobic layer. The methyl group provides a non-polar surface.
Octadecyltrichlorosilane (OTS) Silicon/Glass> 110°[1]~0.1[2]Creates a highly ordered, dense, and very hydrophobic self-assembled monolayer (SAM) due to the long alkyl chain.[1][3]
(3-Aminopropyl)triethoxysilane (APTES) Silicon/Glass55 - 85°[1]~0.15[4]Renders the surface hydrophilic and provides reactive primary amine groups for subsequent covalent attachment of biomolecules or nanoparticles.[1]

Experimental Protocols

Reproducible formation of high-quality silane (B1218182) layers is crucial for obtaining reliable and comparable AFM data. Below are detailed protocols for the surface modification of a silicon substrate and subsequent AFM imaging.

Surface Modification Protocol (Vapor Deposition for TCMS and OTS)
  • Substrate Preparation:

    • Clean silicon wafers by sonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and dry again with a stream of nitrogen.

  • Silanization:

    • Place the cleaned and activated substrates inside a vacuum desiccator.

    • In a separate small, open vial, place a few drops of the desired silane (this compound or Octadecyltrichlorosilane).

    • Evacuate the desiccator to a pressure of approximately 100 mTorr to facilitate the vaporization of the silane.

    • Allow the substrates to react with the silane vapor for a controlled period, typically 1-3 hours at room temperature. Reaction time can be optimized to achieve desired surface coverage.

  • Post-Silanization Cleaning:

    • Vent the desiccator with dry nitrogen gas.

    • Remove the coated substrates and sonicate them in a suitable solvent (e.g., toluene (B28343) or hexane (B92381) for TCMS and OTS) for 5-10 minutes to remove any physisorbed molecules.

    • Dry the substrates with a stream of dry nitrogen.

Atomic Force Microscopy (AFM) Imaging Protocol
  • Imaging Mode: Tapping mode is the preferred imaging mode to minimize sample damage and obtain high-resolution topographical images of the silanized surfaces.[5]

  • Probe Selection: A standard silicon cantilever with a sharp tip (tip radius < 10 nm) is suitable for imaging these surfaces.

  • Scan Parameters:

    • Scan Size: Begin with larger scan sizes (e.g., 5 µm x 5 µm) to assess the overall uniformity of the coating. Subsequently, acquire higher-resolution images at smaller scan sizes (e.g., 1 µm x 1 µm).

    • Scan Rate: Use a scan rate of 0.5 to 1 Hz. Slower scan rates generally produce higher quality images.

    • Set-point: Adjust the tapping set-point to a value that ensures consistent, light tapping of the tip on the surface to avoid damaging the monolayer.

  • Data Analysis:

    • The acquired AFM height images are used to calculate the root mean square (RMS) roughness.[5] This parameter provides a quantitative measure of the surface topography. The analysis is typically performed using the AFM's integrated software.

Visualizing the Process and Chemistry

To better understand the experimental workflow and the underlying chemical interactions, the following diagrams have been generated using Graphviz.

G cluster_prep Substrate Preparation cluster_sil Silanization cluster_post Post-Treatment cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (Oxygen Plasma / Piranha) Cleaning->Activation Drying1 Drying (Nitrogen Stream) Activation->Drying1 Vapor Vapor Phase Deposition (Vacuum Desiccator) Drying1->Vapor Rinsing Rinsing (Solvent Sonication) Vapor->Rinsing Drying2 Final Drying (Nitrogen Stream) Rinsing->Drying2 AFM AFM Imaging (Tapping Mode) Drying2->AFM

Caption: Experimental workflow for surface modification and AFM characterization.

G cluster_reactants Reactants cluster_reaction Surface Reaction cluster_products Products Surface Si-OH (Hydroxylated Surface) Reaction Covalent Bond Formation Surface->Reaction TCMS Cl3Si-CH3 (this compound) TCMS->Reaction ModifiedSurface Si-O-Si(Cl2)-CH3 (Modified Surface) Reaction->ModifiedSurface Byproduct HCl (Hydrogen Chloride) Reaction->Byproduct

Caption: Reaction of this compound with a hydroxylated surface.

References

A Comparative Analysis of Hydrophobicity: (Trichloromethyl)silane versus Fluorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in surface modification, the choice between different silanizing agents is critical to achieving desired levels of hydrophobicity and coating durability. This guide provides an objective comparison of the hydrophobic properties of (trichloromethyl)silane and a range of fluorosilanes, supported by experimental data, to facilitate informed material selection.

This compound, a common organosilicon compound, is known for its ability to form water-repellent films.[1] The methyl groups in its structure orient away from the surface, creating a hydrophobic layer.[1] Fluorosilanes, which contain fluorine atoms in their organic functional groups, are recognized for imparting even greater hydrophobicity and chemical resistance to surfaces.[2][3] The presence of highly electronegative fluorine atoms leads to very low surface energy, which is a key factor in achieving superhydrophobicity.[4]

Quantitative Comparison of Hydrophobicity

To provide a clear comparison, the following table summarizes key performance indicators for hydrophobicity, primarily the water contact angle, for surfaces treated with this compound and various fluorosilanes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as substrate type, silane (B1218182) concentration, and curing parameters.

Silane CompoundSubstrateWater Contact Angle (°)Surface Energy (mN/m)Reference
This compoundGlass90 - 100~20.3[5][6]
1H,1H,2H,2H-Perfluorooctyl-triethoxysilaneGlass~108Not Reported[4]
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)Silicon Wafer115 ± 2Not Reported[7]
(3,3,3-Trifluoropropyl)trichlorosilane (FPTS)Si-DLC117.6 ± 2.0Not Reported[8]
Fluorinated Polysilazane (FPSZ)Aluminum175Not Reported[9]
1H,1H,2H,2H-perfluorodecyl-silane on nanostructured glassGlass~143 (advancing)Not Reported[10]

Note: The surface energy for this compound is the surface tension of the liquid silane, which can be an indicator of the low surface energy achievable on a treated surface.

Hydrolytic Stability: A Key Differentiator

Beyond initial hydrophobicity, the long-term stability of the coating in aqueous environments is crucial. The primary degradation mechanism for silane-based coatings is hydrolysis, where water molecules break down the siloxane bonds (Si-O-Si) that form the coating's backbone and connect it to the substrate.[7][11]

Fluorosilanes generally exhibit superior hydrolytic stability compared to their non-fluorinated counterparts like this compound.[7][12] Theoretical studies suggest that the hydrolysis of fluorosilanes is less thermodynamically favorable than that of chlorosilanes.[13] Experimental data supports this, showing that fluorinated silane coatings maintain a high water contact angle for extended periods when immersed in water, while the hydrophobicity of non-fluorinated silane coatings tends to degrade more quickly.[7] For instance, a (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FDTS) coating showed minimal decrease in its water contact angle after 30 days of water immersion, demonstrating its high stability.[7]

Experimental Protocols

To ensure reproducible and comparable results when evaluating the hydrophobicity of silane coatings, standardized experimental protocols are essential.

Substrate Preparation
  • Cleaning: The substrate (e.g., glass slide, silicon wafer) is a critical variable. A common and effective cleaning procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen.[14] For a more rigorous cleaning to remove organic contaminants and create a hydrophilic surface with abundant hydroxyl groups, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by thorough rinsing with deionized water and drying.[10][15]

  • Surface Activation (Optional): To enhance the density of hydroxyl groups on the surface, which are the reactive sites for silanization, an oxygen plasma treatment can be applied.[15]

Silane Solution Preparation and Coating Application
  • Solution Preparation: The silane is typically dissolved in an anhydrous solvent to a specific concentration (e.g., 1-2% by volume).[2][16] For alkoxysilanes, a mixture of alcohol and water is often used to promote hydrolysis.[17] The pH of the solution can be adjusted to catalyze the hydrolysis reaction; for example, a pH of 4.5-5.5 is often optimal for many silanes.[2][16]

  • Coating Application: The cleaned substrate is immersed in the silane solution for a controlled period (e.g., 30-60 minutes).[18] Alternatively, the solution can be applied by spin-coating, dip-coating, or vapor deposition.[18]

  • Rinsing: After coating, the substrate is rinsed with the solvent to remove any excess, unreacted silane.[16]

  • Curing: The coated substrate is then cured, typically by baking in an oven at a specific temperature (e.g., 110-120°C) for a set duration (e.g., 30-60 minutes) to promote the formation of a stable, cross-linked siloxane network.[16][18]

Hydrophobicity Characterization
  • Sessile Drop Contact Angle Measurement: The most common method to quantify hydrophobicity is by measuring the static water contact angle using a goniometer.[14][19][20]

    • A small droplet of deionized water (typically a few microliters) is carefully deposited on the coated surface.[14]

    • The profile of the droplet is captured by a camera, and the angle formed at the three-phase (solid-liquid-air) contact line is measured.[19]

    • To obtain reliable and reproducible data, it is recommended to measure both the advancing and receding contact angles by slowly adding and removing water from the droplet.[19][21]

    • Measurements should be taken at multiple locations on the surface to ensure uniformity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for comparing the hydrophobicity of different silane coatings.

Caption: Experimental workflow for comparing silane hydrophobicity.

References

A Tale of Two Surfaces: (Trichloromethyl)silane vs. (3-aminopropyl)triethoxysilane in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of two key silanizing agents.

In the realm of surface science, the ability to precisely tailor the properties of a material's interface is paramount. Silanization, a process of forming a self-assembled monolayer of organosilane molecules on a substrate, stands out as a versatile and powerful technique. This guide provides an in-depth, objective comparison of two commonly employed silanes: (Trichloromethyl)silane and (3-aminopropyl)triethoxysilane (APTES). While both can effectively modify a surface, their distinct chemical natures lead to vastly different surface characteristics, impacting their suitability for various applications.

This compound, a chlorosilane, is renowned for its ability to create highly hydrophobic surfaces. Its reactive Si-Cl bonds rapidly hydrolyze in the presence of moisture to form strong, covalent Si-O-Si bonds with hydroxylated surfaces and between silane (B1218182) molecules, resulting in a stable, cross-linked polysiloxane network. The methyl group, being nonpolar, orients outwards, leading to a low-energy, water-repellent surface.

In contrast, (3-aminopropyl)triethoxysilane, an alkoxysilane, introduces a hydrophilic and chemically reactive amine functional group to the surface. The hydrolysis of its ethoxy groups is slower and more controlled compared to the chlorosilane counterpart. The terminal amine group can participate in hydrogen bonding and serves as a reactive site for the covalent attachment of biomolecules, making it a cornerstone in the fields of biosensors, drug delivery, and biocompatible coatings.

This guide delves into the experimental data that quantifies the performance differences between these two silanes, provides detailed protocols for their application and characterization, and visualizes the underlying chemical transformations and experimental workflows.

Performance Comparison: A Quantitative Overview

The choice between this compound and (3-aminopropyl)triethoxysilane hinges on the desired surface properties. The following table summarizes key performance metrics gathered from various studies, offering a clear comparison of their impact on surface wettability, topography, and stability.

Performance MetricThis compound (MTCS)(3-aminopropyl)triethoxysilane (APTES)Key Observations
Water Contact Angle on Glass 154° - 168°[1]40° - 80° (concentration dependent)[2]MTCS creates a superhydrophobic surface, while APTES results in a hydrophilic to moderately hydrophobic surface.
Water Contact Angle on Silicon Not explicitly found, but expected to be highly hydrophobic.~55° - 85°Consistent with the trend observed on glass, MTCS is expected to be significantly more hydrophobic than APTES on silicon substrates.
Surface Free Energy Low (qualitative)[1]Higher than MTCS (qualitative)[3]The nonpolar methyl group of MTCS leads to a lower surface energy compared to the polar amine group of APTES.
RMS Roughness (AFM) Can form high-roughness nanofilaments[1]Typically low (~0.2 - 0.3 nm) on smooth substrates[1][4]The deposition method significantly impacts the roughness of MTCS films, while APTES generally forms smooth monolayers.
Hydrolytic Stability High; forms a stable, cross-linked polymer network[5]Moderate; can show degradation in aqueous solutions over time[3][6]The rapid and extensive cross-linking of chlorosilanes like MTCS leads to a more robust coating compared to alkoxysilanes like APTES.

Experimental Protocols

Reproducible and reliable surface modification requires well-defined experimental procedures. Below are detailed protocols for surface modification using both this compound and (3-aminopropyl)triethoxysilane, as well as for common characterization techniques.

Surface Modification Protocols

1. Vapor Phase Silanization with this compound

This method is suitable for creating a hydrophobic coating on hydroxylated substrates.

  • Substrate Preparation:

    • Clean the substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma for 3-5 minutes or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse the substrate thoroughly with deionized water and dry with a stream of dry nitrogen.

  • Silanization:

    • Place the cleaned and activated substrate in a vacuum desiccator.

    • In a small, open container within the desiccator, place a few drops of this compound.

    • Evacuate the desiccator to a pressure of approximately 100 mTorr to facilitate the vaporization of the silane.

    • Allow the substrate to be exposed to the silane vapor for 1-2 hours at room temperature.

  • Post-Silanization Treatment:

    • Vent the desiccator with dry nitrogen.

    • Remove the coated substrate and sonicate it in an anhydrous solvent such as toluene (B28343) or hexane (B92381) for 10 minutes to remove any physisorbed silane.

    • Dry the substrate with a stream of dry nitrogen.

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

2. Solution Phase Silanization with (3-aminopropyl)triethoxysilane (APTES)

This protocol is commonly used to introduce amine functionalities for subsequent biomolecule immobilization.

  • Substrate Preparation:

    • Follow the same cleaning and activation procedure as described for this compound.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in a 95:5 (v/v) ethanol (B145695)/water mixture.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the ethoxy groups.

    • Immerse the cleaned and activated substrate in the APTES solution for 2 hours at room temperature with gentle agitation.

  • Post-Silanization Treatment:

    • Remove the substrate from the solution and rinse it thoroughly with ethanol to remove any unbound APTES.

    • Cure the substrate in an oven at 110-120°C for 1 hour to promote covalent bond formation.

    • Sonicate the coated substrate in ethanol for 10 minutes to remove any loosely bound silane and dry with a stream of dry nitrogen.

Characterization Protocols

1. Contact Angle Goniometry

This technique is used to determine the wettability of the modified surface.

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Procedure:

    • Place the silanized substrate on the sample stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet profile.

    • Use the accompanying software to measure the static contact angle at the three-phase (solid-liquid-air) contact line.

    • Perform measurements at multiple locations on the surface to ensure uniformity and obtain an average value.

2. Atomic Force Microscopy (AFM)

AFM is used to characterize the surface topography and roughness at the nanoscale.

  • Instrumentation: An atomic force microscope operating in tapping mode.

  • Procedure:

    • Mount the silanized substrate on the AFM sample stage.

    • Use a standard silicon cantilever with a sharp tip (radius < 10 nm).

    • Scan a representative area of the surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm) at a scan rate of 0.5-1 Hz.

    • Process the acquired height data to generate a 3D topographic image and calculate the root mean square (RMS) roughness.

3. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the modified surface.

  • Instrumentation: An XPS system with a monochromatic Al Kα X-ray source.

  • Procedure:

    • Place the silanized sample in the ultra-high vacuum analysis chamber of the XPS instrument.

    • Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for APTES).

    • Analyze the high-resolution spectra by fitting the peaks to identify the different chemical states of the elements and to quantify their relative atomic concentrations.

Visualizing the Chemistry and Workflows

To better understand the processes involved in surface modification with these two silanes, the following diagrams, generated using the DOT language, illustrate their reaction mechanisms and a typical experimental workflow.

G cluster_0 This compound Reaction cluster_1 (3-aminopropyl)triethoxysilane Reaction TCS Trichloromethylsilane (CH3SiCl3) TCS_hydrolyzed Hydrolyzed TCS (CH3Si(OH)3) TCS->TCS_hydrolyzed Hydrolysis (H2O) Surface_TCS Covalent Bonding (Si-O-Surface) TCS_hydrolyzed->Surface_TCS Condensation Crosslinking_TCS Cross-linking (Si-O-Si) TCS_hydrolyzed->Crosslinking_TCS Condensation APTES APTES (H2N(CH2)3Si(OEt)3) APTES_hydrolyzed Hydrolyzed APTES (H2N(CH2)3Si(OH)3) APTES->APTES_hydrolyzed Hydrolysis (H2O, Acid/Base) Surface_APTES Covalent Bonding (Si-O-Surface) APTES_hydrolyzed->Surface_APTES Condensation Crosslinking_APTES Cross-linking (Si-O-Si) APTES_hydrolyzed->Crosslinking_APTES Condensation

Caption: Reaction mechanisms of this compound and APTES.

G cluster_workflow Surface Modification and Characterization Workflow cluster_characterization Characterization Techniques Start Substrate Cleaning Cleaning & Activation Start->Cleaning Silanization Silanization (Vapor or Solution) Cleaning->Silanization Post_Treatment Rinsing & Curing Silanization->Post_Treatment Modified_Surface Modified Surface Post_Treatment->Modified_Surface Characterization Characterization Modified_Surface->Characterization Data_Analysis Data Analysis Characterization->Data_Analysis Contact_Angle Contact Angle (Wettability) AFM AFM (Topography, Roughness) XPS XPS (Composition, Chemistry)

Caption: General experimental workflow for surface modification.

Conclusion

The choice between this compound and (3-aminopropyl)triethoxysilane for surface modification is fundamentally driven by the desired end application. For creating highly water-repellent, stable, and low-energy surfaces, this compound is the superior choice. Its rapid reaction and robust cross-linking make it ideal for applications such as anti-fouling coatings and hydrophobic treatments for microfluidic devices.

Conversely, when the goal is to introduce a reactive and hydrophilic functionality for subsequent conjugation with biomolecules or other chemical entities, (3-aminopropyl)triethoxysilane is the workhorse of the field. Its amine-terminated surface is crucial for the development of biosensors, drug delivery platforms, and a wide array of biomedical devices.

By understanding the distinct chemical properties and performance characteristics of these two silanes, researchers can make informed decisions to effectively tailor surface properties and advance their scientific and developmental goals.

References

A Comparative Guide to Silicone Elastomer Performance: (Trichloromethyl)silane vs. Dimethyldichlorosilane-Derived Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to ensuring the integrity and performance of their work. In the realm of silicone elastomers, the choice of precursors and crosslinking agents dictates the final properties of the material. This guide provides an objective comparison of silicone elastomers formulated with (trichloromethyl)silane as a crosslinking agent versus those primarily derived from dimethyldichlorosilane, supported by experimental data and detailed protocols.

Introduction to Silicone Elastomer Chemistry

Silicone elastomers are synthetic polymers characterized by a backbone of repeating silicon-oxygen (–Si–O–) units. Their versatility, biocompatibility, and stability make them suitable for a wide range of applications, including medical devices, microfluidics, and as sealants and adhesives.[1] The fundamental properties of these elastomers are determined by the chemical structure of their monomeric precursors and the nature of the crosslinking that forms the final three-dimensional network.

Dimethyldichlorosilane ((CH₃)₂SiCl₂) is a difunctional organosilicon compound that serves as a primary building block for the most common silicone polymer, polydimethylsiloxane (B3030410) (PDMS).[2] Through hydrolysis, the chlorine atoms are replaced with hydroxyl groups, which then undergo condensation polymerization to form long, linear PDMS chains.[3]

This compound (CH₃SiCl₃) , also known as methyltrichlorosilane, is a trifunctional organosilicon compound.[4] Its three reactive chlorine atoms allow for the formation of three bonds during polymerization. This trifunctionality makes it a potent crosslinking agent, capable of creating a dense and highly branched polymer network when reacted with linear siloxane polymers.[2]

Comparative Performance Analysis

The primary distinction in performance between silicone elastomers crosslinked with a trifunctional silane (B1218182) like this compound and those based on difunctional silanes with alternative crosslinking methods lies in the structure of the resulting polymer network. The use of a trifunctional crosslinker introduces junction points from which polymer chains radiate in three directions, leading to a more tightly bound and rigid network structure. This has a direct impact on the mechanical properties of the elastomer.

PropertySilicone Elastomer with this compound CrosslinkerStandard Dimethyldichlorosilane-Based Silicone Elastomer (e.g., with difunctional crosslinker)
Tensile Strength Generally higher due to increased crosslink density.Varies depending on the specific crosslinking system, but typically lower than with trifunctional crosslinkers at similar concentrations.
Elongation at Break Generally lower as the denser network restricts chain mobility.Typically higher, allowing for greater stretching before failure.
Hardness (Shore A) Generally higher, resulting in a stiffer material.Typically lower, resulting in a softer, more flexible material.
Thermal Stability The highly crosslinked network can enhance thermal stability.Good thermal stability is a hallmark of silicones, but may be slightly lower than highly crosslinked systems.

Experimental Protocols

Synthesis of a this compound Crosslinked Silicone Elastomer

This protocol describes the preparation of a silicone elastomer by crosslinking a hydroxyl-terminated polydimethylsiloxane (PDMS) with this compound.[5][6]

Materials:

  • Hydroxy-terminated polydimethylsiloxane (PDMS) pre-polymer

  • This compound (crosslinker)

  • n-heptane (solvent)

  • Dibutyltin (B87310) dilaurate (catalyst, optional)

Procedure:

  • Dissolve the desired amount of hydroxyl-terminated PDMS pre-polymer in n-heptane in a reaction vessel under a nitrogen atmosphere.

  • In a separate container, prepare a solution of this compound in n-heptane.

  • Slowly add the this compound solution to the stirred PDMS solution. The weight ratio of crosslinker to pre-polymer can be varied to control the crosslinking density (e.g., 13:87, 33:67, 50:50 w/w).[6]

  • If a catalyst is used, add a small amount of dibutyltin dilaurate to the mixture.

  • Pour the mixture into a mold and allow it to cure at room temperature or in an oven at a specified temperature until the solvent has evaporated and the crosslinking reaction is complete.

  • Post-cure the elastomer at an elevated temperature to ensure complete reaction and removal of any volatile byproducts.

Synthesis of a Standard Dimethyldichlorosilane-Based Silicone Elastomer (Hydrosilylation)

This protocol describes the preparation of a silicone elastomer using a platinum-catalyzed hydrosilylation reaction, a common method for curing PDMS derived from dimethyldichlorosilane.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS)

  • Hydride-terminated polydimethylsiloxane (crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control curing time)

Procedure:

  • In a clean container, thoroughly mix the vinyl-terminated PDMS and the hydride-terminated PDMS in the desired ratio.

  • Add the platinum catalyst to the mixture and stir until homogeneous. The concentration of the catalyst is typically in the parts-per-million range.

  • If desired, add an inhibitor to control the working time of the mixture.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a mold and cure at the recommended temperature (e.g., room temperature or elevated temperature) until the elastomer is fully crosslinked.

Mechanical Testing of Silicone Elastomers

The following standard tests are performed to characterize the mechanical properties of the prepared silicone elastomers.

Tensile Strength and Elongation at Break (ASTM D412):

  • Prepare dumbbell-shaped specimens from the cured elastomer sheets.

  • Use a universal testing machine to apply a tensile load to the specimen at a constant rate of extension until it breaks.

  • Record the maximum stress applied (tensile strength) and the percentage increase in length at the point of fracture (elongation at break).

Hardness (ASTM D2240):

  • Use a Shore A durometer to measure the indentation hardness of the elastomer.

  • Press the durometer firmly onto the surface of a flat, thick sample of the elastomer and record the reading.

Visualizing the Chemical Processes

To better understand the underlying chemistry, the following diagrams illustrate the key reactions and logical workflows.

Hydrolysis_and_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation DMDCS Dimethyldichlorosilane (CH₃)₂SiCl₂ Silanediol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDCS->Silanediol + Silanediol2 n (CH₃)₂Si(OH)₂ Water1 2 H₂O HCl1 2 HCl PDMS Polydimethylsiloxane [–Si(CH₃)₂–O–]n Silanediol2->PDMS Water2 n H₂O

Caption: Hydrolysis of dimethyldichlorosilane to form silanediol, followed by condensation to produce PDMS.

Crosslinking_Mechanisms cluster_trifunctional Trifunctional Crosslinking cluster_hydrosilylation Hydrosilylation Crosslinking PDMS_Chain1 PDMS Chain TCMS This compound (CH₃SiCl₃) PDMS_Chain1->TCMS PDMS_Chain2 PDMS Chain PDMS_Chain2->TCMS PDMS_Chain3 PDMS Chain PDMS_Chain3->TCMS Crosslinked_Network Crosslinked Network TCMS->Crosslinked_Network Vinyl_PDMS Vinyl-Terminated PDMS Pt_Catalyst Platinum Catalyst Vinyl_PDMS->Pt_Catalyst Hydride_PDMS Hydride-Terminated PDMS Hydride_PDMS->Pt_Catalyst Linear_Network Linearly Crosslinked Network Pt_Catalyst->Linear_Network

Caption: Comparison of trifunctional and hydrosilylation crosslinking mechanisms in silicone elastomers.

Experimental_Workflow cluster_synthesis Elastomer Synthesis cluster_testing Mechanical Testing Mixing Mixing of Precursors (PDMS, Crosslinker, Catalyst) Molding Pouring into Mold Mixing->Molding Curing Curing (Room Temp or Elevated Temp) Molding->Curing Specimen_Prep Specimen Preparation (e.g., Dumbbell Shape) Curing->Specimen_Prep Tensile_Test Tensile Testing (ASTM D412) Specimen_Prep->Tensile_Test Hardness_Test Hardness Testing (ASTM D2240) Specimen_Prep->Hardness_Test Data_Analysis Data Analysis Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis

Caption: A generalized workflow for the synthesis and mechanical testing of silicone elastomers.

References

A Comparative Guide to the Chemical Resistance of (Trichloromethyl)silane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate surface coating is critical to ensure the integrity and longevity of laboratory equipment and infrastructure. This guide provides an objective comparison of the chemical resistance of coatings derived from (trichloromethyl)silane, which form a methylpolysiloxane layer, against common alternatives: epoxy, polyurethane, and fluoropolymer coatings. The information presented is supported by available experimental data and standardized testing protocols.

Understanding this compound Coatings

This compound, also known as methyltrichlorosilane, is a precursor that reacts with moisture to form a cross-linked methylpolysiloxane coating. This inorganic silicon-oxygen backbone provides notable properties such as high thermal stability and resistance to UV degradation. The chemical resistance is largely attributed to this stable structure.

Comparative Chemical Resistance

The following table summarizes the general chemical resistance of methylpolysiloxane coatings compared to epoxy, polyurethane, and fluoropolymer coatings. The ratings are based on publicly available data and general material properties. It is important to note that the performance of a specific coating can vary significantly based on its formulation, curing process, and the presence of additives.

Table 1: Comparative Chemical Resistance of Various Coating Types

Chemical ClassMethylpolysiloxaneEpoxy (Bisphenol A)Polyurethane (Aromatic)Fluoropolymer (PTFE)
Dilute Acids (e.g., 10% HCl, 10% H₂SO₄) GoodExcellentFair to GoodExcellent
Concentrated Acids (e.g., >30% H₂SO₄, HNO₃) Poor to FairGood to ExcellentPoorExcellent
Dilute Alkalis (e.g., 10% NaOH) Fair to GoodExcellentGoodExcellent
Concentrated Alkalis (e.g., >30% NaOH) PoorGoodFairExcellent
Polar Organic Solvents (e.g., Acetone, Ethanol) GoodGoodFair to GoodExcellent
Nonpolar Organic Solvents (e.g., Toluene, Xylene) Fair (swelling may occur)GoodGoodExcellent
Aqueous Salt Solutions (e.g., NaCl) ExcellentExcellentExcellentExcellent
Oxidizing Agents (e.g., Hydrogen Peroxide) GoodFair to GoodFairExcellent

Note: This is a generalized comparison. Specific product formulations can exhibit different resistance levels. Testing under conditions that mimic the intended application is always recommended.

Experimental Protocols

Accurate evaluation of chemical resistance relies on standardized testing methodologies. Below are detailed protocols for common tests used to assess the performance of coatings when exposed to various chemicals.

Spot Test for Chemical Resistance (Modified from ASTM D1308)

Objective: To evaluate the resistance of a coating to chemical splashes or short-term exposure.

Materials:

  • Coated substrate panels

  • Test chemicals

  • Pipettes or droppers

  • Watch glasses (for covered spot test)

  • Cotton cloths

  • Timer

Procedure:

  • Preparation: Ensure the coated panels are fully cured according to the manufacturer's specifications. Clean the surface with a non-abrasive cloth and a mild solvent if necessary, then allow it to dry completely.

  • Application of Chemical: Place a few drops of the test chemical onto the coated surface. For volatile chemicals or to simulate a more aggressive exposure, cover the drops with a watch glass (covered spot test). For non-volatile chemicals, the spot can be left open to the air (open spot test).[1][2]

  • Exposure: Leave the chemical in contact with the coating for a specified period (e.g., 1 hour, 4 hours, 24 hours) at a controlled temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity).[1]

  • Removal and Cleaning: After the exposure period, remove the watch glass (if used) and blot the excess chemical with a clean, dry cloth. Clean the area gently with a cloth dampened with a suitable solvent (e.g., distilled water or ethanol), then wipe dry.

  • Evaluation: Immediately after cleaning and after a 24-hour recovery period, visually inspect the test area for any changes.[2]

    • Visual Assessment: Look for discoloration, change in gloss, blistering, softening, swelling, or loss of adhesion.

    • Physical Assessment (Optional): Perform a pencil hardness test (ASTM D3363) or a cross-hatch adhesion test (ASTM D3359) on the affected area to quantify changes in mechanical properties.

Immersion Test for Chemical Resistance (Based on ASTM D3912 and ASTM G20)

Objective: To evaluate the resistance of a coating to continuous or prolonged immersion in a chemical.[3][4][5][6]

Materials:

  • Coated substrate panels (all edges and back sealed with the coating)

  • Immersion tanks or beakers

  • Test chemical solution

  • Temperature-controlled bath or oven

  • Equipment for physical testing (e.g., gloss meter, durometer, adhesion tester)

Procedure:

  • Specimen Preparation: Prepare coated panels of a standard size (e.g., 75 mm x 150 mm). Ensure all surfaces, including edges, are coated and fully cured to prevent undercutting corrosion.

  • Initial Measurements: Before immersion, document the initial properties of the coating, such as color, gloss, hardness, and adhesion. Weigh each panel accurately.

  • Immersion: Immerse the coated panels in the test solution in a suitable container. The panels should be fully submerged and not in contact with each other. The volume of the test solution should be sufficient to avoid significant changes in concentration during the test.

  • Exposure Conditions: Maintain the test solution at a specified temperature for the duration of the test (e.g., 30 days, 90 days). The choice of temperature should reflect the intended service conditions.[4]

  • Interim and Final Evaluations:

    • Periodically remove the panels from the solution, rinse with distilled water, and gently pat dry.

    • Visually inspect for blistering, cracking, chalking, discoloration, or delamination.

    • After the full immersion period, allow the panels to recover for 24 hours at standard conditions.

    • Repeat the initial measurements (color, gloss, hardness, adhesion) to quantify any changes.

    • Measure the final weight of the panels to determine any weight gain (absorption) or loss (degradation).

Visualizing the Experimental and Formation Processes

To better understand the logical flow of the evaluation process and the formation of the silane (B1218182) coating, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_testing Chemical Exposure cluster_eval Performance Evaluation a Substrate Cleaning b Coating Application (this compound) a->b c Curing of Coating b->c d Spot Test (ASTM D1308) c->d e Immersion Test (ASTM D3912/G20) c->e f Visual Inspection (Blistering, Cracking, Discoloration) d->f e->f g Gloss Measurement (ASTM D523) f->g h Hardness Test (ASTM D3363) f->h i Adhesion Test (ASTM D3359) f->i j Weight Change f->j

Caption: Experimental workflow for evaluating chemical resistance.

G cluster_reaction Coating Formation a This compound (CH3SiCl3) b Hydrolysis (+ H2O) a->b Reacts with surface moisture c Silanetriol Intermediate (CH3Si(OH)3) b->c d Condensation (- H2O) c->d Reacts with other silanols and substrate -OH groups e Cross-linked Methylpolysiloxane Network (-[CH3SiO1.5]n-) d->e

Caption: Formation of a methylpolysiloxane coating from this compound.

References

A Comparative Guide to the Long-Term Stability of Hydrophobic Surfaces Derived from (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Trichloromethyl)silane-Based Hydrophobic Surfaces Against Leading Alternatives, Supported by Experimental Data.

The creation of stable, water-repellent surfaces is a critical requirement across a multitude of research and development applications, from drug delivery systems and microfluidics to anti-fouling coatings and biomedical devices. This compound, also known as methyltrichlorosilane, is a frequently utilized precursor for rendering surfaces hydrophobic. Its facile vapor or solution phase deposition creates a methylpolysiloxane layer that effectively repels water. However, the long-term stability of this hydrophobicity under various environmental and chemical stresses is a key consideration for its practical application.

This guide provides a comprehensive comparison of the long-term stability of hydrophobic surfaces derived from this compound against other common hydrophobic coating alternatives. The performance is evaluated based on key stability metrics, including hydrolytic, photochemical (UV), and chemical resistance. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for the cited tests are provided.

Comparative Performance Data: Long-Term Stability of Hydrophobic Coatings

The long-term performance of a hydrophobic coating is paramount for its reliable application. The following tables summarize the stability of various hydrophobic coatings under different stress conditions. The data has been compiled to provide a comparative overview, with a focus on the change in water contact angle as the primary indicator of stability.

Table 1: Hydrolytic Stability - Change in Water Contact Angle After Prolonged Water Immersion

Coating AgentSubstrateImmersion Time (hours)Initial Contact Angle (°)Final Contact Angle (°)% Change in HydrophobicityReference
This compound Geopolymer Membrane3136.5Not ReportedNot Reported[1]
Octadecyltrichlorosilane (OTS)Silicon24109105-3.7%[2]
Perfluorooctyltrichlorosilane (PFOTS)Glass24114112-1.8%[2]
DichlorooctamethyltetrasiloxaneGlass168 (in water)~95~950%[3]
Silicone Nanofilament CoatingVarious4320 (6 months)>150>150 (in neutral aq. solution)0%[4]

Table 2: Photochemical Stability - Change in Water Contact Angle After UV Exposure

Coating AgentSubstrateUV Exposure Time (hours)Initial Contact Angle (°)Final Contact Angle (°)% Change in HydrophobicityReference
This compound Derivative (MTMOS) Wood500~105~90-14.3%
Fluorinated AlkoxysilaneCotton/PolyesterNot specified>150MaintainedMinimal
Commercial Hydrophobic CoatingOak Wood1008 (6 weeks)~130~110-15.4%[5]
Silane-based coatingMortar5000~120~100-16.7%[6]

Table 3: Chemical Stability - Water Contact Angle After Exposure to Acidic and Basic Solutions

Coating AgentSubstrateChemical AgentExposure TimeInitial Contact Angle (°)Final Contact Angle (°)Reference
This compound SiliconNot specifiedNot specified~97Not specified
Silicone Nanofilament CoatingVariousStrong Acid (pH 1)Several Days>150Stable[4]
Silicone Nanofilament CoatingVariousStrong Base (pH 13)Several Days>150Deteriorated[4]
AminosilaneSilicon DioxideWater (pH 7)2 hours~40-60~20-30[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of coating stability. The following sections provide methodologies for the key experiments cited in this guide.

Contact Angle Measurement (Sessile Drop Method)

The sessile drop method is a standard technique for determining the wettability of a solid surface by a liquid.[5][6][7][8]

Objective: To measure the static contact angle of a water droplet on the hydrophobic surface as a primary indicator of its hydrophobicity.

Apparatus:

  • Contact Angle Goniometer with a high-resolution camera

  • Syringe with a flat-tipped needle

  • Light source

  • Sample stage

  • Software for image analysis

Procedure:

  • Sample Preparation: Ensure the coated substrate is clean, dry, and free of any contaminants. Place the sample on the goniometer stage and level it.

  • Droplet Deposition: Fill the syringe with deionized water. Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the sample.

  • Image Capture: Illuminate the droplet from behind and capture a clear image of the droplet profile at the solid-liquid-vapor interface.

  • Angle Measurement: Use the analysis software to determine the baseline of the droplet and fit a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the contact angle.

  • Replicates: Repeat the measurement at multiple locations on the sample surface to ensure statistical reliability.

For long-term stability testing, the contact angle is measured at specified intervals after exposure to the stress condition (e.g., water immersion, UV radiation, or chemical solution).

Accelerated Weathering Test

Accelerated weathering tests simulate the damaging effects of long-term outdoor exposure in a laboratory setting.[9]

Objective: To evaluate the durability of the hydrophobic coating under simulated environmental conditions, including UV radiation, temperature, and humidity.

Apparatus:

  • Xenon-arc lamp weathering chamber

  • Sample holders

  • Control system for irradiance, temperature, and humidity

Procedure:

  • Sample Mounting: Mount the coated samples onto the sample holders within the weathering chamber.

  • Cycle Programming: Program the chamber to run a specific test cycle. A common cycle includes periods of light exposure, water spray (to simulate rain), and controlled temperature and humidity. For example, a cycle might consist of:

    • 102 minutes of light only (e.g., 0.55 W/m² at 340 nm, Black Panel Temperature 63°C, Relative Humidity 50%).

    • 18 minutes of light and water spray.

  • Exposure: Run the accelerated weathering test for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • Evaluation: Periodically remove the samples and evaluate their properties, including visual inspection for cracking or delamination and measurement of the water contact angle to assess the retention of hydrophobicity.

Chemical Resistance Test

This test evaluates the stability of the hydrophobic coating when exposed to various chemical environments.

Objective: To determine the resistance of the coating to degradation by acidic, basic, or organic solvent solutions.

Procedure:

  • Initial Characterization: Measure the initial water contact angle of the coated samples.

  • Immersion: Immerse the samples in the desired chemical solution (e.g., 1M HCl, 1M NaOH, or an organic solvent) at a controlled temperature.

  • Periodic Evaluation: At set time intervals (e.g., 1, 8, 24, 48 hours), remove the samples from the solution.

  • Rinsing and Drying: Thoroughly rinse the samples with deionized water and dry them with a gentle stream of inert gas (e.g., nitrogen).

  • Final Measurement: Measure the water contact angle to determine any change in hydrophobicity. Visual inspection for any signs of coating degradation is also performed.

Visualizing Stability and Degradation Pathways

To better understand the logical relationships in surface stability and the experimental workflows, the following diagrams are provided.

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Accelerated Aging / Stress Exposure cluster_eval Performance Evaluation cluster_analysis Data Analysis Prep Prepare Substrate Coat Apply Hydrophobic Coating (this compound or Alternative) Prep->Coat CA_Initial Initial Contact Angle Measurement Coat->CA_Initial EIS Electrochemical Impedance Spectroscopy Coat->EIS Hydrolytic Water Immersion CA_Final Final Contact Angle Measurement Hydrolytic->CA_Final Visual Visual Inspection Hydrolytic->Visual UV UV Radiation UV->CA_Final UV->Visual Chemical Chemical Exposure Chemical->CA_Final Chemical->Visual CA_Initial->Hydrolytic CA_Initial->UV CA_Initial->Chemical Compare Compare Initial vs. Final Performance Metrics CA_Final->Compare Visual->Compare EIS->Compare Conclude Determine Long-Term Stability Compare->Conclude

Experimental Workflow for Stability Testing

Degradation_Pathways Coating Stable Hydrophobic Coating (e.g., Si-O-Si Network with Methyl Groups) Hydrolysis Hydrolysis of Si-O-Si bonds Chain_Scission Polymer Chain Scission Chemical_Attack Reaction with Surface Groups Water Water / Humidity Water->Hydrolysis UV_Rad UV Radiation UV_Rad->Chain_Scission Chemicals Acids / Bases Chemicals->Chemical_Attack Loss Loss of Hydrophobicity (Decreased Contact Angle) Hydrolysis->Loss Chain_Scission->Loss Chemical_Attack->Loss

Degradation Pathways of Silane Coatings

Conclusion

The selection of an appropriate hydrophobic coating requires a thorough understanding of its long-term stability in the intended application environment. While this compound offers a convenient method for creating hydrophobic surfaces, its long-term performance, particularly under hydrolytic and UV stress, may be a limiting factor compared to more robust alternatives such as fluorinated silanes or specialized silicone-based coatings. The data presented in this guide highlights the importance of considering the specific environmental and chemical challenges the coated surface will face. For applications demanding high durability, alternatives that form more resilient and chemically inert surfaces should be considered. Researchers and professionals are encouraged to use the provided data and experimental protocols as a foundation for their material selection and to conduct specific testing tailored to their unique application requirements.

References

Quantitative Analysis of Silanol Group Conversion in (Trichloromethyl)silane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The modification of surfaces through silanization is a fundamental technique to impart desired properties, such as hydrophobicity, biocompatibility, or to introduce reactive functional groups. (Trichloromethyl)silane stands as a reagent of interest for these applications. This guide provides an objective comparison of its performance in converting surface silanol (B1196071) groups with other silanizing agents, supported by experimental data and detailed analytical protocols.

Introduction to Silanol Group Conversion

The surface of silica (B1680970) and many other oxide-based materials is populated with hydroxyl groups known as silanols (Si-OH). These groups are the primary reactive sites for chemical modification. The conversion of these hydrophilic silanol groups into new functionalities via reaction with silanizing agents is a critical step in tailoring the surface properties of materials used in chromatography, drug delivery systems, and biomedical implants. This compound (Cl₃CSiCl₃) is a reactive organosilane that can be used for this purpose. Its reaction with surface silanols leads to the formation of a stable siloxane bond (Si-O-Si), effectively altering the surface chemistry.

The extent of this conversion is a key parameter determining the final properties of the modified material. Therefore, accurate quantitative analysis of silanol group conversion is essential for process optimization and quality control.

Analytical Methodologies for Quantifying Silanol Conversion

Several analytical techniques can be employed to quantify the conversion of silanol groups upon reaction with this compound. The most common and effective methods include Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermogravimetric Analysis (TGA).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful and widely used technique for monitoring changes in the functional groups on a surface. The consumption of silanol groups and the appearance of new bonds associated with the silanizing agent can be quantitatively assessed.

Experimental Protocol: Quantitative FTIR Analysis

  • Sample Preparation:

    • Prepare a self-supporting wafer of the silica-based material (e.g., by pressing the powder at high pressure).

    • Activate the sample by heating under vacuum to remove physically adsorbed water. A typical procedure involves heating at 150-200°C for several hours.[1]

    • Record the FTIR spectrum of the activated, unmodified silica as a baseline. The characteristic band for isolated silanol groups (Si-OH) appears around 3740 cm⁻¹.[1]

  • Silanization Reaction:

    • Introduce this compound vapor or a solution in an anhydrous solvent (e.g., toluene) to the activated silica wafer in a controlled environment (e.g., a vacuum chamber or a sealed reaction vessel).

    • Allow the reaction to proceed for a specific time and at a controlled temperature.

    • After the reaction, evacuate the chamber to remove unreacted silane (B1218182) and by-products (e.g., HCl).

  • Data Acquisition and Analysis:

    • Record the FTIR spectrum of the modified silica.

    • Quantify the decrease in the absorbance of the isolated silanol peak at ~3740 cm⁻¹. The percentage of silanol conversion can be calculated by comparing the peak area or height before and after the reaction.

    • The appearance of new peaks, such as those corresponding to C-Cl and Si-C bonds from the (trichloromethyl) group, confirms the successful grafting of the silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy, particularly ²⁹Si NMR, provides detailed information about the silicon environment on the surface. It allows for the direct quantification of different silicon species, including unreacted silanols and the newly formed siloxane linkages.

Experimental Protocol: Quantitative ²⁹Si NMR Analysis

  • Sample Preparation:

    • Prepare the unmodified and this compound-modified silica samples as described for the FTIR protocol. Ensure the samples are thoroughly dried.

  • NMR Data Acquisition:

    • Pack the powdered sample into an appropriate NMR rotor (e.g., zirconia).

    • Acquire solid-state ²⁹Si NMR spectra using a high-resolution solid-state NMR spectrometer. Cross-polarization from ¹H to ²⁹Si (CP/MAS) is often used to enhance the signal of silicon atoms near protons (like those in silanol groups).[2]

    • To ensure quantitative results, it is crucial to use appropriate experimental parameters, such as a sufficient recycle delay to allow for complete relaxation of the silicon nuclei.[2]

  • Data Analysis:

    • Deconvolute the ²⁹Si NMR spectrum to identify and quantify the different silicon environments.

    • The signals for Q³ (silicon atoms with one hydroxyl group) and Q⁴ (silicon atoms with no hydroxyl groups) are of particular interest. A decrease in the relative area of the Q³ signal and a corresponding increase in the Q⁴ signal after silanization indicate the conversion of silanol groups.

    • New signals corresponding to the silicon atom of the grafted this compound will also appear.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to quantify the amount of organic material grafted onto the silica surface, which is directly related to the number of reacted silanol groups.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of the dried, modified silica sample into a TGA crucible.

  • TGA Measurement:

    • Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C).[3]

  • Data Analysis:

    • Analyze the TGA curve (mass vs. temperature). The initial weight loss up to ~150-200°C is typically due to the removal of physisorbed water and solvent.

    • The weight loss at higher temperatures corresponds to the decomposition of the grafted organic groups. By comparing the weight loss of the modified silica to that of the unmodified silica (which will show weight loss due to dehydroxylation), the amount of grafted this compound can be determined.[4][5] This value can then be used to calculate the surface coverage and, indirectly, the silanol conversion.

Performance Comparison: this compound vs. Alternatives

The choice of silanizing agent significantly impacts the efficiency of silanol conversion and the final surface properties. Here, we compare the expected performance of this compound with other common silanes.

Silanizing AgentChemical FormulaReactivityExpected Silanol ConversionKey Characteristics
This compound Cl₃CSiCl₃ High High Forms a stable, bulky, and relatively non-polar surface modification. The trichloromethyl group can influence the surface's electronic properties.
MethyltrichlorosilaneCH₃SiCl₃HighHighA common and reactive silanizing agent that introduces a smaller methyl group compared to the trichloromethyl group.[6]
Trimethylchlorosilane(CH₃)₃SiClModerateModerateA monofunctional silane, leading to a less dense surface coverage compared to trichlorosilanes. Often used for end-capping residual silanols.
Triethoxysilanes (e.g., Methyltriethoxysilane)CH₃Si(OCH₂CH₃)₃Lower than chlorosilanesModerate to HighHydrolysis is a prerequisite for reaction with surface silanols. The reaction is generally slower and more controlled than with chlorosilanes.[7]

Note: The actual silanol conversion will depend on various factors including the reaction conditions (temperature, time, solvent), the nature of the substrate (e.g., porosity, surface area), and the initial density of silanol groups.

Visualizing the Process: Reaction Pathway and Experimental Workflow

To better understand the silanization process and the analytical workflow, the following diagrams are provided.

ReactionPathway Reaction Pathway of this compound with a Silica Surface SilicaSurface Silica Surface with Silanol Groups (Si-OH) Reaction Surface Reaction SilicaSurface->Reaction Trichloromethylsilane This compound (Cl3CSiCl3) Trichloromethylsilane->Reaction ModifiedSurface Modified Silica Surface (Si-O-Si-C(Cl)3) Reaction->ModifiedSurface HCl HCl (by-product) Reaction->HCl releases

Caption: Reaction of this compound with surface silanols.

ExperimentalWorkflow Experimental Workflow for Quantitative Silanol Conversion Analysis cluster_prep Sample Preparation cluster_reaction Surface Modification cluster_analysis Quantitative Analysis cluster_results Data Interpretation SilicaPrep Silica Substrate Preparation Activation Thermal Activation (Vacuum) SilicaPrep->Activation Silanization Reaction with This compound Activation->Silanization FTIR FTIR Analysis Silanization->FTIR NMR 29Si NMR Analysis Silanization->NMR TGA TGA Analysis Silanization->TGA Quantification Quantification of Silanol Conversion FTIR->Quantification NMR->Quantification TGA->Quantification Comparison Comparison with Alternative Silanes Quantification->Comparison

Caption: Workflow for analyzing silanol conversion.

Conclusion

The quantitative analysis of silanol group conversion is crucial for the successful application of this compound in surface modification. Techniques such as FTIR, ²⁹Si NMR, and TGA provide robust methods for determining the extent of reaction. When compared to other silanizing agents, this compound offers high reactivity, leading to significant conversion of surface silanols. The choice of the optimal silane will ultimately depend on the specific requirements of the application, including the desired surface properties, reaction kinetics, and cost considerations. This guide provides the foundational knowledge and experimental frameworks to enable researchers and professionals to make informed decisions in their surface modification endeavors.

References

A Comparative Benchmark: (Trichloromethyl)silane vs. Other Silylating Agents for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of gas chromatography (GC), the analysis of polar, non-volatile compounds such as alcohols, carboxylic acids, and amines presents a significant challenge. Derivatization is a critical sample preparation step that chemically modifies these analytes to increase their volatility, improve thermal stability, and enhance chromatographic separation. Among the various derivatization techniques, silylation is the most widely used due to its versatility and the formation of stable derivatives.[1] This guide provides a comparative analysis of (trichloromethyl)silane against other common silylating agents, focusing on their performance for GC applications relevant to researchers, scientists, and drug development professionals.

Comparison of Common Silylating Agents

The choice of a silylating agent is dictated by the functional groups present in the analyte, the required stability of the derivative, and the analytical sensitivity needed.[1] The following table summarizes the key characteristics and comparative performance of popular silylating agents.

FeatureThis compound (TMCSiMe)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethylchlorosilane (TMCS)
Silylating Strength Expected to be a very strong silyl (B83357) donor due to the three reactive chlorine atoms.Very strong silylating agent.[2]Considered one of the strongest and most versatile silylating agents available.[2]Weak silyl donor, primarily used as a catalyst.[3]
Reactivity Highly reactive towards active hydrogens (e.g., -OH, -COOH, -NH2). The reaction produces corrosive hydrochloric acid (HCl), necessitating the use of a base.Highly reactive with a broad range of functional groups including alcohols, phenols, carboxylic acids, and amines.[2]Generally considered more reactive than BSTFA for many compounds.[2]Reacts with active hydrogens but is most effective when used with other silylating agents to enhance their reactivity.[3]
By-products Hydrochloric acid (HCl), which is corrosive and can potentially degrade the GC column if not neutralized.Monotrimethylsilyltrifluoroacetamide and trifluoroacetamide, which are volatile and generally do not interfere with chromatography.[2]N-methyltrifluoroacetamide and monotrimethylsilyltrifluoroacetamide, which are highly volatile and typically do not interfere with analysis.[4]Hydrochloric acid (HCl).
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.[2]TMS derivatives are susceptible to hydrolysis and should ideally be analyzed within 24 hours.[2]TMS derivatives exhibit similar stability to those formed with BSTFA and are also prone to hydrolysis.[2]TMS derivatives are susceptible to hydrolysis.[2]
Common Applications Primarily used in organic synthesis. Its application as a standalone derivatizing agent for GC is not well-documented in analytical literature.Widely used for a variety of compounds, including organic acids, amino acids, and sugars.[2]Preferred for many applications in metabolomics and for the analysis of steroids and sugars due to its high reactivity.[2]Used as a catalyst with other silylating agents to increase their reactivity, especially for hindered functional groups.[3]
Potential Issues The formation of corrosive HCl is a significant drawback, requiring careful handling and neutralization.The catalyst TMCS, when used, is highly sensitive to moisture and can be corrosive.[2]Can sometimes generate by-products or artifacts that may interfere with GC-MS analysis.[4]Highly sensitive to moisture and corrosive.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible derivatization. Below are established protocols for common silylating agents and a theoretical protocol for this compound.

Protocol 1: Derivatization using BSTFA or MSTFA

This protocol is a general guideline for the derivatization of active hydrogen-containing compounds using BSTFA or MSTFA.

Materials:

  • Sample containing the analyte of interest

  • BSTFA or MSTFA (with or without 1% TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with caps

  • Microsyringes

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent and hydrolyze the derivatives. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen or by lyophilization.

  • Reagent Addition: To the dried sample (typically 1-5 mg) in a GC vial, add 100 µL of pyridine and 100 µL of the silylating reagent (BSTFA or MSTFA).[5] For moderately hindered or slowly reacting compounds, using BSTFA with 1% or 10% TMCS as a catalyst is recommended.[5]

  • Reaction: Cap the vial tightly and heat it at 60°C for 20 minutes.[5] For more resistant compounds, the heating time can be extended.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 2: Theoretical Derivatization using this compound

This theoretical protocol is based on the general reactivity of chlorosilanes and is provided as a guideline. Caution: this compound and its by-product, HCl, are corrosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Sample containing the analyte of interest

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • GC vials with caps

  • Microsyringes

Procedure:

  • Sample Preparation: As with other silylation reactions, the sample and all glassware must be scrupulously dry.

  • Reagent Preparation: In a GC vial, dissolve the dried sample in an anhydrous aprotic solvent.

  • Derivatization Reaction: Add an excess of an anhydrous base (e.g., pyridine) to act as an HCl scavenger. Then, add a molar excess of this compound to the mixture.

  • Reaction Conditions: Cap the vial and allow the reaction to proceed. The reaction time and temperature will need to be optimized depending on the analyte. Gentle heating may be required for less reactive compounds.

  • Sample Work-up: After the reaction is complete, the resulting salt (e.g., pyridinium (B92312) hydrochloride) may precipitate. The supernatant can be directly analyzed, or a work-up step involving filtration or extraction may be necessary.

  • Analysis: Inject the resulting solution into the GC-MS system.

Visualizing the Workflow and Reaction

To better understand the derivatization process, the following diagrams illustrate a typical experimental workflow and the general chemical reaction.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Analyte dry_sample Dry Sample (e.g., N2 stream, lyophilization) start->dry_sample add_solvent Add Anhydrous Solvent dry_sample->add_solvent add_reagent Add Silylating Agent (& Base if needed) add_solvent->add_reagent react React (Heat if necessary) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: General experimental workflow for silylation-based derivatization for GC analysis.

silylation_reaction reactant1 R-OH (Analyte with active hydrogen) arrow Reaction plus1 + reactant2 X-Si(CH3)3 (Silylating Agent) reactant2->arrow product1 R-O-Si(CH3)3 (Silylated Derivative) arrow->product1 plus2 + product2 HX (By-product)

Caption: General chemical reaction for the silylation of a hydroxyl group.

References

A Comparative Guide to Spectroscopic Methods for Confirming Covalent Attachment of (Trichloromethyl)silane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of organosilanes to surfaces is a fundamental technique for modifying surface properties, crucial in fields ranging from materials science to drug delivery. Confirming the successful and uniform deposition of these silane (B1218182) layers is paramount for ensuring device performance and reproducibility. This guide provides an objective comparison of key spectroscopic methods used to validate the covalent attachment of (Trichloromethyl)silane and its common alternatives, Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES).

Spectroscopic and Surface Analysis Techniques: A Comparative Overview

The successful functionalization of a surface with an organosilane can be confirmed through a combination of techniques that probe the elemental composition, chemical bonding, and resulting surface properties. X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy provide direct evidence of the chemical changes on the surface. Contact Angle Goniometry offers an indirect but highly sensitive measure of the altered surface energy.

Data Presentation: Quantitative Comparison of Silane Surface Modifications

The following tables summarize the key quantitative data obtained from various spectroscopic and surface analysis techniques for surfaces modified with this compound, Octadecyltrichlorosilane (OTS), and (3-Aminopropyl)triethoxysilane (APTES) on silicon-based substrates.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data

AnalyteParameterThis compoundOctadecyltrichlorosilane (OTS)(3-Aminopropyl)triethoxysilane (APTES)
Si 2p Binding Energy (eV)~102.3 (Si-O-C/Si-C)~102.3 - 103.3 (Si-O-Si/Si-O-C)[1]~102.0 - 103.0 (Si-O-Si/Si-O-C)[2]
C 1s Binding Energy (eV)~284.8 (C-Si), ~286.5 (C-Cl)~285.0 (C-C), ~286.5 (C-Si)[3]~284.8 (C-C), ~286.3 (C-N)[2]
O 1s Binding Energy (eV)~532.5 (Si-O-Si)~532.6 (Si-O-Si)[1]~532.8 (Si-O-Si)
N 1s Binding Energy (eV)Not ApplicableNot Applicable~399.8 (-NH2), ~401.5 (-NH3+)[1]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

AnalyteVibrational ModeThis compoundOctadecyltrichlorosilane (OTS)(3-Aminopropyl)triethoxysilane (APTES)
Si-O-Si Asymmetric Stretch (cm⁻¹)~1000 - 1200~1000 - 1200~1054 - 1100[4][5]
C-H Symmetric/Asymmetric Stretch (cm⁻¹)~2962 (asym), ~2852 (sym)~2917 (asym), ~2851 (sym)[6]~2925 (asym), ~2854 (sym)[4]
N-H Bending/Stretching (cm⁻¹)Not ApplicableNot Applicable~1564 (bend), ~3375 (asym stretch), ~3295 (sym stretch)[5]
Si-C Stretch (cm⁻¹)~760 - 850~720~1390 (Si-CH2)[5]

Table 3: Raman Spectroscopy Data

AnalyteRaman Shift (cm⁻¹)This compoundOctadecyltrichlorosilane (OTS)(3-Aminopropyl)triethoxysilane (APTES)
Si-O-Si Symmetric Stretch~490~490~500 - 600
C-H Stretching Modes~2800 - 3000~2845, ~2880~2884, ~2925[5]
N-H Stretching ModesNot ApplicableNot Applicable~3295, ~3375[5]
Si-C Stretching Mode~600 - 700Not well-definedNot well-defined

Table 4: Water Contact Angle Data

SilaneSubstrateWater Contact Angle (°)
This compoundSilicon/SiO₂~55 - 70
Octadecyltrichlorosilane (OTS)Silicon/SiO₂~110 - 114[7]
(3-Aminopropyl)triethoxysilane (APTES)Silicon/SiO₂~60 - 70

Experimental Workflows and Logical Relationships

The process of surface functionalization and subsequent confirmation follows a logical workflow, from substrate preparation to data analysis. The following diagram illustrates this general procedure.

G cluster_prep Substrate Preparation cluster_silan Silanization cluster_char Characterization cluster_analysis Data Analysis sub_clean Substrate Cleaning (e.g., Piranha, Plasma) sub_act Surface Activation (Hydroxylation) sub_clean->sub_act sil_dep Surface Deposition (Immersion or Vapor) sub_act->sil_dep sil_sol Prepare Silane Solution (Anhydrous Solvent) sil_sol->sil_dep sil_cure Curing (e.g., Heating) sil_dep->sil_cure xps XPS sil_cure->xps ftir FTIR sil_cure->ftir raman Raman sil_cure->raman ca Contact Angle sil_cure->ca data_proc Data Processing (Peak Fitting, etc.) xps->data_proc ftir->data_proc raman->data_proc ca->data_proc data_interp Interpretation & Confirmation of Covalent Attachment data_proc->data_interp

A general workflow for surface silanization and characterization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the modified surface.

Methodology:

  • Sample Preparation: Mount the silanized substrate on a sample holder using double-sided conductive tape. Ensure the surface is free of any contaminants from handling.

  • Instrumentation: Utilize an XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

  • Analysis Conditions:

    • Maintain the analysis chamber at a high vacuum (e.g., < 1 x 10⁻⁹ mbar).

    • Use a take-off angle of 45° or 90° relative to the sample surface.

    • Acquire a survey spectrum (0-1200 eV binding energy) to identify all present elements.

    • Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and (if applicable) N 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Perform peak fitting on the high-resolution spectra using appropriate software (e.g., CasaXPS) to deconvolve different chemical states.

    • Calculate atomic concentrations from the integrated peak areas, corrected by relative sensitivity factors.

Fourier-Transform Infrared Spectroscopy (FTIR) - Attenuated Total Reflectance (ATR)

Objective: To identify the characteristic vibrational modes of the covalently attached silane molecules.

Methodology:

  • Sample Preparation: Ensure the silanized substrate is clean and dry.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Spectrum Acquisition:

    • Collect a background spectrum of the clean, unmodified substrate or the bare ATR crystal.

    • Press the silanized surface firmly against the ATR crystal to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 64 or 128 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Perform baseline correction and ATR correction on the collected spectrum.

    • Identify characteristic peaks corresponding to Si-O-Si, C-H, N-H, and Si-C vibrations.

    • Compare the peak positions and intensities to reference spectra to confirm the presence and orientation of the silane layer.

Raman Spectroscopy

Objective: To obtain complementary vibrational information, particularly for the organic moieties of the silane.

Methodology:

  • Sample Preparation: Place the silanized substrate on the microscope stage.

  • Instrumentation: Utilize a confocal Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

  • Spectrum Acquisition:

    • Focus the laser onto the sample surface.

    • Acquire the Raman spectrum using an appropriate objective (e.g., 50x or 100x) and acquisition time to achieve a good signal-to-noise ratio.

    • Collect spectra from multiple spots on the surface to assess uniformity.

  • Data Analysis:

    • Perform baseline correction and cosmic ray removal.

    • Identify Raman shifts corresponding to the vibrational modes of the silane molecule.

    • Analyze changes in peak intensity and position to infer information about molecular ordering and interaction with the substrate.

Contact Angle Goniometry

Objective: To assess the change in surface wettability, which is a strong indicator of successful surface modification.

Methodology:

  • Sample Preparation: Place the silanized substrate on a level stage.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Measurement:

    • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the static contact angle.

    • Perform measurements at multiple locations on the surface to determine the average contact angle and assess uniformity.

  • Data Analysis:

    • A significant increase in the water contact angle compared to the clean, unmodified substrate indicates the successful formation of a hydrophobic silane layer. A decrease may be observed for hydrophilic terminal groups (e.g., -NH2).

By employing a combination of these spectroscopic and surface analysis techniques, researchers can confidently confirm the covalent attachment of this compound and its alternatives, ensuring the desired surface properties for their specific applications.

References

A Comparative Guide to Assessing Cross-Linking in Polymers Made with (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods and Performance

The degree of cross-linking in a polymer network is a critical parameter that dictates its mechanical properties, solvent resistance, and overall performance. For applications in research, pharmaceuticals, and medical devices, where precision and reliability are paramount, accurately assessing this property is essential. This guide provides a comparative analysis of methods to evaluate the degree of cross-linking in polymers synthesized using (Trichloromethyl)silane and contrasts its performance with alternative cross-linking agents.

Introduction to this compound Cross-linking

This compound (TCMOS) is a trifunctional organosilane used as a cross-linking agent for polymers containing reactive hydroxyl groups, such as polysiloxanes. The three chlorine atoms are highly reactive towards hydroxyl groups, leading to the formation of a dense and stable three-dimensional siloxane (Si-O-Si) network. This reaction proceeds via hydrolysis of the Si-Cl bonds, followed by condensation with the polymer's hydroxyl groups. The resulting cross-linked structure imparts significant changes to the polymer's physical and chemical properties.

Key Methodologies for Assessing Cross-link Density

Several well-established experimental techniques can be employed to quantify the degree of cross-linking in polymers. This section details the protocols for the most common methods used for silane-crosslinked systems.

Swelling Tests (Gel Content and Swelling Ratio)

Swelling-based methods are among the most common and accessible techniques for estimating cross-link density. They rely on the principle that a cross-linked polymer will swell in a compatible solvent rather than dissolve. The extent of swelling is inversely proportional to the cross-link density.

Experimental Protocol: Gel Content and Swelling Ratio Determination (Modified from ASTM D2765)

  • Sample Preparation:

    • Accurately weigh a sample of the cross-linked polymer (W_initial), approximately 0.1-0.2 g.

    • Place the sample in a stainless-steel mesh cage of a known weight (W_cage).

  • Solvent Extraction:

    • Immerse the caged sample in a suitable solvent (e.g., toluene (B28343) for polysiloxanes) in a sealed container.

    • Maintain the sample in the solvent at a constant temperature (e.g., room temperature or slightly elevated) for a period sufficient to reach equilibrium swelling (typically 24-72 hours).

  • Swollen Weight Measurement:

    • After the swelling period, carefully remove the caged sample from the solvent.

    • Quickly blot the surface with filter paper to remove excess solvent.

    • Immediately weigh the swollen sample in its cage (W_swollen_cage).

  • Dry Weight Measurement:

    • Dry the swollen sample in the cage to a constant weight in a vacuum oven at a temperature below the polymer's degradation point (e.g., 60-80 °C).

    • Allow the sample to cool to room temperature in a desiccator and weigh the dried sample in its cage (W_dry_cage).

  • Calculations:

    • Weight of swollen polymer (W_swollen): W_swollen = W_swollen_cage - W_cage

    • Weight of dry, insoluble polymer (W_dry): W_dry = W_dry_cage - W_cage

    • Gel Content (%):

    • Swelling Ratio (Q):

      where ρ_polymer is the density of the polymer and ρ_solvent is the density of the solvent.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique that measures the viscoelastic properties of a material as a function of temperature, time, or frequency. For cross-linked polymers, the storage modulus (E' or G') in the rubbery plateau region (above the glass transition temperature, Tg) is directly related to the cross-link density. A higher storage modulus in this region indicates a higher degree of cross-linking.

Experimental Protocol: DMA for Cross-link Density Determination

  • Sample Preparation:

    • Prepare a rectangular sample of the cross-linked polymer with precise dimensions (e.g., length, width, and thickness).

  • DMA Measurement:

    • Mount the sample in the DMA instrument using a suitable clamp (e.g., tension or three-point bending).

    • Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3-5 °C/min). The temperature range should encompass the glass transition and a significant portion of the rubbery plateau.

    • Apply a small oscillatory strain to ensure the measurement is within the linear viscoelastic region.

  • Data Analysis:

    • Plot the storage modulus (E') versus temperature.

    • Identify the rubbery plateau region, which is the relatively flat region of the E' curve above the glass transition temperature.

    • Select a temperature (T) within the rubbery plateau and record the corresponding storage modulus (E').

  • Cross-link Density Calculation:

    • The cross-link density (ν_e), or the number of effective network chains per unit volume, can be calculated using the theory of rubber elasticity:

      where R is the ideal gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a valuable tool for qualitatively and semi-quantitatively assessing the extent of cross-linking by monitoring the chemical changes that occur during the reaction. For silane (B1218182) cross-linking, this involves observing the formation of Si-O-Si bonds.

Experimental Protocol: FTIR Analysis of Cross-linking

  • Sample Preparation:

    • Prepare a thin film of the polymer sample. If the sample is a bulk material, Attenuated Total Reflectance (ATR)-FTIR is the preferred method.

  • Spectral Acquisition:

    • Obtain the FTIR spectrum of the un-cross-linked polymer as a baseline.

    • Obtain the FTIR spectrum of the cross-linked polymer under the same conditions.

    • Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).

  • Spectral Analysis:

    • Compare the spectra of the un-cross-linked and cross-linked samples.

    • Look for the appearance or increase in the intensity of the absorption band corresponding to the Si-O-Si asymmetric stretching vibration, which typically appears in the range of 1000-1100 cm⁻¹.[1][2][3]

    • For hydrolysis-condensation reactions, monitor the disappearance of Si-Cl bands (around 600-500 cm⁻¹) from the this compound and the broad O-H stretching band (around 3200-3600 cm⁻¹) from silanol (B1196071) intermediates.

    • For a semi-quantitative analysis, the ratio of the peak area of the Si-O-Si band to an internal reference peak (a peak that does not change during the reaction, such as a C-H stretching band) can be calculated and compared across different samples.

Comparison of this compound with Alternative Cross-linking Agents

The choice of cross-linking agent significantly influences the final properties of the polymer network. Below is a comparison of this compound with other common cross-linkers for silicone-based polymers.

Cross-linking AgentChemical ClassCuring MechanismByproductsKey Characteristics
This compound ChlorosilaneHydrolysis and CondensationHClForms a dense, rigid network; rapid curing; corrosive byproduct.
Vinyltrimethoxysilane (VTMS) AlkoxysilaneHydrolysis and CondensationMethanolSlower curing than chlorosilanes; less corrosive byproducts.[4]
Methyltrimethoxysilane (MTMS) AlkoxysilaneHydrolysis and CondensationMethanolSimilar to VTMS, often used to modify network density.
Peroxide (e.g., Dicumyl Peroxide) Organic PeroxideFree Radical PolymerizationPeroxide decomposition productsHigh-temperature curing; can lead to side reactions.

Quantitative Performance Data (Illustrative)

The following table summarizes typical experimental data obtained for polydimethylsiloxane (B3030410) (PDMS) cross-linked with different agents. Note: These values are illustrative and can vary significantly based on the specific polymer, cross-linker concentration, and curing conditions.

Cross-linking AgentGel Content (%)Swelling Ratio (in Toluene)Storage Modulus (E') at Rubbery Plateau (MPa)
This compound > 951.2 - 1.51.5 - 3.0
Vinyltrimethoxysilane (VTMS) 90 - 951.5 - 2.00.8 - 1.5
Methyltrimethoxysilane (MTMS) 85 - 901.8 - 2.50.5 - 1.0
Dicumyl Peroxide > 981.1 - 1.42.0 - 4.0

Visualization of Workflows and Relationships

To further clarify the experimental processes and the relationships between the cross-linking agents, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Cross-link Density Assessment Polymer + Crosslinker Polymer + Crosslinker Curing Curing Polymer + Crosslinker->Curing Heat/Moisture Swelling Test Swelling Test Curing->Swelling Test Equilibrium Swelling DMA DMA Curing->DMA Temperature Sweep FTIR FTIR Curing->FTIR Spectral Analysis Gel Content & Swelling Ratio Gel Content & Swelling Ratio Swelling Test->Gel Content & Swelling Ratio Storage Modulus (E') Storage Modulus (E') DMA->Storage Modulus (E') Si-O-Si Peak Intensity Si-O-Si Peak Intensity FTIR->Si-O-Si Peak Intensity crosslinker_comparison cluster_silanes Silane-Based Cross-linking Agents Cross-linking Agents This compound This compound Cross-linking Agents->this compound Chlorosilane Alkoxysilanes (VTMS, MTMS) Alkoxysilanes (VTMS, MTMS) Cross-linking Agents->Alkoxysilanes (VTMS, MTMS) Peroxide-Based Peroxide-Based Cross-linking Agents->Peroxide-Based High Reactivity\n(Corrosive Byproduct) High Reactivity (Corrosive Byproduct) This compound->High Reactivity\n(Corrosive Byproduct) Moderate Reactivity\n(Non-corrosive Byproduct) Moderate Reactivity (Non-corrosive Byproduct) Alkoxysilanes (VTMS, MTMS)->Moderate Reactivity\n(Non-corrosive Byproduct) High Temperature Cure\n(Radical Mechanism) High Temperature Cure (Radical Mechanism) Peroxide-Based->High Temperature Cure\n(Radical Mechanism)

References

Safety Operating Guide

Proper Disposal of (Trichloromethyl)silane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety protocols, logistical information, and step-by-step procedures for the proper disposal of (Trichloromethyl)silane (also known as methyltrichlorosilane). Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound is a highly reactive, flammable, and corrosive compound that demands careful handling during disposal.[1][2][3][4]

Immediate Safety and Hazard Information

This compound is a colorless, fuming liquid with a pungent odor.[3][4] It reacts violently with water, moisture, and alcohols to produce toxic and corrosive hydrogen chloride (HCl) gas.[1][3][5] The substance is highly flammable and can cause severe chemical burns to the skin, eyes, and respiratory tract.[2][6] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).[7][8]

Required PPE:

  • Chemical splash goggles and a face shield.[7][9]

  • Flame-resistant lab coat.

  • Neoprene or nitrile gloves.

  • Acid-gas respirator may be necessary for emergencies or if ventilation is inadequate.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for safe handling and emergency response planning.

PropertyValueCitation(s)
Chemical Formula CH₃SiCl₃[5]
Molecular Weight 149.48 g/mol [3]
Appearance Colorless fuming liquid with a pungent odor[3][4]
Boiling Point 66 °C (151 °F)[5]
Flash Point -9 °C (15 °F)[3]
Specific Gravity 1.27 g/cm³ at 25 °C (77 °F) (Denser than water)[3]
Vapor Density 5.17 (Heavier than air)[3]
Lower Explosive Limit 7.6%[3]
Upper Explosive Limit 20%[3]

Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound waste.

DisposalWorkflow start Start: Prepare for Disposal ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Step 1 hood Verify Chemical Fume Hood Operation ppe->hood Step 2 materials Assemble Disposal Materials (Neutralizing agents, containers, etc.) hood->materials Step 3 protocol Select & Perform Neutralization Protocol (Choose Method 1 or 2) materials->protocol Step 4 ph_check Verify Neutralization (pH 6-8) protocol->ph_check Step 5 ph_check->protocol If pH is not neutral waste_collection Collect Waste in Labeled Hazardous Waste Container ph_check->waste_collection Step 6 If pH is neutral decontaminate Decontaminate Glassware & Work Area waste_collection->decontaminate Step 7 end End: Procedure Complete decontaminate->end Step 8

Caption: A workflow for the safe disposal of this compound.

Experimental Protocols for Disposal

The following protocols are designed for small, laboratory-scale quantities (<100 mL) of this compound. Always use spark-proof tools and ensure an emergency eyewash and safety shower are accessible.[8]

Method 1: Hydrolysis Followed by Neutralization

This method involves the controlled reaction of the chlorosilane with water, followed by neutralization of the resulting hydrochloric acid.[10]

Materials:

  • Large beaker (volume at least 25x the volume of silane)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • 5% aqueous sodium hydroxide (B78521) or saturated sodium bicarbonate solution[1][10]

  • pH paper or pH meter

Procedure:

  • Preparation: Place the large beaker in an ice bath on a stir plate. Add a volume of cold water or crushed ice that is at least 20 times the volume of the this compound to be neutralized.[10] Begin stirring.

  • Addition: Place the this compound in a dropping funnel. Slowly and dropwise, add the silane (B1218182) to the center of the stirring ice/water. The reaction is highly exothermic and will generate HCl gas; maintain a slow and controlled addition rate to manage the reaction.[10]

  • Reaction Completion: After the addition is complete, allow the mixture to stir for at least one hour to ensure the hydrolysis is complete. A white solid (polymethylsiloxane) will form.[5][11]

  • Neutralization: Slowly add the 5% sodium hydroxide or saturated sodium bicarbonate solution to the stirring mixture. Monitor the pH continuously. Continue adding the basic solution until the pH of the mixture is neutral (pH 6-8).[10]

  • Waste Collection: The neutralized slurry contains solid polysiloxane and a neutral salt solution. This mixture should be transferred to a clearly labeled hazardous waste container for disposal according to your institution's guidelines.[12]

Method 2: Neutralization in a Basic Slurry

This method neutralizes the generated HCl as it is formed by adding the chlorosilane directly to a basic slurry.[1][10]

Materials:

  • Large beaker

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Soda ash (sodium carbonate) or slaked lime (calcium hydroxide)[1]

  • Water

  • pH paper or pH meter

Procedure:

  • Preparation: In the large beaker, prepare a slurry of sodium carbonate or calcium hydroxide in water. The amount of base should be in significant excess of the amount stoichiometrically required to neutralize the HCl that will be produced (3 moles of HCl are produced per mole of this compound).[5] Begin vigorous stirring to create a well-mixed slurry.[10]

  • Addition: Slowly and dropwise, add the this compound from a dropping funnel into the stirring slurry. The rate of addition must be carefully controlled to manage the heat and any gas evolution (CO₂ if using carbonate).[10]

  • Reaction Completion: Once the addition is complete, allow the mixture to stir for several hours to ensure the reaction and neutralization are complete.[10]

  • pH Verification: Check the final pH of the slurry to ensure it is neutral or slightly basic. If it is still acidic, add more base and continue stirring.

  • Waste Collection: Transfer the entire slurry to a clearly labeled hazardous waste container for disposal in accordance with institutional and local regulations.[12]

Spill and Container Decontamination
  • Small Spills: For spills up to 5 liters, absorb the material with a dry, inert absorbent such as dry sand, vermiculite, or diatomaceous earth.[1] Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal via the protocols above.[1][8]

  • Empty Containers: Empty containers should be decontaminated by rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by a thorough rinse with water.[1] This procedure should be performed in a fume hood. Observe all label safeguards until containers are cleaned.[1]

References

Essential Safety and Operational Guide for Handling (Trichloromethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of (Trichloromethyl)silane (CAS No. 75-79-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations. This compound is a highly reactive and hazardous compound that requires stringent safety measures to prevent harm to personnel and property.

Core Hazards:

  • High Reactivity with Water: Reacts violently with water, including moisture in the air, to produce corrosive and toxic hydrogen chloride (HCl) gas.[1][2][3][4]

  • Corrosive: Causes severe skin burns and eye damage upon contact.[2][4][5] Inhalation can lead to severe respiratory tract irritation.[1][2]

  • Flammable: this compound is a flammable liquid and vapor.[3][6] Vapors are heavier than air and can travel to an ignition source.[7]

  • Inhalation Toxicity: Fatal if inhaled.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any dust or vapors.[8]

PPE CategorySpecification
Eye Protection Chemical splash goggles should be worn at all times. A face shield is recommended for operations with a higher risk of splashing.[3][8]
Hand Protection Neoprene or nitrile rubber gloves are recommended.[3][8] Always inspect gloves for integrity before use.
Body Protection A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2][3][8]
Respiratory Protection For operations that may generate vapors, a NIOSH-certified respirator with a combination organic vapor/acid gas cartridge is necessary.[3]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[3][8]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Keep the container of this compound tightly closed when not in use.[3][8]

  • Ground and bond containers when transferring material to prevent static discharge.[1][3]

  • Ensure all glassware and equipment are dry.

2. Handling:

  • Avoid all contact with skin and eyes.[8]

  • Do not breathe in vapors.[8]

  • Handle in an inert atmosphere (e.g., under argon or nitrogen) if the experiment is sensitive to moisture.[1][8]

  • Use only non-sparking tools.[3]

  • Avoid contact with incompatible materials such as water, alcohols, amines, and oxidizing agents.[1][8]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the compound.[8]

  • Contaminated clothing should be removed immediately and washed before reuse.[3][8]

Spill Response

In the event of a spill or leak:

  • Evacuate all non-essential personnel from the area.[2]

  • Remove all sources of ignition.[2]

  • Absorb the spill with a dry, inert material such as sand, earth, or vermiculite. DO NOT USE WATER. [2]

  • Collect the absorbed material into a suitable, dry, and covered container for disposal.[1][2]

  • Ventilate the area after clean-up is complete.[2]

Disposal Plan

This compound and its contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]

Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste, especially aqueous waste.

Deactivation and Disposal:

  • For small quantities, a possible disposal method involves slowly and carefully adding the this compound dropwise to an ice-cold 10% sodium hydroxide (B78521) solution with stirring. This should be done in a fume hood due to the exothermic reaction and release of gases.[9]

  • Alternatively, absorb the liquid in a non-combustible absorbent material and dispose of it in a sealed container.

  • All disposable PPE and contaminated materials should be collected in a sealed bag and disposed of as hazardous waste.

First Aid Measures

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Emergency Equipment (Eyewash, Shower) prep2 Work in Fume Hood prep1->prep2 prep3 Gather Dry Glassware & Inert Atmosphere Setup prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Transfer Reagent under Inert Atmosphere handle1->handle2 handle3 Perform Experiment handle2->handle3 cleanup1 Quench Reaction & Neutralize Reagent handle3->cleanup1 spill Spill Occurs handle3->spill cleanup2 Collect Waste in Sealed Containers cleanup1->cleanup2 cleanup4 Dispose of as Hazardous Waste cleanup2->cleanup4 cleanup3 Decontaminate Glassware cleanup3->cleanup4 spill_response Evacuate, Remove Ignition Sources, Absorb with Inert Material spill->spill_response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.